molecular formula C33H38KN3O7S2 B12279279 diSulfo-Cy3 alkyne

diSulfo-Cy3 alkyne

Cat. No.: B12279279
M. Wt: 691.9 g/mol
InChI Key: GEFNWMRIDXQVNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DiSulfo-Cy3 alkyne is a useful research compound. Its molecular formula is C33H38KN3O7S2 and its molecular weight is 691.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H38KN3O7S2

Molecular Weight

691.9 g/mol

IUPAC Name

potassium (2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1

InChI Key

GEFNWMRIDXQVNK-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Foundational & Exploratory

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble, orange-fluorescent dye widely utilized in biological and biomedical research.[1] We will explore its core properties, with a particular focus on the advantages conferred by its disulfonated structure. This guide will also detail its primary application in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, providing comprehensive experimental protocols for the labeling of proteins and nucleic acids. Furthermore, we will discuss its utility in various advanced applications such as fluorescence microscopy and flow cytometry.

Introduction to this compound

This compound is a derivative of the cyanine (B1664457) 3 (Cy3) dye, a member of the cyanine family of fluorescent dyes.[2] It is characterized by its bright orange fluorescence and has been chemically modified to include two sulfonate groups and a terminal alkyne group. The sulfonate groups dramatically increase its water solubility, a critical feature for biological applications, while the alkyne group enables its participation in click chemistry reactions.[3] This combination of properties makes this compound a powerful tool for the specific and efficient fluorescent labeling of biomolecules in aqueous environments.[1][4]

The core structure of cyanine dyes, including Cy3, consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. This structure is responsible for their strong fluorescence and photostability. The "diSulfo" modification addresses a key limitation of traditional cyanine dyes, which are often prone to aggregation in aqueous solutions, leading to fluorescence quenching. The negatively charged sulfonate groups reduce this aggregation, resulting in brighter and more reliable fluorescent signals.[5][6]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent dye is dictated by its intrinsic physicochemical and spectroscopic properties. The key characteristics of this compound are summarized in the tables below, providing a clear comparison of its quantitative data.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₃₃H₃₈N₃NaO₇S₂[NA]
Molecular Weight 675.79 g/mol [NA]
CAS Number 2055138-88-8[7]
Solubility High in water and polar organic solvents (DMSO, DMF)[8]
Appearance Dark red solid[8]
Storage Conditions -20°C, protected from light[7]
Table 2: Spectroscopic Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex) ~548 nm[8]
Emission Maximum (λem) ~567 nm[8]
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.15[8]

The Advantage of Disulfonation

The presence of two sulfonate groups in the this compound structure offers significant advantages over non-sulfonated and mono-sulfonated counterparts, particularly in the context of biological research.

  • Enhanced Water Solubility: The primary benefit of sulfonation is a dramatic increase in hydrophilicity.[5] This allows for labeling reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to the structure and function of sensitive biomolecules like proteins.[3]

  • Reduced Aggregation and Self-Quenching: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous environments, which leads to a significant reduction in fluorescence intensity, a phenomenon known as self-quenching. The negatively charged sulfonate groups on this compound molecules repel each other, preventing aggregation and ensuring a brighter, more consistent fluorescent signal, which is especially crucial for highly labeled conjugates.[5][6]

  • Improved Signal-to-Noise Ratio: By minimizing non-specific binding and background fluorescence often associated with hydrophobic dyes, the high water solubility of this compound contributes to a higher signal-to-noise ratio in imaging applications.[9]

Core Application: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The terminal alkyne group on this compound makes it an ideal reagent for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological processes. The reaction involves the formation of a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.

Below is a logical diagram illustrating the principle of CuAAC for fluorescent labeling.

CuAAC_Principle cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product diSulfo_Cy3_Alkyne This compound (Terminal Alkyne) Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) diSulfo_Cy3_Alkyne->Labeled_Biomolecule Azide_Biomolecule Azide-Modified Biomolecule (e.g., Protein, DNA) Azide_Biomolecule->Labeled_Biomolecule Catalyst Cu(I) Catalyst (from CuSO₄ + Reducing Agent) Catalyst->Labeled_Biomolecule Protein_Labeling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Prep_Protein Prepare Azide-Modified Protein Solution in Buffer Combine Combine Protein, Dye, Catalyst Premix, and Reducing Agent Prep_Protein->Combine Prep_Dye Prepare this compound Stock Solution (e.g., in water or DMSO) Prep_Dye->Combine Prep_Catalyst Prepare Catalyst Premix: CuSO₄ and Ligand (e.g., TBTA) Prep_Catalyst->Combine Prep_Reducing Prepare Fresh Reducing Agent Solution (e.g., Sodium Ascorbate) Prep_Reducing->Combine Incubate Incubate at Room Temperature (e.g., 1-4 hours), Protected from Light Combine->Incubate Purify Purify the Labeled Protein (e.g., Size Exclusion Chromatography, Dialysis) to Remove Excess Reagents Incubate->Purify Analyze Characterize the Labeled Protein (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze DNA_Labeling_Workflow cluster_setup 1. Reaction Setup cluster_incubation 2. Incubation cluster_precipitation 3. Precipitation & Purification cluster_final 4. Final Steps Dissolve_DNA Dissolve Azide-Modified Oligonucleotide/DNA in Buffer Add_Dye Add this compound Stock Solution Dissolve_DNA->Add_Dye Add_Catalyst Add Catalyst Premix (CuSO₄ + Ligand) Add_Dye->Add_Catalyst Add_Reducing Add Fresh Reducing Agent (e.g., Sodium Ascorbate) Add_Catalyst->Add_Reducing Incubate_DNA Incubate at Room Temperature (e.g., 4-16 hours), Protected from Light Add_Reducing->Incubate_DNA Precipitate Precipitate the Labeled DNA (e.g., with Ethanol or Acetone) Incubate_DNA->Precipitate Wash Wash the Pellet to Remove Excess Reagents Precipitate->Wash Purify_HPLC Further Purify by HPLC (Optional, for High Purity) Wash->Purify_HPLC Resuspend Resuspend the Labeled DNA in a Suitable Buffer Purify_HPLC->Resuspend

References

An In-Depth Technical Guide to diSulfo-Cy3 Alkyne: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research. The inclusion of detailed methodologies and visual workflows aims to equip researchers with the necessary information to effectively employ this versatile tool in their studies.

Core Chemical Properties of this compound

This compound is a water-soluble, orange-fluorescent dye that belongs to the cyanine (B1664457) dye family.[1] Its key features include high water solubility, brightness, and photostability, making it an excellent choice for labeling biomolecules in aqueous environments.[2] The presence of two sulfonate groups enhances its hydrophilicity, which is particularly advantageous for labeling sensitive proteins and for in vivo applications.[2][3] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4]

Below is a summary of the key quantitative data for this compound:

PropertyValueReference(s)
Molecular Formula C₃₃H₃₈N₃NaO₇S₂
Molecular Weight 675.8 g/mol
Excitation Maximum (λ_abs_) 548 - 555 nm[1]
Emission Maximum (λ_em_) 566 - 572 nm[1]
Molar Extinction Coefficient (ε) 150,000 - 162,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.1 - 0.15
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, protected from light

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-containing biomolecules through click chemistry. This method is highly specific and efficient, proceeding under mild conditions compatible with biological systems.[4]

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol provides a general guideline for the copper-catalyzed click chemistry reaction to label azide-modified proteins. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS, HEPES)

  • DMSO or DMF for stock solutions

  • Purification resin (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in an amine-free buffer.

    • Add the this compound stock solution to achieve a final concentration of 2-5 molar excess relative to the protein.

    • Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper catalyst solution to the reaction mixture to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein, which can be identified by its characteristic orange color and by monitoring absorbance at 280 nm (for protein) and ~550 nm (for Cy3).

Visualizing Experimental Workflows

Graphviz diagrams can effectively illustrate the logical flow of experimental procedures. Below are diagrams for a general click chemistry workflow and a more specific application in studying protein glycosylation.

G General Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein reaction_mix Combine Reactants azide_protein->reaction_mix cy3_alkyne This compound cy3_alkyne->reaction_mix reagents Click Chemistry Reagents (CuSO4, Ligand, Ascorbate) reagents->reaction_mix incubation Incubate at RT (1-2 hours) reaction_mix->incubation purification Size-Exclusion Chromatography incubation->purification analysis Spectroscopy & SDS-PAGE purification->analysis

Workflow for this compound Labeling

A powerful application of this compound is in the study of protein glycosylation through metabolic labeling. In this approach, cells are cultured with an azide-modified sugar, which is incorporated into glycoproteins. These azide-tagged glycoproteins can then be visualized by click chemistry with this compound.

G Workflow for Visualizing Glycoproteins using Metabolic Labeling and Click Chemistry cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction cluster_analysis Analysis cells Culture Cells azido_sugar Add Azido-Sugar (e.g., Ac4ManNAz) cells->azido_sugar incorporation Incorporation into Glycoproteins azido_sugar->incorporation cell_lysis Cell Lysis or Fixation incorporation->cell_lysis add_cy3 Add this compound & Click Reagents cell_lysis->add_cy3 ligation Covalent Ligation add_cy3->ligation wash Wash to Remove Excess Dye ligation->wash imaging Fluorescence Microscopy or Gel Electrophoresis wash->imaging

Glycoprotein Visualization Workflow

Conclusion

This compound is a robust and versatile fluorescent probe that has become an indispensable tool for researchers in various fields of life sciences. Its excellent water solubility, bright fluorescence, and specific reactivity via click chemistry enable the precise and efficient labeling of a wide range of biomolecules. The detailed protocols and visual workflows provided in this guide are intended to facilitate the successful application of this compound in your research endeavors, from basic protein labeling to more complex studies of post-translational modifications like glycosylation.

References

diSulfo-Cy3 alkyne mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism and Application of diSulfo-Cy3 Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a water-soluble fluorescent probe widely utilized in bioconjugation and molecular imaging.[1][2] Its utility stems from the integration of a bright and photostable Cyanine3 (Cy3) fluorophore with a terminal alkyne group, enabling its covalent attachment to biomolecules through a highly efficient and specific chemical reaction.[2][3][4] The inclusion of two sulfonate groups ("diSulfo") confers excellent water solubility, making it ideal for labeling proteins, nucleic acids, and other biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2] This guide details the core mechanism of action, provides key performance data, outlines experimental protocols, and illustrates the underlying chemical and procedural workflows.

Core Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[5][6] This reaction forms an irreversible covalent bond between the terminal alkyne of the dye and an azide (B81097) group that has been previously incorporated into a target biomolecule.

The key features of this mechanism are:

  • Bioorthogonality : The alkyne and azide functional groups are largely inert to the diverse functional groups present in biological systems.[4] This ensures that the labeling reaction is highly specific and minimizes off-target modifications.

  • High Efficiency : The copper(I) catalyst significantly accelerates the rate of the 1,3-dipolar cycloaddition, allowing the reaction to proceed rapidly and with high yields, even at low, micromolar concentrations of reactants which is often necessary when working with sensitive biomolecules.[7][8]

  • Stable Product : The reaction results in the formation of a chemically and biologically stable triazole ring, securely linking the Cy3 fluorophore to the target molecule.[4][6]

  • Aqueous Compatibility : The reaction is performed under mild, aqueous conditions (physiological pH and room temperature), which is critical for preserving the structure and function of sensitive biomolecules like proteins and nucleic acids.[9]

The process requires a source of copper(I) ions, which are typically generated in situ by the reduction of copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[8][9] To prevent copper-mediated damage to biomolecules and to stabilize the catalytically active Cu(I) state, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[9][10] The ligand accelerates the reaction and protects the target molecules from oxidative damage.[8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Product Cy3-Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide Azide-Modified Biomolecule Azide->Product Copper Copper(I) Copper->Product catalyzes Ligand THPTA Ligand Ligand->Copper stabilizes Reducer Sodium Ascorbate (reduces Cu(II) to Cu(I)) Reducer->Copper

Caption: The CuAAC "Click Chemistry" reaction mechanism.

Data Presentation

The photophysical and chemical properties of this compound are summarized below. These values are critical for designing experiments and selecting appropriate instrumentation.

PropertyValueReference(s)
Excitation Maximum (λabs)~548-553 nm[11][12][13]
Emission Maximum (λem)~566-569 nm[11][12][13]
Molar Extinction Coefficient (ε)150,000 - 162,000 L·mol⁻¹·cm⁻¹[11][12][13]
Fluorescence Quantum Yield~0.15[11]
Molecular Weight~675.8 - 761.9 g/mol (salt form may vary)[11][12][13]
Purity≥90-95% (HPLC)[11][12][13]
SolubilityWater, DMSO, DMF[11][12][13]
Storage Conditions-20°C, desiccated, protected from light[3][11][12]

Experimental Protocols

This section provides a generalized protocol for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using the CuAAC reaction. Concentrations and ratios may require optimization for specific applications.

Required Reagents
  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-7.5)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous reactions.[9]

  • Reducing Agent: Sodium Ascorbate (freshly prepared)

  • Optional: Aminoguanidine (B1677879) to prevent side reactions from ascorbate by-products.[7]

Stock Solution Preparation
  • This compound: Prepare a 1-10 mM stock solution in water or DMSO.

  • Azide-Biomolecule: Prepare at a known concentration. For example, a 10 µM solution.

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50-100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.

  • Aminoguanidine: Prepare a 100 mM stock solution in deionized water.

Labeling Protocol

The order of addition is critical to prevent precipitation and protect the biomolecule.

  • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 2 to 10-fold molar excess of the dye over the biomolecule is a common starting point.

  • Add aminoguanidine to a final concentration of 5 mM (optional but recommended).[8]

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock and the THPTA ligand stock. A 5:1 molar ratio of ligand to copper is typically used (e.g., for a final copper concentration of 0.10 mM, use 0.50 mM of ligand).[8][10] Let this mixture incubate for 1-2 minutes.

  • Add the catalyst premix to the biomolecule/dye mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method (e.g., ethanol (B145695) precipitation for nucleic acids, size-exclusion chromatography for proteins).

Experimental_Workflow node_prep 1. Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) node_mix_bio 2. Combine Azide-Biomolecule and this compound node_prep->node_mix_bio node_mix_cat 3. Prepare Catalyst Premix (CuSO4 + THPTA Ligand) node_prep->node_mix_cat node_add_cat 4. Add Catalyst Premix to Biomolecule Mixture node_mix_bio->node_add_cat node_mix_cat->node_add_cat node_initiate 5. Initiate Reaction with Sodium Ascorbate node_add_cat->node_initiate node_incubate 6. Incubate at Room Temp (Protect from Light) node_initiate->node_incubate node_purify 7. Purify Labeled Product node_incubate->node_purify

Caption: A typical experimental workflow for CuAAC labeling.

Applications in Research and Development

The ability to specifically and efficiently attach the bright Cy3 fluorophore makes this compound a versatile tool in many applications:

  • Fluorescence Imaging: Visualizing the localization and dynamics of labeled proteins, nucleic acids, or other molecules within fixed or living cells.[2][14]

  • Flow Cytometry: Quantifying labeled cell populations.

  • Nucleic Acid Labeling: Used in fluorescence in situ hybridization (FISH) and for tracking DNA or RNA probes.[2]

  • Protein Labeling: Attaching to proteins containing unnatural amino acids with azide side chains for site-specific labeling.

  • Bioconjugate Development: Creating fluorescently tagged therapeutics or diagnostic agents.[5]

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Absorbance and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral properties of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye widely utilized in biological research. Designed for researchers, scientists, and drug development professionals, this document details the absorbance and emission characteristics, experimental protocols for their determination, and illustrates relevant workflows for its application in labeling and detection.

Core Spectral Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring two sulfonate groups that confer high water solubility, making it ideal for labeling biomolecules in aqueous environments.[1] Its absorbance and emission profiles are virtually identical to the parent Cy3 fluorophore.[2][3] The dye contains a terminal alkyne group, enabling its covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5][6][7] This specific and efficient conjugation chemistry makes this compound a versatile tool for fluorescently labeling proteins, peptides, and nucleic acids.[4][6]

Quantitative Spectral Data

The key spectral characteristics of this compound are summarized in the table below. These values are essential for configuring fluorescence instrumentation, such as microscopes, plate readers, and flow cytometers, to ensure optimal excitation and detection of the fluorophore.

Spectral CharacteristicValue
Excitation Maximum (λabs) ~554 nm[1]
Emission Maximum (λem) ~568 nm[1]
Stokes Shift ~14 nm[1]
Extinction Coefficient 150,000 cm-1M-1
Quantum Yield ~0.31

Experimental Protocol: Determination of Absorbance and Emission Spectra

The following protocol outlines the methodology for measuring the absorbance and emission spectra of this compound. This procedure is based on standard fluorescence spectroscopy techniques.

1. Materials and Instrumentation:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS) or deionized water)

  • UV-Vis spectrophotometer

  • Fluorometer equipped with an excitation and emission monochromator

  • Quartz cuvettes

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent. The concentration should be accurately determined.

  • From the stock solution, prepare a series of dilutions to find a concentration that results in an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

3. Absorbance Spectrum Measurement:

  • Using the UV-Vis spectrophotometer, blank the instrument with the solvent-filled cuvette.

  • Measure the absorbance of the this compound solution across a wavelength range that includes the expected maximum (e.g., 400-600 nm).

  • Identify the wavelength of maximum absorbance (λabs).

4. Emission Spectrum Measurement:

  • In the fluorometer, set the excitation wavelength to the determined λabs (~554 nm).

  • Scan the emission monochromator across a wavelength range that is longer than the excitation wavelength (e.g., 560-700 nm).

  • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

  • Identify the wavelength of maximum emission (λem).

5. Excitation Spectrum Measurement (Optional but Recommended):

  • Set the emission monochromator to the determined λem (~568 nm).

  • Scan the excitation monochromator across a wavelength range shorter than the emission wavelength (e.g., 450-560 nm).

  • Record the fluorescence intensity at each excitation wavelength. The resulting spectrum should closely resemble the absorbance spectrum.

Visualizing Workflows and Principles

The following diagrams, created using the DOT language, illustrate a typical experimental workflow involving this compound and the fundamental principles of fluorescence.

experimental_workflow cluster_preparation Biomolecule Preparation cluster_labeling Click Chemistry Labeling cluster_detection Detection and Analysis Biomolecule Biomolecule Azide_Modification Azide Modification Biomolecule->Azide_Modification Chemical or Enzymatic Reaction Azide_Biomolecule Azide-tagged Biomolecule Azide_Modification->Azide_Biomolecule Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Biomolecule->Click_Reaction diSulfo_Cy3_Alkyne diSulfo-Cy3 Alkyne diSulfo_Cy3_Alkyne->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Excitation Excitation (~554 nm) Labeled_Biomolecule->Excitation Emission Emission (~568 nm) Excitation->Emission Detection Fluorescence Microscopy / Cytometry Emission->Detection

Caption: Experimental workflow for labeling and detecting biomolecules using this compound.

fluorescence_principle Ground_State Ground Electronic State (S0) Excited_State Excited Electronic State (S1) Ground_State->Excited_State Absorbance of Light (Excitation) Vibrational_Relaxation_Excited Vibrational Relaxation (non-radiative) Excited_State->Vibrational_Relaxation_Excited ~10⁻¹² s Fluorescence_Emission Fluorescence Emission (light released) Vibrational_Relaxation_Excited->Fluorescence_Emission ~10⁻⁹ s Vibrational_Relaxation_Ground Vibrational Relaxation Fluorescence_Emission->Ground_State Return to Ground State

Caption: Jablonski diagram illustrating the principle of fluorescence.

References

diSulfo-Cy3 Alkyne: A Technical Guide to Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the water solubility of diSulfo-Cy3 alkyne, a fluorescent dye integral to bioconjugation and cellular imaging. This document provides quantitative solubility data, detailed experimental methodologies for solubility determination, and a structural illustration of the factors influencing its aqueous solubility.

Core Concepts: The Impact of Sulfonation on Solubility

Cyanine (B1664457) dyes, in their unmodified state, are often characterized by limited aqueous solubility, which can necessitate the use of organic co-solvents like DMSO or DMF in labeling reactions.[1] The this compound overcomes this limitation through the incorporation of two sulfonate (-SO₃⁻) groups into its chemical structure. These highly polar, negatively charged moieties significantly enhance the hydrophilicity of the molecule, rendering it highly water-soluble.[2][3][4] This increased solubility not only simplifies aqueous-based bioconjugation protocols by eliminating the need for organic solvents but also reduces the propensity of the dye to aggregate in aqueous buffers, a common issue with non-sulfonated cyanine dyes.[2][5]

Quantitative Solubility Data

While many suppliers describe this compound as readily soluble in water, specific quantitative data can be limited. However, data for the closely related sulfo-Cy3 fluorophore provides a strong reference point for its solubility limit in an aqueous environment.

CompoundSolventSolubilityMolar Concentration (approx.)Source
Sulfo-Cy3Water25 mg/mL39.63 mM[2]
This compoundWaterQualitatively described as "Good solubility" or "Water"Not specified[3][6][7]
This compoundDMSO, DMFQualitatively described as solubleNot specified[3][6]

Note: The molar concentration for Sulfo-Cy3 was calculated based on a molecular weight of approximately 630.91 g/mol . The molecular weight of this compound is approximately 675.8 g/mol .

The Chemical Basis of this compound's Water Solubility

The following diagram illustrates the key functional groups of this compound and their contribution to its high water solubility.

G cluster_0 cluster_1 cluster_2 Cy3_Core Cyanine Core (Hydrophobic Polymethine Chain) Sulfonate_1 Sulfonate Group (-SO₃⁻) (Hydrophilic) Cy3_Core->Sulfonate_1 enhances solubility Sulfonate_2 Sulfonate Group (-SO₃⁻) (Hydrophilic) Cy3_Core->Sulfonate_2 enhances solubility Alkyne Alkyne Group (-C≡CH) (Click Chemistry Handle) Cy3_Core->Alkyne functional group for conjugation Interaction Strong Ionic Interactions Water_Molecule H₂O Interaction->Water_Molecule Solvation G cluster_0 Method 1: Visual Assessment cluster_1 Method 2: Spectrophotometry A1 Prepare High-Concentration Stock Solution A2 Vortex/Sonicate to Dissolve A1->A2 A3 Equilibrate at Constant Temperature A2->A3 A4 Centrifuge at High Speed A3->A4 A5 Visually Inspect for Pellet A4->A5 A6 Pellet Present? A5->A6 A7 Yes: Dilute and Repeat from A2 A6->A7 Yes A8 No: Solubility is at or above this concentration A6->A8 No A7->A2 B1 Prepare Serial Suspensions of Increasing Concentration B2 Equilibrate and Vortex B1->B2 B3 Centrifuge to Pellet Undissolved Dye B2->B3 B4 Dilute Supernatant B3->B4 B5 Measure Absorbance at λmax B4->B5 B6 Plot Absorbance vs. Initial Concentration B5->B6 B7 Identify Plateau Point (Solubility Limit) B6->B7

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Click Chemistry Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into bioconjugation, diSulfo-Cy3 alkyne offers a robust and versatile tool for fluorescently labeling azide-modified biomolecules. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the fundamental principles of this powerful click chemistry reaction.

Core Concepts: The Power of Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097). Its bio-orthogonality is a key advantage, as neither azide nor alkyne functional groups are naturally present in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.

The this compound is a water-soluble fluorescent probe containing a terminal alkyne group. The two sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents that could denature the sample.

Properties of this compound

The selection of a fluorescent dye is critical for the success of any labeling experiment. The photophysical properties of this compound make it a bright and readily detectable label.

PropertyValueReferences
Excitation Maximum (λex) 548 - 555 nm[1][2][3]
Emission Maximum (λem) 566 - 572 nm[1][3][4]
Molar Extinction Coefficient (ε) 150,000 - 162,000 cm⁻¹M⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ) ~0.1 - 0.15[1][2]
Molecular Weight ~675.8 g/mol (as sodium salt)[1]
Solubility Water, DMSO, DMF[1][3]
Storage -20°C, protect from light[1][5][6]

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step mechanism where the copper(I) catalyst plays a crucial role in activating the terminal alkyne.

CuAAC_Mechanism Alkyne Terminal Alkyne (diSulfo-Cy3) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination & Deprotonation Azide Azide-modified Biomolecule Complex Six-membered Copper Metallacycle Azide->Complex Coordination Cu_I Cu(I) Catalyst Cu_I->Alkyne Cu_Acetylide->Complex Triazole_Product 1,4-disubstituted Triazole Product Complex->Triazole_Product Reductive Elimination Protonation Protonation Triazole_Product->Protonation Release of Product

Figure 1: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Labeling of an Azide-Modified Protein with this compound

This protocol provides a general guideline for the labeling of an azide-modified protein. It is recommended to optimize the reaction conditions for each specific application.

Materials:

  • This compound

  • Azide-modified protein

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (for preparing stock solutions)

  • Microcentrifuge tubes

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water or an organic solvent like DMSO or DMF.

    • Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh for each experiment as it is prone to oxidation.

    • THPTA/TBTA Ligand: Prepare a 50 mM stock solution in deionized water (for THPTA) or a mixture of DMF/t-BuOH (1:4) (for TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Azide-modified protein (e.g., 1-10 µM final concentration) in PBS.

      • This compound (add a 2-10 fold molar excess over the protein).

      • THPTA/TBTA ligand (to a final concentration of 1-5 mM).

      • Copper(II) sulfate (to a final concentration of 0.1-1 mM).

    • Gently mix the solution.

  • Initiation of the Click Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.

    • Gently vortex the solution to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal incubation time may vary depending on the specific reactants and their concentrations. Protect the reaction from light.

  • Purification:

    • Remove the excess dye and other reaction components by purifying the labeled protein using an appropriate method, such as size-exclusion chromatography or dialysis.

Experimental_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (Dye, CuSO4, Ascorbate, Ligand) Start->Prepare_Stocks Reaction_Setup Set up Reaction Mixture (Protein, Dye, Ligand, CuSO4) Prepare_Stocks->Reaction_Setup Initiate Initiate Reaction (Add Sodium Ascorbate) Reaction_Setup->Initiate Incubate Incubate (Room Temp or 4°C, protect from light) Initiate->Incubate Purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubate->Purify Analysis Analyze Labeled Protein (e.g., SDS-PAGE, Spectroscopy) Purify->Analysis End End Analysis->End

Figure 2: General experimental workflow for labeling an azide-modified protein with this compound via CuAAC.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare fresh sodium ascorbate solution. Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Steric hindrance around the alkyne or azideIncrease the reaction time and/or temperature. Consider using a longer linker on the alkyne or azide.
Insufficient dye concentrationIncrease the molar excess of the this compound.
High Background/Non-specific Staining Aggregation of the dyeEnsure the this compound is fully dissolved in the reaction buffer. The use of the sulfonated dye should minimize this issue.
Incomplete removal of excess dyeOptimize the purification step. Use a larger volume for dialysis or a longer chromatography column.
Protein Precipitation High concentration of organic solvent (if used)Utilize the water-soluble nature of this compound to perform the reaction in a fully aqueous buffer.
Copper-induced protein aggregationUse a copper-chelating ligand like THPTA or TBTA to stabilize the copper and minimize its interaction with the protein.

This guide provides a foundational understanding and a practical starting point for utilizing this compound in click chemistry. For specific applications, further optimization of the protocol may be necessary to achieve the desired labeling efficiency and signal-to-noise ratio.

References

The Core Principles of diSulfo-Cy3 Alkyne Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research for the specific labeling and detection of biomolecules. Its utility is centered on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

Introduction to this compound

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3][4] Structurally, it consists of the well-characterized Cy3 fluorophore, which exhibits bright fluorescence in the orange-red region of the visible spectrum, modified with two sulfonate groups and a terminal alkyne group.[1][2][5] The sulfonate moieties confer high water solubility, making this dye particularly suitable for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2][5][6] The terminal alkyne serves as a reactive handle for covalent attachment to molecules containing an azide (B81097) group through the click chemistry reaction.[2][5]

The labeling strategy relies on the bioorthogonal nature of the azide and alkyne functional groups. These groups are virtually absent in native biological systems and do not react with other functional groups found in proteins, nucleic acids, or lipids, ensuring highly specific labeling.[7]

The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the this compound labeling principle is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the diSulfo-Cy3 dye and an azide group on the target biomolecule.[8][9] The reaction is highly efficient, proceeds under mild, biocompatible conditions (room temperature, aqueous solutions, and a broad pH range of 4-11), and has a high reaction rate.[7][8][9]

The general mechanism involves the following key components:

  • An Azide-Modified Target: The biomolecule of interest must first be modified to contain an azide group. This can be achieved through various methods, including metabolic labeling with azido-analogs of natural building blocks (e.g., azido (B1232118) sugars, amino acids, or nucleosides), or by chemical modification of existing functional groups.

  • This compound: The fluorescent probe with the terminal alkyne.

  • A Copper(I) Catalyst: The reaction is catalyzed by Cu(I) ions. Typically, a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) is used in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[10]

  • A Ligand (Optional but Recommended): A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst, prevent its oxidation, and improve the reaction efficiency in aqueous buffers.[8]

The reaction is highly specific, yielding the 1,4-disubstituted triazole isomer exclusively.[9]

Physicochemical and Spectroscopic Properties

The performance of this compound as a fluorescent probe is defined by its key physicochemical and spectroscopic properties. These properties are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λabs) ~548 - 555 nm[2][11][12]
Emission Maximum (λem) ~566 - 572 nm[2][11][12]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 cm⁻¹M⁻¹[2][11]
Fluorescence Quantum Yield (Φ) ~0.15[2]
Molecular Formula C₃₃H₃₈N₃NaO₇S₂[2]
Molecular Weight ~675.8 g/mol [2]
Solubility Water, DMSO, DMF[2][11]
Purity ≥95% (HPLC)[2]

Experimental Protocols

General Protocol for Protein Labeling via Click Chemistry

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared).

  • TBTA or THPTA ligand stock solution (e.g., 50 mM in DMSO/water).

  • Purification column (e.g., Sephadex G-25) for removing excess dye.

Procedure:

  • Protein Preparation: Ensure the azide-modified protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer.[13][14] Buffers containing primary amines like Tris will interfere with some labeling chemistries, but are generally acceptable for click chemistry. However, it is good practice to avoid them if downstream applications are sensitive to them.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]

  • Reaction Setup: In a microcentrifuge tube, combine the following components in order:

    • Azide-modified protein solution.

    • This compound stock solution (a 5-20 fold molar excess over the protein is a good starting point).

    • TBTA/THPTA ligand stock solution (to a final concentration of 1 mM).

    • Copper(II) sulfate stock solution (to a final concentration of 1 mM).

    • Freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[14]

  • Quantification of Labeling: The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~550 nm).

Workflow for "Click-DIGE" Analysis of Glycoproteins

A powerful application of alkyne-dye labeling is in Difference Gel Electrophoresis (DIGE) to analyze changes in protein glycosylation, termed "Click-DIGE".[1] This workflow involves the metabolic labeling of cells with an azido-sugar, followed by fluorescent tagging of the incorporated sugar with spectrally distinct alkyne-dyes.

Click_DIGE_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_sample_prep Sample Preparation cluster_click_labeling Click Chemistry Labeling cluster_2d_dige 2D-DIGE & Analysis cell_culture 1. Cell Culture (e.g., Control vs. Treated) metabolic_labeling 2. Metabolic Labeling with Azido-Sugar (e.g., Ac4GalNAz) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant click_cy3 5a. Label Control Lysate with this compound protein_quant->click_cy3 click_cy5 5b. Label Treated Lysate with Alkyne-Cy5 protein_quant->click_cy5 mix_samples 6. Mix Labeled Lysates click_cy3->mix_samples click_cy5->mix_samples two_d_page 7. 2D Gel Electrophoresis (IEF & SDS-PAGE) mix_samples->two_d_page image_analysis 8. Fluorescent Gel Imaging & Spot Analysis two_d_page->image_analysis protein_id 9. Spot Excision & Mass Spectrometry (Protein Identification) image_analysis->protein_id

Workflow for "Click-DIGE" analysis of glycoproteins.

Applications in Research and Drug Development

The specificity and efficiency of this compound labeling have made it a valuable tool in various research areas:

  • Proteomics: For the detection and quantification of post-translationally modified proteins, such as glycoproteins and lipoproteins, through metabolic labeling.[1]

  • Cell Biology: For visualizing and tracking the localization and dynamics of specific proteins, nucleic acids, or other biomolecules within cells.[16]

  • Drug Development: For labeling and tracking the distribution of drug candidates or delivery vehicles in vitro and in vivo.

  • Bioconjugation: For the creation of well-defined bioconjugates, such as antibody-drug conjugates or fluorescently labeled probes for diagnostic assays.[5]

Conclusion

This compound, in conjunction with click chemistry, offers a robust and versatile platform for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and the bioorthogonality of the labeling reaction make it an ideal choice for a wide range of applications in biological research and drug development. The ability to specifically tag and visualize molecules of interest with high precision continues to drive new discoveries in our understanding of complex biological systems.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research for the specific labeling of biomolecules. Its high water solubility, bright fluorescence, and reactivity via "click chemistry" make it an invaluable tool for a variety of applications, including cellular imaging, flow cytometry, and in vivo tracking of labeled molecules.

Core Properties and Structure

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with two sulfonate groups and a terminal alkyne. The sulfonate groups impart excellent water solubility, minimizing aggregation and non-specific binding in aqueous environments, which is crucial for reproducible and sensitive biological assays. The terminal alkyne group enables covalent attachment to azide-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

The core structure consists of two indole (B1671886) rings linked by a polymethine chain, which forms the chromophore responsible for its fluorescent properties. The addition of the alkyne group allows for its specific conjugation to molecules that have been metabolically, enzymatically, or chemically functionalized with an azide (B81097) group.

Quantitative Data Summary

The molecular weight and spectral properties of this compound can vary slightly between suppliers, often due to different salt forms. The following table summarizes key quantitative data from various sources.

PropertyBroadPharm[1]Jena Bioscience (free acid)[2]TargetMol[3]AxisPharm[4]
Molecular Weight ( g/mol ) 675.8761.93675.79761.92
Molecular Formula C33H38N3NaO7S2C35H43N3O10S3C33H38N3NaO7S2Not Specified
Excitation Maximum (nm) 548553Not Specified555
Emission Maximum (nm) 567566Not Specified572
Extinction Coefficient (cm⁻¹M⁻¹) 162,000151,000Not Specified150,000
Fluorescence Quantum Yield 0.15Not SpecifiedNot SpecifiedNot Specified
Solubility Water, DMSO, DMF, DCMWater, DMSO, DMF, MeOHNot SpecifiedWater, DMSO, DMF

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general methodology for the covalent labeling of an azide-modified protein with this compound. Optimization may be required for specific proteins and experimental conditions.

Materials:

  • Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1.5x Protein Labeling Buffer: A buffer containing a copper(I) ligand (e.g., THPTA) and an aminoguanidine (B1677879) to prevent side reactions.

  • Activator Solution: Freshly prepared 50 mM ascorbic acid in water.

  • Quenching Solution: 10 mM EDTA in water.

  • Purification resin or column for separating the labeled protein from unreacted dye (e.g., size-exclusion chromatography).

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of ascorbic acid in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

    • Add the this compound stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended as a starting point.

    • Gently mix the solution.

  • Degassing (Optional but Recommended):

    • To prevent the oxidation of the copper(I) catalyst, it is beneficial to degas the reaction mixture by purging with an inert gas for a few seconds.

  • Initiation of the Click Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 2-5 mM.

    • Purge the tube with inert gas again, cap it tightly, and vortex briefly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding the quenching solution to chelate the copper catalyst.

  • Purification of the Labeled Protein:

    • Separate the diSulfo-Cy3-labeled protein from unreacted dye and other reaction components using size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for diSulfo-Cy3).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for labeling biomolecules using this compound and a conceptual signaling pathway that could be studied using this technology.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis Azide-Modified_Biomolecule Azide-Modified Biomolecule Reaction_Mixture Reaction Mixture Azide-Modified_Biomolecule->Reaction_Mixture diSulfo_Cy3_Alkyne diSulfo-Cy3 Alkyne diSulfo_Cy3_Alkyne->Reaction_Mixture Catalyst_Solution Cu(I) Catalyst & Reductant Catalyst_Solution->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Labeled_Product Labeled Product Purification->Labeled_Product Downstream_Applications Downstream Applications Labeled_Product->Downstream_Applications

Figure 1: Experimental workflow for labeling with this compound.

signaling_pathway Metabolic_Labeling Metabolic Labeling (e.g., Azide-Sugar) Glycoprotein (B1211001) Cell Surface Glycoprotein (Azide) Metabolic_Labeling->Glycoprotein Labeling This compound Labeling Glycoprotein->Labeling Fluorescent_Glycoprotein Fluorescently Labeled Glycoprotein Labeling->Fluorescent_Glycoprotein Microscopy Fluorescence Microscopy Fluorescent_Glycoprotein->Microscopy Internalization Receptor-Mediated Internalization Fluorescent_Glycoprotein->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome

Figure 2: Tracking glycoprotein internalization using this compound.

Applications in Research and Drug Development

The versatility of this compound makes it suitable for a wide range of applications:

  • Proteomics: Labeling and identification of newly synthesized proteins.

  • Glycomics: Visualization and analysis of glycans in living cells.

  • Cell Biology: Tracking the localization and dynamics of labeled biomolecules.

  • Drug Development: In vivo imaging to study the biodistribution of drug delivery systems.[5][6][7]

  • High-Throughput Screening: Quantifying cellular processes in response to drug candidates.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and application of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye crucial for biomolecular labeling through copper-catalyzed click chemistry. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a bright, photostable, and hydrophilic fluorescent dye.[1] Its two sulfonate groups enhance its water solubility, making it an ideal reagent for labeling proteins, peptides, and oligonucleotides in aqueous environments without the need for organic co-solvents.[2] This minimizes the risk of protein denaturation and preserves biological activity. The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.[2][3]

Quantitative Data Summary:

PropertyValueReferences
Molecular FormulaC33H38N3NaO7S2[4]
Molecular Weight675.8 g/mol [4]
Excitation Maximum (λex)548 - 555 nm[4][5]
Emission Maximum (λem)567 - 572 nm[4][5]
Extinction Coefficient~150,000 - 162,000 cm⁻¹M⁻¹[4][5]
Quantum Yield~0.15[4]
SolubilityWater, DMSO, DMF[4]
Purity≥ 95%[4]

Safety and Handling

While specific safety data for this compound is not extensively documented, the safety precautions for similar cyanine (B1664457) dyes and alkyne-containing compounds should be strictly followed.

Hazard Identification:

Although not classified as a hazardous substance by all suppliers, some related compounds are identified as causing skin irritation, serious eye irritation, and respiratory tract irritation. It is prudent to handle this compound with care to avoid direct contact.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling the compound.

  • Eye Protection: Use safety glasses with side-shields.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator.

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust.

  • Keep away from sources of ignition.

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Stability

Proper storage is critical to maintain the chemical integrity and fluorescence of this compound.

Storage Conditions:

FormTemperatureDurationConditionsReferences
Solid-20°CUp to 24 monthsIn the dark, desiccated[1]
Stock Solution in Solvent-80°CUp to 6 monthsProtect from light[6]
Stock Solution in Solvent-20°CUp to 1 monthProtect from light[6]

Transportation:

The solid compound can be shipped at ambient temperature for up to three weeks without compromising its stability.[1]

Stability:

This compound is sensitive to light. Prolonged exposure should be avoided. Solutions should be prepared fresh before use.

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Azide-Modified Protein E Combine Azide-Protein and this compound A->E B Prepare this compound Stock Solution (10 mM in water or DMSO) B->E C Prepare Catalyst/Ligand Solution (e.g., CuSO4/THPTA) F Add Catalyst/Ligand Solution C->F D Prepare Reducing Agent Solution (e.g., Sodium Ascorbate (B8700270), fresh) G Initiate Reaction with Reducing Agent D->G E->F F->G H Incubate (Room Temp, 30-60 min) G->H I Purify Labeled Protein (e.g., Size Exclusion Chromatography) H->I J Characterize Labeled Protein (Spectroscopy) I->J K Downstream Application J->K

Workflow for CuAAC labeling of proteins with this compound.

Detailed Methodology for Protein Labeling:

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or nuclease-free water

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassed, deionized water

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or water.

    • Copper(II) Sulfate (20 mM): Dissolve CuSO4 in degassed, deionized water.

    • THPTA (100 mM): Dissolve THPTA in degassed, deionized water.

    • Sodium Ascorbate (300 mM): Prepare a fresh solution of sodium ascorbate in degassed, deionized water immediately before use. This solution is prone to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution and the this compound stock solution. The final concentration of the dye will depend on the desired dye-to-protein ratio (typically a 5-20 fold molar excess of dye is used).

    • Add the THPTA solution to the reaction mixture and vortex briefly. A typical final concentration is 1 mM.

    • Add the CuSO4 solution and vortex briefly. A typical final concentration is 0.25 mM. The molar ratio of THPTA to CuSO4 should be at least 4:1 to stabilize the Cu(I) ion.

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.

    • Vortex the reaction mixture briefly.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for a longer duration if the protein is sensitive to room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other reaction components by size exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

    • The labeled protein can be identified by its characteristic orange color.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

Signaling Pathway and Logical Relationship Diagram:

The following diagram illustrates the catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Alkyne This compound Alkyne->Cu_Acetylide Azide Azide-Modified Biomolecule Triazole_Complex Copper Triazolide Intermediate Azide->Triazole_Complex Cu_Acetylide->Triazole_Complex Triazole_Complex->CuI Regeneration of Catalyst Product Labeled Biomolecule (1,4-disubstituted triazole) Triazole_Complex->Product Protonolysis

Catalytic cycle of the CuAAC reaction.

By following these safety, handling, and experimental guidelines, researchers can effectively and safely utilize this compound for a wide range of biomolecular labeling applications in their research and development endeavors.

References

diSulfo-Cy3 Alkyne: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2055138-88-8

This technical guide provides an in-depth overview of diSulfo-Cy3 alkyne, a fluorescent dye widely utilized in biological research for the labeling of various biomolecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, a comprehensive experimental protocol for protein labeling, and a visual representation of the experimental workflow.

Core Technical Data

This compound is a water-soluble fluorescent probe featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its high water solubility, conferred by the two sulfonate groups, makes it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValue
CAS Number 2055138-88-8
Molecular Formula C₃₃H₃₈N₃NaO₇S₂
Molecular Weight 675.79 g/mol
Purity Typically ≥95%
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~570 nm
Molar Extinction Coefficient ~150,000 M⁻¹cm⁻¹
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protected from light

Suppliers

A variety of chemical and biotechnology companies supply this compound, including:

  • BroadPharm

  • AxisPharm

  • TargetMol

  • Lumiprobe

  • Amsbio

  • Jena Bioscience

  • MedchemExpress

Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol details a general procedure for the fluorescent labeling of a purified protein containing an azide (B81097) functional group with this compound using a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • DMSO (if preparing a stock solution of the dye)

  • Purification resin or column for removing excess dye (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in deionized water or DMSO.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with a suitable reaction buffer to a final protein concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.

    • Add the THPTA stock solution to the reaction mixture to a final concentration of 1-2 mM.

    • Add the copper(II) sulfate stock solution to a final concentration of 0.2-1 mM.

  • Initiation of the Click Reaction:

    • To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3-5 mM.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound and other small molecules from the labeled protein using size-exclusion chromatography or another suitable purification method.

  • Storage:

    • Store the purified, fluorescently labeled protein at 4°C or -20°C, protected from light.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for labeling an azide-modified protein with this compound.

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification & Analysis protein Azide-Modified Protein mix Combine Reagents protein->mix dye diSulfo-Cy3 Alkyne dye->mix copper CuSO4 copper->mix ligand THPTA ligand->mix reducing_agent Sodium Ascorbate reducing_agent->mix incubate Incubate (1-2 hours, RT) mix->incubate purify Purify (e.g., SEC) incubate->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for labeling azide-modified proteins with this compound.

Methodological & Application

Application Notes and Protocols for diSulfo-Cy3 Alkyne Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of proteins with diSulfo-Cy3 alkyne. This water-soluble fluorescent probe enables the specific attachment of a Cy3 fluorophore to azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.

Principle of this compound Protein Labeling

This compound is a derivative of the bright and photostable Cy3 dye, modified with a terminal alkyne group for click chemistry applications.[1] The labeling process is based on the CuAAC reaction, where a copper(I) catalyst facilitates the covalent bond formation between the alkyne group on the diSulfo-Cy3 molecule and an azide (B81097) group previously introduced into the target protein.[2] This reaction is highly specific, as neither alkyne nor azide moieties are naturally present in proteins, ensuring minimal off-target labeling.[3] The "diSulfo" modification confers excellent water solubility to the dye, making it ideal for labeling proteins in aqueous buffers without the need for organic co-solvents.[4][5]

The key components of the labeling reaction include:

  • Azide-modified protein: The protein of interest must first be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acid analogs or chemical modification of specific amino acid side chains.

  • This compound: The fluorescent probe containing the reactive alkyne group.

  • Copper(I) catalyst: Typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[6]

  • Copper(I)-stabilizing ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS), is crucial to stabilize the Cu(I) oxidation state and enhance reaction efficiency in aqueous environments.[6]

Key Applications

The specific and covalent nature of this compound labeling makes it a versatile tool for a wide range of applications in proteomics and drug development, including:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.

  • Flow Cytometry: Quantify labeled proteins on the cell surface or intracellularly.

  • SDS-PAGE and Western Blotting: Detect and quantify azide-modified proteins in complex mixtures.[7]

  • Pull-down Assays and Activity-Based Protein Profiling (ABPP): Isolate and identify specific protein targets.[8]

Quantitative Data Summary

The efficiency of this compound labeling can be influenced by several factors. The following tables summarize key quantitative parameters to consider for optimizing your labeling experiments.

ParameterRecommended Range/ValueNotes
Protein Concentration ≥ 2 mg/mLLower concentrations can decrease labeling efficiency.[9]
This compound to Protein Molar Ratio 10:1 to 50:1A 10:1 ratio is often a good starting point. Higher ratios may be needed for complex mixtures or to achieve saturation.[3][10]
pH of Labeling Reaction 7.0 - 8.5The click chemistry reaction is generally pH-insensitive in the range of 4-12, but a neutral to slightly basic pH is often optimal for protein stability and labeling.[2][9]
Reaction Time 1 - 4 hoursCan be extended up to 16 hours at room temperature.[11]
Reaction Temperature Room Temperature (20-25°C)
ReagentRecommended Final Concentration
Copper(II) Sulfate (CuSO₄) 50 - 100 µM
Reducing Agent (e.g., Sodium Ascorbate) 250 - 500 µM
Copper(I) Stabilizing Ligand (e.g., THPTA) 250 - 500 µM

Experimental Protocols

Preparation of Reagents
  • Azide-Modified Protein: Prepare your azide-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of at least 2 mg/mL.[9] If your protein is in a buffer containing primary amines like Tris, it must be exchanged.

  • This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO. Store protected from light at -20°C.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 10 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a fresh 50 mM stock solution in deionized water immediately before use, as it is prone to oxidation.[11]

  • THPTA Stock Solution: Prepare a 10 mM stock solution in deionized water.

This compound Labeling Reaction

This protocol is a general guideline and may require optimization for your specific protein.

  • In a microcentrifuge tube, add your azide-modified protein solution.

  • Add the THPTA stock solution to a final concentration of 250-500 µM.

  • Add the this compound stock solution to the desired final molar excess (e.g., 10-fold molar excess over the protein).

  • Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

  • To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 250-500 µM.

  • Gently mix the reaction components.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light. For potentially sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

Purification of the Labeled Protein

It is crucial to remove unreacted this compound after the labeling reaction. Size exclusion chromatography (e.g., using a desalting column) is a common and effective method.

  • Equilibrate a desalting column (e.g., G-25) with your desired storage buffer (e.g., PBS).

  • Carefully load the entire labeling reaction mixture onto the column.

  • Elute the protein according to the manufacturer's instructions. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Collect the fractions containing the colored, labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~555 nm, A₅₅₅).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08) and ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of diSulfo-Cy3 at 555 nm (approximately 150,000 cm⁻¹M⁻¹).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis azide_protein Azide-Modified Protein reaction_mix Reaction Mixture (Incubate 1-4h at RT) azide_protein->reaction_mix cy3_alkyne diSulfo-Cy3 Alkyne Stock cy3_alkyne->reaction_mix catalyst_reagents Catalyst Reagents (CuSO4, Na-Ascorbate, THPTA) catalyst_reagents->reaction_mix sec_column Size Exclusion Chromatography reaction_mix->sec_column labeled_protein Purified Labeled Protein sec_column->labeled_protein dol_calc DOL Calculation labeled_protein->dol_calc downstream Downstream Applications labeled_protein->downstream

Caption: Experimental workflow for this compound protein labeling.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product protein_azide Protein-N₃ labeled_protein Protein-Triazole-Cy3 protein_azide->labeled_protein cy3_alkyne diSulfo-Cy3-Alkyne cy3_alkyne->labeled_protein cu2 Cu(II)SO₄ cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) cu1_complex [Cu(I)-THPTA] cu1->cu1_complex thpta THPTA (Ligand) thpta->cu1_complex cu1_complex->labeled_protein Catalysis

Caption: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. Fluorescent labeling, in particular, enables the sensitive detection and quantification of DNA and RNA in techniques such as fluorescence microscopy, flow cytometry, and in situ hybridization. "Click chemistry," a set of biocompatible and highly efficient reactions, has emerged as a superior method for conjugating fluorophores to biomolecules.

This document provides detailed protocols and application notes for the fluorescent labeling of nucleic acids using diSulfo-Cy3 alkyne. It covers two primary click chemistry approaches: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While this compound is directly used in CuAAC, the principles and workflows are extended to a comparable SPAAC approach using a Cy3-DBCO conjugate for a comprehensive overview.

Product Information: this compound

This compound is a water-soluble fluorescent dye ideal for labeling azide-modified biomolecules through CuAAC click chemistry. Its key features include:

  • High Water Solubility: The presence of two sulfonate groups enhances its solubility in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to sensitive biological samples.

  • Bright and Photostable Fluorescence: diSulfo-Cy3 exhibits strong fluorescence emission in the orange-red spectrum, with excitation and emission maxima around 550 nm and 570 nm, respectively, making it compatible with standard fluorescence imaging systems.

  • Bioorthogonal Reactivity: The alkyne group specifically and efficiently reacts with azide-functionalized nucleic acids, ensuring minimal off-target labeling.

Data Presentation: Comparison of CuAAC and SPAAC for Nucleic Acid Labeling

The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the tolerance of the biological system to copper. Below is a summary of key comparative data.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne (e.g., this compound) + Azide (B81097)Strained Cyclooctyne (e.g., DBCO-Cy3) + Azide
Catalyst Copper(I)None
Biocompatibility Limited in living systems due to copper cytotoxicity.High, suitable for live-cell and in vivo imaging.[1]
Reaction Kinetics Generally faster (minutes to a few hours).Slower (several hours to overnight).[1]
Labeling Efficiency High, with potential for optimization.Can approach 100% for RNA labeling.[2]
Signal-to-Noise Ratio High, particularly with sulfo-dyes which reduce non-specific binding.[3]Generally high due to the bioorthogonal nature of the reaction.
Side Reactions Copper can generate reactive oxygen species (ROS).Some strained alkynes may react with thiols.[4]

Experimental Protocols

Protocol 1: Introduction of Azide Functionality into Oligonucleotides

To label a nucleic acid with this compound, it must first be modified to contain an azide group. This can be achieved during solid-phase synthesis or post-synthetically.

Materials:

  • Amino-modified oligonucleotide

  • Azide-C2 NHS ester or similar azide-functionalized NHS ester

  • Anhydrous DMSO

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Purification columns (e.g., desalting or HPLC)

Procedure:

  • Prepare the Oligonucleotide: Resuspend the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • Prepare the Azide Reagent: Dissolve the Azide-C2 NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the dissolved azide reagent to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the azide-modified oligonucleotide from the excess azide reagent and byproducts using a desalting column, ethanol (B145695) precipitation, or HPLC.

  • Quantification: Determine the concentration of the purified azide-modified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 2: CuAAC Labeling of Azide-Modified Nucleic Acids with this compound

Materials:

  • Azide-modified nucleic acid

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (for dissolving reagents if necessary)

  • Purification supplies (e.g., ethanol, sodium acetate, spin columns)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in nuclease-free water or DMSO to a concentration of 10 mM.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA/TBTA: Prepare a 50 mM stock solution in nuclease-free water (for THPTA) or DMSO/t-butanol (for TBTA).

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be made fresh immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

    • Azide-modified nucleic acid (to a final concentration of 10-100 µM)

    • Nuclease-free water to adjust the volume

    • This compound (2-5 fold molar excess over the nucleic acid)

    • Premix of CuSO₄ and THPTA/TBTA (add THPTA/TBTA to the CuSO₄ solution at a 5:1 molar ratio and vortex briefly before adding to the reaction). The final concentration of CuSO₄ should be 0.1-1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM. Vortex the tube briefly to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled nucleic acid to remove the copper catalyst, excess dye, and other reagents. This can be done by ethanol precipitation, followed by a 70% ethanol wash, or by using a suitable spin column purification kit.

  • Quantification and Analysis: Measure the absorbance at 260 nm (for nucleic acid) and ~550 nm (for Cy3) to determine the concentration and labeling efficiency. The labeled product can be further analyzed by gel electrophoresis.

Protocol 3: SPAAC Labeling of Azide-Modified Nucleic Acids with a DBCO-Cy3 Conjugate

Materials:

  • Azide-modified nucleic acid

  • DBCO-Cy3

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Purification supplies

Procedure:

  • Prepare Stock Solutions:

    • DBCO-Cy3: Dissolve in DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Azide-modified nucleic acid in PBS

    • DBCO-Cy3 (add a 2-10 fold molar excess over the nucleic acid)

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. For RNA labeling, incubation at 37°C can significantly increase reaction efficiency.[2]

  • Purification: Purify the labeled nucleic acid using ethanol precipitation or a spin column to remove the excess DBCO-Cy3.

  • Quantification and Analysis: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm and ~550 nm. Analyze the product by gel electrophoresis.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Azide_Oligo Azide-Modified Nucleic Acid Reaction_Vessel Combine Reagents in Microfuge Tube Azide_Oligo->Reaction_Vessel Cy3_Alkyne This compound Cy3_Alkyne->Reaction_Vessel Catalyst_Mix CuSO4 + THPTA/TBTA Catalyst_Mix->Reaction_Vessel Reducer Sodium Ascorbate (Freshly Prepared) Reducer->Reaction_Vessel Initiates Reaction Incubation Incubate 1-2h at Room Temp Reaction_Vessel->Incubation Purification Purify Labeled Product (Precipitation or Column) Incubation->Purification QC Quantify & Analyze (Spectroscopy, PAGE) Purification->QC

Caption: Workflow for CuAAC labeling of nucleic acids.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Azide_Oligo Azide-Modified Nucleic Acid Reaction_Vessel Combine Reagents in PBS Azide_Oligo->Reaction_Vessel DBCO_Cy3 DBCO-Cy3 DBCO_Cy3->Reaction_Vessel Incubation Incubate 4-12h at RT or 4°C Reaction_Vessel->Incubation Purification Purify Labeled Product (Precipitation or Column) Incubation->Purification QC Quantify & Analyze (Spectroscopy, PAGE) Purification->QC

Caption: Workflow for SPAAC labeling of nucleic acids.

Click_Chemistry_Reaction cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Alkyne Nucleic Acid-Alkyne Triazole_Cu Labeled Nucleic Acid (1,4-disubstituted triazole) Alkyne->Triazole_Cu Azide_Cu Azide-diSulfo-Cy3 Azide_Cu->Triazole_Cu Catalyst Cu(I) Ascorbate Catalyst->Triazole_Cu catalyzes DBCO Nucleic Acid-DBCO Triazole_SP Labeled Nucleic Acid (triazole) DBCO->Triazole_SP Azide_SP Azide-Cy3 Azide_SP->Triazole_SP

Caption: Comparison of CuAAC and SPAAC reaction schemes.

References

Live Cell Imaging with diSulfo-Cy3 Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright orange-red fluorescent dye ideal for live cell imaging applications.[1][2][3] Its two sulfonate groups enhance hydrophilicity, minimizing aggregation and the need for organic solvents that can be detrimental to living cells.[3][4] This feature, combined with its high photostability and quantum yield, makes it an excellent tool for visualizing dynamic cellular processes.[5][6][7] this compound contains a terminal alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and biocompatible click chemistry reaction.[2][8][9] This allows for the precise labeling of proteins, nucleic acids, and other molecules of interest within their native cellular environment.[10][11]

Applications in Live Cell Imaging

The unique properties of this compound make it suitable for a wide range of live-cell imaging experiments:

  • Real-time Tracking of Biomolecules: Follow the trafficking, localization, and dynamics of proteins, lipids, and glycans that have been metabolically labeled with an azide-containing precursor.

  • Pulse-Chase Experiments: Investigate the synthesis, turnover, and transport of newly synthesized biomolecules by introducing an azide-labeled substrate for a defined period.

  • Visualization of Cellular Processes: Image dynamic events such as endocytosis, exocytosis, and cytoskeletal rearrangements with high temporal and spatial resolution.

  • Drug Delivery and Uptake Studies: Track the cellular entry and fate of drug candidates or delivery vehicles functionalized with azide (B81097) groups.[5]

Data Presentation

The following table summarizes the key quantitative properties of this compound, providing a reference for experimental planning.

PropertyValueReference
Excitation Maximum (λex)~550-555 nm[5]
Emission Maximum (λem)~567-580 nm[5][10]
Molar Extinction Coefficient150,000 M⁻¹cm⁻¹ (for Cy3)[12]
Fluorescence Quantum Yield~0.1 - 0.24[6][12]
Molecular Weight691.90 g/mol [2]
SolubilityHigh in aqueous solutions[2][3][7]
Purity≥95%[2]
Storage Conditions-20°C in the dark, desiccated[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with an Azide-Containing Amino Acid Analog and Subsequent Staining with this compound

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling with this compound for visualization in live cells.

Materials:

  • Live cells of interest

  • Cell culture medium, methionine-free

  • L-azidohomoalanine (AHA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom imaging dish to achieve 50-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Wash the cells twice with warm PBS.

    • Replace the culture medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-100 µM).

    • Incubate for 4-24 hours to allow for incorporation of AHA into newly synthesized proteins.

  • Cell Fixation and Permeabilization (for endpoint assays):

    • Wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:

      • 1 µM this compound

      • 100 µM CuSO₄

      • 500 µM THPTA

      • 5 mM Sodium ascorbate (freshly prepared)

      • Bring to final volume with PBS.

    • Wash the cells twice with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with a suitable dye (e.g., Hoechst 33342).

    • Replace the final wash with live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

experimental_workflow Experimental Workflow: Metabolic Labeling and Click Chemistry cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_seeding Seed Cells metabolic_labeling Metabolic Labeling with Azide Analog cell_seeding->metabolic_labeling Incubate click_reaction Click Reaction with this compound metabolic_labeling->click_reaction Proceed to labeling washing Washing Steps click_reaction->washing After incubation imaging Fluorescence Microscopy washing->imaging Ready for imaging

Caption: Workflow for metabolic labeling and subsequent click chemistry.

Protocol 2: Live-Cell Imaging of Glycan Dynamics

This protocol outlines a method for labeling and visualizing glycans in living cells by metabolically incorporating an azide-modified sugar and subsequent labeling with this compound.

Materials:

  • Live cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac₄ManNAz for sialic acid labeling)

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Live-cell imaging medium

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom imaging dish to the desired confluency.

  • Metabolic Labeling:

    • Add the azide-modified sugar to the cell culture medium at an optimized concentration (e.g., 25-50 µM for Ac₄ManNAz).

    • Incubate for 1-3 days to allow for metabolic incorporation into cellular glycans.

  • Click Chemistry Reaction (Live Cells):

    • Prepare a low-toxicity click reaction cocktail. Note: Copper can be toxic to cells. Use the lowest effective concentration and consider copper-free click chemistry alternatives if toxicity is a concern.

    • Wash the cells twice with pre-warmed PBS.

    • Add the click reaction cocktail (as in Protocol 1, but diluted in live-cell imaging medium) to the cells.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three times with live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with an environmental chamber to maintain temperature and CO₂ levels.

Signaling Pathways and Logical Relationships

The application of this compound in live cell imaging is based on the principles of bioorthogonal chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

signaling_pathway Click Chemistry Labeling Pathway cluster_bioorthogonal Bioorthogonal Labeling cluster_catalysis Catalysis cluster_product Product azide_biomolecule Azide-Modified Biomolecule labeled_product Fluorescently Labeled Biomolecule azide_biomolecule->labeled_product cy3_alkyne This compound cy3_alkyne->labeled_product copper_catalyst Cu(I) Catalyst copper_catalyst->labeled_product Catalyzes reaction

Caption: The core principle of CuAAC click chemistry.

Key Considerations and Troubleshooting

  • Cytotoxicity: While diSulfo-Cy3 itself exhibits low toxicity, the copper catalyst used in CuAAC can be harmful to cells.[13] It is crucial to optimize the copper concentration and incubation time to minimize cytotoxic effects. For sensitive applications, consider using copper-free click chemistry reagents.

  • Phototoxicity: High-intensity light can induce phototoxicity in labeled cells. Use the lowest possible laser power and exposure times during imaging.[13]

  • Background Fluorescence: Incomplete removal of unreacted dye can lead to high background fluorescence. Ensure thorough washing steps after the click reaction.

  • Signal-to-Noise Ratio: Optimize the concentration of the azide-modified substrate and the this compound to achieve a high signal-to-noise ratio.

  • Controls: Always include appropriate controls, such as cells not treated with the azide analog or cells not subjected to the click reaction, to verify the specificity of the labeling.

By following these protocols and considering the key experimental parameters, researchers can effectively utilize this compound for high-quality live cell imaging to unravel complex biological processes.

References

diSulfo-Cy3 Alkyne: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a highly water-soluble and bright orange-fluorescent dye that is an invaluable tool for the precise labeling of biomolecules in aqueous environments.[1][2][3] Its alkyne group allows for covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4][5] This bioorthogonal reaction is highly specific and efficient, enabling the labeling of a wide array of biomolecules, including proteins and nucleic acids, with minimal perturbation to their native structure and function.[4][6] The disulfonate groups confer excellent water solubility, eliminating the need for organic co-solvents that can be detrimental to biological samples.[2] With spectral properties nearly identical to the well-established Cy3 fluorophore, this compound is compatible with standard fluorescence microscopy instrumentation and filter sets.[7] These characteristics make it an ideal probe for a variety of applications, from in vitro assays to cellular imaging.

Properties of this compound

The spectral and physical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference
Excitation Maximum (λex) ~554 nm[8]
Emission Maximum (λem) ~568 nm[8]
Extinction Coefficient 150,000 cm⁻¹M⁻¹
Reactive Group Alkyne[6]
Solubility High in aqueous buffers[2]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol describes the general procedure for labeling a protein containing an azide (B81097) modification with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the dye and protein)

  • Degassing equipment (e.g., nitrogen or argon gas line)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water or a polar organic solvent like DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh.

    • TBTA (optional): Prepare a 50 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in an appropriate reaction buffer.

    • Add this compound to the reaction mixture. A molar excess of the dye (e.g., 3-10 fold) over the protein is typically used.

    • If using, add TBTA to the reaction mixture to a final concentration of 50-100 µM.

    • Add Copper(II) sulfate to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the diSulfo-Cy3 dye (at ~554 nm).

Protocol 2: Fluorescent Labeling of Azide-Modified Biomolecules in Fixed Cells for Microscopy

This protocol provides a step-by-step guide for labeling azide-modified biomolecules within fixed cells using this compound for subsequent fluorescence microscopy imaging.

Materials:

  • Cells cultured on coverslips containing azide-modified biomolecules

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Click Reaction Buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with Wash Buffer.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 85 µL of Click Reaction Buffer (PBS)

      • 2 µL of 10 mM this compound stock solution (final concentration 200 µM)

      • 1 µL of 50 mM Copper(II) sulfate stock solution (final concentration 0.5 mM)

      • 10 µL of 500 mM sodium ascorbate stock solution (final concentration 50 mM)

    • Aspirate the wash buffer from the coverslips and add the click reaction cocktail.

  • Incubation:

    • Incubate the coverslips in a humidified chamber for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with Wash Buffer.

  • Counterstaining and Mounting:

    • If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the labeled cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Visualizations

experimental_workflow_labeling cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein reagents Add CuSO4, Sodium Ascorbate, (TBTA) azide_protein->reagents dye_alkyne diSulfo-Cy3 Alkyne dye_alkyne->reagents incubation Incubate (RT, 1-4h) reagents->incubation desalting Desalting Column incubation->desalting analysis Spectroscopic Analysis desalting->analysis

Caption: Workflow for labeling azide-modified proteins with this compound.

cell_labeling_workflow start Azide-Modified Cells on Coverslip fix Fixation (4% PFA) start->fix permeabilize Permeabilization (0.1% Triton X-100) fix->permeabilize click_reaction Click Reaction (this compound, CuSO4, NaAsc) permeabilize->click_reaction wash Wash click_reaction->wash counterstain Counterstain (DAPI) wash->counterstain mount Mount counterstain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for fluorescent labeling of fixed cells for microscopy.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

diSulfo-Cy3 alkyne is a water-soluble, bright orange-fluorescent dye ideally suited for bioorthogonal labeling of azide-modified biomolecules in aqueous environments.[1][2] Its primary application in flow cytometry is the detection of cellular proliferation through the "click" reaction with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog incorporated into newly synthesized DNA.[3] This method offers a superior alternative to the traditional BrdU assay by eliminating the need for harsh DNA denaturation, thus preserving cell morphology and epitope integrity for multiparametric analysis.[4] These notes provide detailed protocols for cell proliferation assays using this compound, alongside data presentation, troubleshooting, and pathway context.

Principle of Action: Click Chemistry

The core technology is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[5][6] The workflow involves two main steps:

  • Metabolic Labeling: Cells are incubated with an azide- or alkyne-modified substrate. For proliferation assays, this is typically EdU, which contains an alkyne group and is incorporated into DNA during the S-phase of the cell cycle.[7]

  • Fluorescent Detection: After fixation and permeabilization, the incorporated alkyne is detected by the covalent ligation of an azide-containing fluorescent dye. In the context of this document, we describe the use of this compound to detect azide-modified biomolecules. The principle remains the same for EdU assays, where an azide-modified Cy3 would be used.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Permeabilization cluster_2 Step 3: Click Reaction cluster_3 Step 4: Analysis A Cells in Culture B Add EdU (Alkyne-modified Thymidine Analog) A->B C EdU is incorporated into newly synthesized DNA during S-Phase B->C D Fix and Permeabilize Cells C->D E Add diSulfo-Cy3 Azide* and Click Reaction Cocktail (incl. Copper Catalyst) D->E F diSulfo-Cy3 Azide covalently binds to EdU Alkyne E->F G Wash and Analyze by Flow Cytometry F->G note *While the topic is this compound, for EdU assays, an azide-modified Cy3 is used. The principle of the click reaction is identical. G A 1. Culture Jurkat cells and add 10 µM EdU for 2h B 2. Harvest and wash cells A->B C 3. Fix with 4% PFA for 15 min B->C D 4. Permeabilize with 0.5% Triton® X-100 for 20 min C->D E 5. Prepare and add Click Reaction Cocktail (diSulfo-Cy3 azide, CuSO₄, Ascorbate) D->E F 6. Incubate for 30 min in the dark E->F G 7. Wash cells twice F->G H 8. Resuspend in PBS and analyze by flow cytometry G->H G G1 G1 Phase S S Phase (EdU Incorporation) G1->S Cyclin D/CDK4-6 Cyclin E/CDK2 G2 G2 Phase S->G2 Cyclin A/CDK2 M M Phase G2->M Cyclin B/CDK1 M->G1

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for the fluorescent labeling of azide-modified biomolecules with diSulfo-Cy3 alkyne. This method is highly efficient and specific, making it a valuable tool in bioconjugation and various life science applications.[1][2][3] diSulfo-Cy3 is a water-soluble, bright orange-fluorescent dye, ideal for labeling proteins, peptides, and oligonucleotides in aqueous environments.[4][5][6]

Principle of the Reaction

The copper-catalyzed click reaction involves the formation of a stable triazole linkage between a terminal alkyne (this compound) and an azide-functionalized molecule.[2][3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[7][8][9] To enhance reaction efficiency and protect biomolecules from damaging reactive oxygen species, a copper-chelating ligand is crucial.[8][9][10]

Key Reagents and Their Roles

ReagentRole
This compound The fluorescent labeling agent containing the terminal alkyne group.
Azide-Modified Biomolecule The target molecule to be labeled.
Copper(II) Sulfate (CuSO₄) The source of the copper catalyst.
Sodium Ascorbate A reducing agent that maintains copper in the active Cu(I) oxidation state.[7][8][9]
Copper Ligand (e.g., THPTA) Stabilizes the Cu(I) ion, accelerates the reaction, and prevents copper-mediated damage to biomolecules.[9][11]
Buffer Maintains a stable pH for the reaction.

Experimental Protocols

The following protocols are provided as a starting point and can be optimized for specific applications.

Protocol 1: General Labeling of Proteins in Solution

This protocol is suitable for labeling purified azide-modified proteins.

Materials:

  • This compound

  • Azide-modified protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Azide-modified protein in PBS.

    • This compound (a 2 to 10-fold molar excess over the protein is a good starting point).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[9] Let this mixture stand for a few minutes.

  • Add the Catalyst: Add the CuSO₄/THPTA premix to the protein solution. The final concentration of copper can range from 50 µM to 250 µM for optimal results.[9]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[9][12]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.[7]

  • Purification: Remove the excess dye and copper catalyst using methods such as dialysis, size-exclusion chromatography, or spin filtration.

Protocol 2: Labeling of Glycoproteins on Live Cell Surfaces

This protocol is adapted for labeling azide-modified glycans on the surface of living cells.

Materials:

  • Cells with metabolically incorporated azide-modified sugars

  • Cell culture medium or PBS

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aminoguanidine (to scavenge reactive carbonyls)

  • Sodium ascorbate

Optimized Conditions for Cell-Surface Labeling: [12]

ReagentFinal Concentration
This compound25 µM
CuSO₄50 µM
THPTA250 µM
Aminoguanidine1 mM
Sodium Ascorbate2.5 mM

Procedure:

  • Cell Preparation: Wash the cells twice with 1 mL of growth medium or PBS.

  • Prepare Labeling Cocktail: Prepare a fresh solution containing the final concentrations of this compound, CuSO₄, THPTA, aminoguanidine, and sodium ascorbate in cell culture medium at 4°C.

  • Labeling Reaction: Add the labeling cocktail to the cells and incubate for 1 to 5 minutes at 4°C.[12]

  • Washing: Wash the cells twice with 1 mL of growth medium to remove unreacted labeling reagents.

  • Imaging: The cells are now ready for fluorescence microscopy.

Quantitative Data Summary

The efficiency of the copper-catalyzed click reaction can be influenced by the concentrations of the reactants and catalyst. The following table summarizes typical concentration ranges found in the literature for bioconjugation reactions.

ComponentTypical Final ConcentrationReference
Biomolecule-Alkyne/Azide25 µM - 560 µM[7][9][12]
Dye-Azide/Alkyne25 µM - 100 µM[9][12]
CuSO₄50 µM - 250 µM[9][12]
Ligand (e.g., THPTA)250 µM - 1.25 mM (5:1 ratio to copper)[9][12]
Sodium Ascorbate1 mM - 5 mM[9][12]
Aminoguanidine (optional)1 mM - 5 mM[7][9][12]
Reaction Time 1 - 60 minutes[7][12][13]

Visualizations

Copper_Catalyzed_Click_Chemistry_Workflow Start Start: Prepare Reagents Mix_Bio Mix Azide-Biomolecule and this compound Start->Mix_Bio Prep_Cat Prepare CuSO4/THPTA Catalyst Premix Start->Prep_Cat Add_Cat Add Catalyst Premix to Biomolecule Mixture Mix_Bio->Add_Cat Prep_Cat->Add_Cat Initiate Initiate Reaction with Sodium Ascorbate Add_Cat->Initiate Incubate Incubate at Room Temp (1 hour, protected from light) Initiate->Incubate Purify Purify Labeled Biomolecule (e.g., Dialysis, Chromatography) Incubate->Purify End End: Labeled Product Purify->End CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Copper_Acetylide Copper Acetylide Intermediate Cu_I->Copper_Acetylide Alkyne diSulfo-Cy3 Alkyne Alkyne->Copper_Acetylide Cycloadduct Copper Triazolide Intermediate Copper_Acetylide->Cycloadduct Azide Azide-Biomolecule Azide->Cycloadduct Product Labeled Product (Triazole) Cycloadduct->Product Protonation Product->Cu_I Regenerates Catalyst

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne Labeling of Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye ideal for labeling azide-modified biomolecules.[1][2] Its two sulfonate groups enhance its hydrophilicity, making it suitable for reactions in aqueous environments without the need for organic co-solvents, which is beneficial for maintaining the native conformation and stability of biomolecules such as proteins and nucleic acids.[3][4] This dye contains a terminal alkyne group that readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[5][6] This reaction forms a stable triazole linkage between the dye and the azide-modified biomolecule. The bio-orthogonal nature of the azide (B81097) and alkyne groups ensures that the reaction is highly specific and does not interfere with other functional groups present in biological systems.[5][6]

The absorbance and emission spectra of diSulfo-Cy3 are nearly identical to the traditional Cy3 fluorophore, making it compatible with a wide range of existing fluorescence instrumentation, including microscopes, plate readers, and gel imagers.[7] These characteristics make this compound a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and bioconjugation assays for proteomics and genomics research.

Chemical and Spectroscopic Properties

The properties of this compound are summarized in the table below, providing key data for experimental planning and data analysis.

PropertyValueReference
Molecular Weight ~691.90 g/mol [8]
Excitation Maximum (λex) 548 nm[5][8]
Emission Maximum (λem) 563-567 nm[5][8]
Molar Extinction Coefficient (ε) 162,000 L·mol⁻¹·cm⁻¹[5][8]
Fluorescence Quantum Yield (Φ) ~0.1[8]
Solubility Water, DMSO, DMF[5][8]
Purity ≥95% (HPLC)[8]
Storage Conditions -20°C, protected from light[5][9]

Experimental Workflows and Signaling Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The core of the labeling strategy is the CuAAC reaction, which covalently links the this compound to an azide-modified biomolecule. This reaction is highly efficient and specific, proceeding readily in aqueous buffers.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Azide_Biomolecule Azide-Modified Biomolecule (R-N₃) Labeled_Product diSulfo-Cy3 Labeled Biomolecule Azide_Biomolecule->Labeled_Product + diSulfo_Cy3_Alkyne This compound diSulfo_Cy3_Alkyne->Labeled_Product + Copper Cu(I) Catalyst Copper->Labeled_Product Ligand Copper Ligand (e.g., TBTA) Ligand->Copper

Caption: The CuAAC reaction mechanism for labeling.

General Experimental Workflow

The general workflow for labeling azide-modified biomolecules with this compound involves several key steps, from preparation of reagents to the final purification and analysis of the labeled product.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Biomolecule Prepare Azide-Modified Biomolecule Solution Start->Prepare_Biomolecule Prepare_Dye Prepare diSulfo-Cy3 Alkyne Stock Solution Start->Prepare_Dye Prepare_Catalyst Prepare Catalyst Mix (Copper Sulfate (B86663), Ligand, Reducing Agent) Start->Prepare_Catalyst Reaction Combine Reactants and Incubate Prepare_Biomolecule->Reaction Prepare_Dye->Reaction Prepare_Catalyst->Reaction Purification Purify Labeled Biomolecule (e.g., SEC, Dialysis, Precipitation) Reaction->Purification Analysis Analyze Labeled Product (Spectroscopy, Gel Electrophoresis) Purification->Analysis End End: Labeled Biomolecule Analysis->End

Caption: A generalized experimental workflow.

Protocols

Protocol 1: Labeling of Azide-Modified Proteins

This protocol provides a general guideline for labeling azide-modified proteins with this compound. Optimization may be required depending on the specific protein and its concentration.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Nuclease-free water

Stock Solutions:

  • This compound: 10 mM in anhydrous DMSO.

  • Copper(II) sulfate: 50 mM in nuclease-free water.

  • TBTA: 50 mM in DMSO.

  • Sodium ascorbate: 500 mM in nuclease-free water (prepare fresh).

Procedure:

  • Prepare the protein solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in the reaction buffer.

  • Prepare the catalyst premix: In a microcentrifuge tube, mix 1 µL of 50 mM CuSO₄ with 1 µL of 50 mM TBTA.

  • Initiate the labeling reaction:

    • To 100 µL of the protein solution, add 2-5 µL of the 10 mM this compound stock solution (for a 2-5 molar excess of dye to protein). Mix gently.

    • Add 2 µL of the catalyst premix to the protein-dye mixture.

    • Add 2 µL of freshly prepared 500 mM sodium ascorbate to initiate the reaction. The final concentration of the reactants should be optimized for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Purification: Remove the unreacted dye and catalyst components by size-exclusion chromatography (e.g., a pre-packed PD-10 or spin column) equilibrated with a suitable storage buffer (e.g., PBS).[10][11]

  • Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 548 nm (for diSulfo-Cy3). The DOL can be calculated using the following formula:

    DOL = (A₅₄₈ / ε_dye) / ( (A₂₈₀ - (A₅₄₈ × CF₂₈₀)) / ε_protein )

    Where:

    • A₅₄₈ and A₂₈₀ are the absorbances at 548 nm and 280 nm, respectively.

    • ε_dye is the molar extinction coefficient of this compound (162,000 L·mol⁻¹·cm⁻¹).

    • ε_protein is the molar extinction coefficient of the protein.

    • CF₂₈₀ is a correction factor for the dye's absorbance at 280 nm (typically around 0.06 for Cy3 dyes).[8]

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is designed for the labeling of azide-modified DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0)

  • Nuclease-free water

  • Ethanol (B145695) or acetone (B3395972) for precipitation

  • Sodium acetate (3M, pH 5.2)

Stock Solutions:

  • This compound: 10 mM in anhydrous DMSO.

  • Copper(II)-TBTA complex: 10 mM in 55% aqueous DMSO.

  • Sodium ascorbate: 50 mM in nuclease-free water (prepare fresh).

Procedure:

  • Prepare the oligonucleotide solution: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

  • Set up the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • 20 µL of the oligonucleotide solution

    • 2 µL of 2M TEAA buffer

    • 10 µL of DMSO

    • 3 µL of 10 mM this compound stock solution (1.5x molar excess)

  • Degas the solution: Bubble a gentle stream of nitrogen or argon gas through the mixture for 30 seconds to remove oxygen, which can interfere with the reaction.

  • Initiate the reaction:

    • Add 2 µL of 50 mM sodium ascorbate and mix briefly.

    • Add 2 µL of 10 mM Copper(II)-TBTA complex.

  • Incubation: Incubate the reaction at room temperature overnight, protected from light.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 2.5 volumes of cold ethanol and 0.1 volumes of 3M sodium acetate.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

    • Alternatively, the labeled oligonucleotide can be purified by HPLC or PAGE.[6]

  • Quantification: The degree of labeling can be determined by measuring the absorbance at 260 nm (for nucleic acid) and 548 nm (for diSulfo-Cy3).

Data Presentation

Comparative Labeling Parameters
ParameterProtein LabelingOligonucleotide Labeling
Typical Biomolecule Concentration 1-5 mg/mL20-200 µM
Dye:Biomolecule Molar Ratio 2-10 fold excess1.5-5 fold excess
Typical Incubation Time 1-2 hours at RT or overnight at 4°COvernight at RT
Common Purification Methods Size-Exclusion Chromatography, DialysisEthanol/Acetone Precipitation, HPLC, PAGE

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of copper sulfate and ligand.
Low reactivity of biomoleculeEnsure the azide modification was successful. Optimize pH of the reaction buffer (typically 7-8).
Presence of interfering substancesRemove any chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) from the biomolecule solution prior to labeling.
Precipitation of Protein/Oligonucleotide High concentration of DMSOReduce the percentage of DMSO in the final reaction volume. diSulfo-Cy3 is water-soluble, minimizing the need for high organic solvent concentrations.
Protein instabilityPerform the reaction at 4°C. Screen different buffer conditions.
High Background Fluorescence Incomplete removal of unreacted dyeEnsure thorough purification. For proteins, use a desalting column with an appropriate molecular weight cutoff. For oligonucleotides, perform multiple ethanol washes.
Non-specific binding of the dyeWhile less common with click chemistry, ensure that the purification method is adequate. Include a final dialysis step for proteins if necessary.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3][4] Its key feature is the presence of an alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][4][5] This specific and efficient labeling method, combined with the favorable photophysical properties of the Cy3 fluorophore, makes this compound a valuable tool for various fluorescence imaging techniques, including super-resolution microscopy.

These application notes provide an overview of the use of this compound in super-resolution microscopy, with a focus on Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography). Detailed protocols for labeling and imaging are provided to guide researchers in utilizing this versatile fluorescent probe for high-resolution cellular imaging.

Photophysical and Chemical Properties

A summary of the key properties of this compound is presented in the table below. These properties are essential for designing and executing successful super-resolution imaging experiments.

PropertyValueReference
Excitation Maximum (Absorbance)~553-555 nm[6][7]
Emission Maximum~566-572 nm[6][7]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[6]
SolubilityWater, DMSO, DMF[6]
Reactive GroupAlkyne[1][2][4]
ReactionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6]
Storage-20°C, protected from light[3]

Super-Resolution Microscopy Applications

This compound is particularly well-suited for single-molecule localization microscopy (SMLM) techniques like STORM and DNA-PAINT. These methods achieve sub-diffraction resolution by temporally separating the fluorescence of individual molecules.

Stochastic Optical Reconstruction Microscopy (STORM)

In STORM, fluorophores are induced to photoswitch between a fluorescent "on" state and a dark "off" state. By activating a sparse subset of fluorophores at any given time, their individual positions can be precisely localized. The final super-resolved image is reconstructed from the coordinates of thousands to millions of localized molecules.

Cy3 dyes, including diSulfo-Cy3, can be used in STORM, often as an "activator" dye in combination with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5).[8] The activator dye facilitates the transition of the reporter dye to the "on" state upon illumination with a specific wavelength. Alternatively, Cy3 itself can be induced to blink under specific imaging buffer conditions.[9]

Experimental Workflow for STORM Imaging

The following diagram illustrates a typical workflow for preparing and imaging a sample for STORM using this compound.

STORM_Workflow Start Start: Azide-modified sample (e.g., fixed cells with azide-labeled antibodies) Click Click Chemistry: Incubate with This compound, CuSO4, and a reducing agent (e.g., sodium ascorbate) Start->Click 1. Wash1 Wash to remove unbound dye Click->Wash1 2. Buffer Add STORM imaging buffer (e.g., with GLOX and MEA) Image Acquire image series: - High power 647 nm laser (for reporter) - Low power 561 nm laser (for Cy3 activation) Buffer->Image 3. Reconstruct Reconstruct super-resolved image from single-molecule localizations Image->Reconstruct 4. End End: Super-resolution image Reconstruct->End 5. DNAPAINT_Workflow Start Start: - Azide-modified imager oligo - Sample with docking strand Click Click Chemistry: Label azide-imager oligo with this compound Start->Click 1. Purify Purify labeled imager strand Click->Purify 2. Incubate Incubate sample with labeled imager strand in imaging buffer Image Acquire image series: Continuous illumination at 561 nm Incubate->Image 3. Reconstruct Reconstruct super-resolved image from binding events Image->Reconstruct 4. End End: Super-resolution image Reconstruct->End 5.

References

Application Notes and Protocols: diSulfo-Cy3 Alkyne for Single-Molecule Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diSulfo-Cy3 alkyne in single-molecule tracking (SMT) experiments. This compound is a water-soluble, bright, and photostable fluorescent dye ideal for labeling biomolecules in aqueous environments through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] Its hydrophilicity, conferred by two sulfonate groups, minimizes aggregation and non-specific binding, making it a robust probe for high-resolution imaging applications in live cells.[3]

Introduction to this compound for Single-Molecule Tracking

Single-molecule tracking is a powerful technique that allows for the real-time observation of individual molecules, providing insights into dynamic cellular processes such as protein-protein interactions, intracellular transport, and membrane dynamics. A key requirement for successful SMT is the use of bright and photostable fluorophores that can be specifically attached to a target biomolecule with minimal perturbation.

This compound, a derivative of the cyanine (B1664457) dye Cy3, is well-suited for these applications. The alkyne functional group enables its covalent conjugation to azide-modified biomolecules via the highly specific and bioorthogonal click chemistry reaction.[2][4] This method allows for precise labeling of target molecules in their native cellular environment. The sulfonated nature of the dye ensures high water solubility and reduces the likelihood of dye-induced artifacts, which is critical for obtaining reliable single-molecule data.

Data Presentation

Photophysical and Chemical Properties of this compound

The photophysical properties of diSulfo-Cy3 are crucial for its performance in single-molecule imaging. The following table summarizes its key characteristics.

PropertyValueReference
Excitation Maximum (Absorbance) ~555 nm[5]
Emission Maximum ~570 nm[5]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[5]
Molecular Weight ~761.92 g/mol [5]
Solubility Water, DMSO, DMF[5]
Quantum Yield Can be low (<0.1) but increases upon conjugation to biomolecules[5]

Note: Photophysical properties such as quantum yield and fluorescence lifetime can be influenced by the local environment and conjugation to biomolecules.[5][6]

Recommended Reagent Concentrations for Live Cell Labeling

The following table provides a starting point for optimizing the concentrations of reagents for CuAAC labeling in live cells.

ReagentStock Solution ConcentrationFinal ConcentrationReference
This compound 1-10 mM in DMSO or water1-25 µM[1]
Copper(II) Sulfate (B86663) (CuSO₄) 20 mM in water50-250 µM[1][7]
Copper Ligand (e.g., THPTA) 50 mM in water250-1250 µM (5:1 ratio with CuSO₄)[1][7]
Reducing Agent (e.g., Sodium Ascorbate) 100 mM in water (prepare fresh)2.5-5 mM[1][7]
Azide-Modified Biomolecule VariesVaries

Experimental Protocols

This section provides detailed protocols for labeling biomolecules with this compound in live cells and subsequent single-molecule tracking.

Protocol for Live Cell Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is designed for labeling azide-modified biomolecules on the surface of or inside live mammalian cells.

Materials:

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium appropriate for the cell line

  • Mammalian cells expressing the azide-modified biomolecule of interest

Procedure:

  • Cell Preparation: Culture mammalian cells expressing the azide-modified target biomolecule on glass-bottom dishes suitable for microscopy. Ensure the cells are healthy and sub-confluent.

  • Preparation of Labeling Reagents (on ice):

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio in DPBS. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[7]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Labeling Reaction Mixture: In a microcentrifuge tube on ice, combine the following in order:

    • DPBS

    • This compound to a final concentration of 25 µM.[1]

    • The premixed CuSO₄:THPTA solution to a final copper concentration of 50-250 µM.[1][7]

    • Freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.[1][7]

  • Cell Labeling:

    • Wash the cells twice with DPBS.

    • Add the labeling reaction mixture to the cells.

    • Incubate for 5-10 minutes at room temperature or 4°C to minimize endocytosis for surface labeling.[1] Protect from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with DPBS to remove unreacted reagents.

  • Imaging: Replace the wash buffer with fresh, phenol (B47542) red-free cell culture medium. The cells are now ready for single-molecule tracking.

Protocol for Single-Molecule Tracking Microscopy

This protocol outlines the general steps for acquiring single-molecule tracking data using a wide-field fluorescence microscope.

Microscope Setup:

  • Microscope: An inverted fluorescence microscope equipped with a high numerical aperture (NA ≥ 1.4) oil-immersion objective.

  • Laser: A laser line suitable for exciting Cy3 (e.g., 532 nm or 561 nm).[8]

  • Camera: A highly sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, capable of high frame rates.

  • Filters: Appropriate dichroic mirrors and emission filters for the Cy3 fluorescence channel.

Image Acquisition:

  • Mount the Sample: Place the glass-bottom dish with the labeled cells on the microscope stage.

  • Focus: Locate the cells and focus on the plane of interest (e.g., the cell membrane).

  • Illumination: Use a low laser power to minimize phototoxicity and photobleaching. Highly Inclined and Laminated Optical sheet (HILO) illumination is recommended to improve the signal-to-noise ratio.

  • Acquisition Parameters:

    • Exposure Time: Typically 20-50 ms (B15284909) per frame to capture the dynamics of diffusing molecules.

    • Laser Power: Adjust to achieve a sparse density of fluorescent spots per frame, allowing for accurate localization and tracking of individual molecules.

    • Acquisition Duration: Acquire a time-lapse series of images (a "movie") for a duration sufficient to capture the desired biological process, typically a few minutes.

  • Data Acquisition: Record the image series.

Data Analysis Workflow

The analysis of single-molecule tracking data involves several computational steps to extract quantitative information about molecular motion.

  • Localization: In each frame of the movie, identify the positions of individual fluorescent spots with high precision by fitting their intensity profiles to a 2D Gaussian function.[8]

  • Tracking: Link the localized positions of the same molecule across consecutive frames to reconstruct its trajectory. This is often done using a nearest-neighbor algorithm.[8]

  • Analysis of Trajectories: From the reconstructed trajectories, various parameters can be calculated, including:

    • Diffusion Coefficient (D): A measure of the molecule's mobility.

    • Mean Squared Displacement (MSD): Provides information about the mode of motion (e.g., free diffusion, confined diffusion, or active transport).

    • Residence Time: The duration a molecule remains in a specific cellular location.

Mandatory Visualizations

G cluster_0 Cell Preparation cluster_1 Labeling Reaction cluster_2 Imaging p1 Culture cells with azide-modified biomolecule p2 Prepare CuAAC reaction mix: This compound, CuSO4/THPTA, Sodium Ascorbate p1->p2 Introduce labeling reagents p3 Incubate cells with reaction mix (5-10 min) p2->p3 p4 Wash cells (3x with DPBS) p3->p4 Remove unbound dye p5 Mount sample on microscope p4->p5 p6 Acquire time-lapse movie (SMT) p5->p6

Caption: Experimental workflow for labeling and imaging.

G cluster_0 Data Acquisition cluster_1 Image Processing cluster_2 Quantitative Analysis d1 Raw SMT Movie (Image Stack) d2 Single-Molecule Localization (2D Gaussian Fitting) d1->d2 d3 Trajectory Reconstruction (Linking Localizations) d2->d3 d4 Mean Squared Displacement (MSD) Analysis d3->d4 d5 Diffusion Coefficient Calculation d3->d5 d6 Trajectory Classification (e.g., confined, free) d3->d6

Caption: Data analysis workflow for SMT experiments.

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is invaluable for diagnostics, prognostics, and predictive marker testing in various diseases, including cancer. The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. diSulfo-Cy3 alkyne is a bright, water-soluble, and highly photostable fluorescent dye that offers significant advantages for in situ hybridization applications. Its alkyne group allows for covalent attachment to azide-modified probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method provides a robust and efficient means of labeling oligonucleotide probes, leading to high signal-to-noise ratios and excellent performance in demanding imaging applications.

The sulfonated nature of diSulfo-Cy3 enhances its water solubility, which is advantageous for working in aqueous environments without the need for organic solvents, and it is pH-insensitive from pH 4 to 10.[1] Cy3 conjugates are known to produce less background fluorescence compared to other common dyes like TAMRA.[1] These properties make this compound an ideal candidate for sensitive and specific detection of nucleic acid sequences in situ.

Key Features of this compound for In Situ Hybridization

  • High Water Solubility: The presence of two sulfo groups ensures excellent solubility in aqueous buffers, simplifying probe labeling and hybridization procedures.[2]

  • Bright and Photostable Fluorescence: diSulfo-Cy3 is a bright orange-fluorescent dye with high quantum yield and exceptional resistance to photobleaching, enabling robust and reproducible imaging.[2]

  • Efficient Click Chemistry Ligation: The alkyne functional group facilitates a highly efficient and specific covalent bond with azide-modified oligonucleotide probes via the CuAAC reaction.

  • High Signal-to-Noise Ratio: The inherent brightness of the dye and the low background associated with Cy3 fluorophores contribute to a high signal-to-noise ratio, which is crucial for detecting low-abundance targets.

  • Broad Instrument Compatibility: The excitation and emission spectra of diSulfo-Cy3 are compatible with standard filter sets for Cy3 and TRITC, making it accessible for use with a wide range of fluorescence microscopes and imaging systems.[1]

Quantitative Data Presentation

A critical aspect of selecting a fluorophore for in situ hybridization is its performance in terms of brightness, photostability, and signal-to-noise ratio. The following tables summarize the key quantitative properties of this compound and compare its photostability to other commonly used fluorophores.

Table 1: Spectroscopic Properties of this compound

PropertyValue
Maximum Excitation (λabs)555 nm
Maximum Emission (λem)570 nm
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.1 - 0.2
SolubilityWater, DMSO, DMF

Data sourced from multiple supplier and literature references.

Table 2: Comparative Photostability of Cy3 and Other Fluorophores

FluorophoreRelative PhotostabilityHalf-life (τ)Total Photon Count before Photobleaching (Nphotons)
Cy3 Good52 min (single dye on DNA)0.3 million (single dye on DNA)
Alexa Fluor 555ExcellentSignificantly more resistant to photobleaching than Cy3Higher than Cy3
ATTO 550ExcellentSignificantly more resistant to photobleaching than Cy3Higher than Cy3
Cy3 FluoroCube (6-dye)Ultra-photostable54x increase vs. single Cy343x increase vs. single Cy3

Photostability is highly dependent on experimental conditions such as illumination intensity, buffer composition, and the presence of antifade reagents. Data presented is for comparative purposes.[3][4]

Experimental Protocols

This section provides detailed protocols for the preparation of azide-modified oligonucleotide probes, the copper-catalyzed click chemistry reaction to label the probes with this compound, and a general procedure for fluorescence in situ hybridization.

Protocol 1: Preparation of Azide-Modified Oligonucleotide Probes

Oligonucleotide probes containing an azide (B81097) modification are required for conjugation with this compound. These can be commercially synthesized or prepared in the lab. For custom synthesis, an azide modifier can be incorporated at the 5', 3', or an internal position of the oligonucleotide.

Protocol 2: this compound Labeling of Azide-Modified Probes via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.

    • THPTA/TBTA Ligand: Prepare a 100 mM stock solution in DMSO or water, depending on the ligand's solubility.

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution in nuclease-free water immediately before use.

  • Click Reaction:

    • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide probe in nuclease-free water.

    • Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add the 10 mM this compound stock solution. The molar ratio of alkyne to azide can range from 1:2 to 1:10, with a higher excess of the dye often used for high-density labeling.

    • Prepare the copper catalyst by mixing the CuSO₄ stock solution with the THPTA/TBTA ligand stock solution in a 1:2 to 1:5 molar ratio and incubate for a few minutes.

    • Add the copper/ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, or at a slightly elevated temperature (e.g., 45°C) for a shorter duration. Protect the reaction from light.

  • Purification of the Labeled Probe:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2), or by using a suitable PCR purification kit with appropriate size-exclusion columns.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the labeled probe.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the purified diSulfo-Cy3-labeled probe in nuclease-free water or a suitable hybridization buffer.

    • Determine the concentration and labeling efficiency of the probe using a spectrophotometer.

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This is a general protocol for FISH on adherent cells or tissue sections and should be optimized for specific applications.

Materials:

  • diSulfo-Cy3 labeled oligonucleotide probe

  • Slides with fixed cells or tissue sections

  • Hybridization buffer (e.g., containing formamide (B127407) and SSC)

  • Wash buffers (e.g., SSC solutions of varying concentrations)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

  • Coverslips

Procedure:

  • Sample Preparation:

    • Prepare and fix cells or tissue sections on slides according to standard protocols.

    • Perform any necessary pretreatments, such as permeabilization with detergents (e.g., Triton X-100) or enzymatic digestion (e.g., proteinase K), to allow probe access to the target nucleic acid.

  • Hybridization:

    • Prepare the hybridization mixture containing the diSulfo-Cy3 labeled probe at the desired concentration in hybridization buffer.

    • Denature the probe by heating at 75-85°C for 5-10 minutes, then quickly place it on ice.

    • Apply the denatured probe mixture to the sample on the slide and cover with a coverslip.

    • Denature the sample and probe together on a heat block or in a thermal cycler (e.g., 75°C for 5 minutes).

    • Incubate the slides in a humidified chamber at the appropriate hybridization temperature (e.g., 37°C) overnight.

  • Post-Hybridization Washes:

    • Carefully remove the coverslips.

    • Wash the slides in a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probes. A typical wash series might include:

      • 2x SSC at room temperature

      • 0.5x SSC at 72°C

      • 2x SSC at room temperature

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution.

    • Rinse the slides briefly in a wash buffer.

    • Mount the slides with an antifade mounting medium and a coverslip.

  • Imaging:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Cy3 (for the probe) and DAPI (for the nuclei).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing fluorescence in situ hybridization using a this compound labeled probe.

G Experimental Workflow for FISH with this compound cluster_0 Probe Preparation cluster_1 In Situ Hybridization cluster_2 Analysis azide_probe Azide-Modified Oligonucleotide Probe click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) azide_probe->click_reaction cy3_alkyne This compound cy3_alkyne->click_reaction purification Purification of Labeled Probe click_reaction->purification hybridization Hybridization of Labeled Probe to Target purification->hybridization sample_prep Sample Preparation (Fixation, Permeabilization) sample_prep->hybridization washing Post-Hybridization Washes hybridization->washing counterstain Counterstaining (e.g., DAPI) washing->counterstain imaging Fluorescence Microscopy Imaging counterstain->imaging analysis Image Analysis and Data Interpretation imaging->analysis

Caption: Workflow for FISH using this compound.

Signaling Pathway Example: HER2 Amplification in Breast Cancer

Fluorescence in situ hybridization is widely used to detect the amplification of the ERBB2 gene, which encodes the human epidermal growth factor receptor 2 (HER2). HER2 amplification is a key predictive marker in breast cancer, indicating eligibility for HER2-targeted therapies. The diagram below illustrates the HER2 signaling pathway.

G HER2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K activates RAS RAS Dimerization->RAS activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

References

Quantitative Analysis with diSulfo-Cy3 Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diSulfo-Cy3 alkyne for the quantitative analysis of biomolecules. This water-soluble, bright, and photostable fluorescent dye is an ideal tool for labeling and detecting proteins, nucleic acids, and other molecules in a variety of applications, including fluorescence microscopy, flow cytometry, and gel electrophoresis. Its alkyne group allows for efficient and specific covalent labeling of azide-modified targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Key Features of this compound

  • High Water Solubility: The presence of two sulfonate groups ensures excellent solubility in aqueous buffers, eliminating the need for organic co-solvents and making it ideal for labeling sensitive biological samples.[1][2][3]

  • Bright Orange Fluorescence: With an excitation maximum around 555 nm and an emission maximum around 570 nm, it is well-suited for standard Cy3 filter sets.[4] Its high extinction coefficient contributes to its bright signal.[5]

  • High Photostability: diSulfo-Cy3 is a photostable dye, enabling longer exposure times and more robust quantitative imaging.[5][6]

  • Biocompatible Labeling: The click chemistry reaction is bioorthogonal, meaning it occurs with high efficiency under physiological conditions without interfering with native biological processes.

  • Versatility: Applicable for labeling a wide range of biomolecules for various quantitative downstream analyses.

Quantitative Data

Spectroscopic Properties

The spectroscopic properties of this compound make it a highly detectable and quantifiable fluorescent probe.

PropertyValueReference
Excitation Maximum (λex)~555 nm[4]
Emission Maximum (λem)~570 nm[4]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹ in aqueous buffer[4]
Fluorescence Quantum Yield (Φ)~0.1 - 0.2 in aqueous buffer[7]
Molecular Weight~761.92 g/mol [4]
SolubilityWater, DMSO, DMF[4]
Comparative Performance

While this compound offers excellent performance, its selection should be considered in the context of the specific application and instrumentation.

ParameterThis compoundAlexa Fluor 555 AlkyneFITC Alkyne
Relative Brightness BrightVery BrightModerate
Photostability HighVery HighModerate
pH Sensitivity Low (pH 4-10)LowHigh (pKa ~6.4)
Water Solubility Very HighHighModerate

Note: This table provides a qualitative comparison based on available data for the respective dye families. Actual performance may vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Labeling of Proteins in Solution

This protocol describes the labeling of an azide-modified protein with this compound for subsequent quantitative analysis.

Materials:

  • Azide-modified protein (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. Note: Prepare this solution fresh.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with PBS.

    • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the this compound stock solution to the protein solution. A 5-10 fold molar excess of dye over protein is a good starting point for optimization.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Quantification:

    • Measure the absorbance of the purified conjugate at 280 nm and 555 nm.

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_protein

      • Dye Concentration (M) = A₅₅₅ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3). ε_protein is the molar extinction coefficient of the protein at 280 nm. ε_dye is the molar extinction coefficient of diSulfo-Cy3 at 555 nm.

G cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_quant Quantification p1 Prepare this compound Stock r1 Combine Azide-Protein and Dye p1->r1 p2 Prepare Catalyst Stocks (CuSO4, THPTA) r2 Add Catalyst Premix p2->r2 p3 Prepare Reducing Agent (Sodium Ascorbate) r3 Initiate with Reducing Agent p3->r3 r1->r2 r2->r3 r4 Incubate at RT r3->r4 u1 Size-Exclusion Chromatography r4->u1 u2 Collect Labeled Protein Fractions u1->u2 q1 Measure Absorbance (280nm & 555nm) u2->q1 q2 Calculate Protein Concentration & DOL q1->q2

Protocol 2: Quantitative Analysis of Cell Surface Proteins by Flow Cytometry

This protocol outlines the labeling of azide-modified cell surface proteins with this compound for quantitative analysis by flow cytometry.

Materials:

  • Cells with azide-modified surface proteins (1 x 10⁶ cells per sample)

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Flow cytometry staining buffer (PBS with 1% BSA, 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend cells in flow cytometry staining buffer at a concentration of 1 x 10⁷ cells/mL.

  • Click Labeling:

    • To 100 µL of cell suspension (1 x 10⁶ cells), add the click chemistry reaction components. It is recommended to optimize the final concentrations, but a starting point is:

      • This compound: 5-20 µM

      • CuSO₄/THPTA premix: 50 µM CuSO₄

      • Sodium ascorbate: 2.5 mM

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Add 2 mL of flow cytometry staining buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Cy3 (e.g., 561 nm laser excitation and 585/42 nm emission filter).

    • Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the diSulfo-Cy3 signal.

G cluster_cell_prep Cell Preparation cluster_labeling Click Labeling cluster_wash Washing cluster_analysis Flow Cytometry cp1 Harvest and Wash Cells cp2 Resuspend in Staining Buffer cp1->cp2 l1 Add Click Reaction Mix to Cells cp2->l1 l2 Incubate at RT l1->l2 w1 Wash Cells with Staining Buffer (3x) l2->w1 a1 Resuspend Cells for Analysis w1->a1 a2 Acquire Data on Flow Cytometer a1->a2 a3 Quantify Mean Fluorescence Intensity a2->a3

Protocol 3: Quantitative Fluorescence Microscopy of Labeled Structures

This protocol provides a general workflow for imaging and quantifying this compound labeled structures in fixed cells.

Materials:

  • Cells grown on coverslips with azide-modified components

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes (if labeling intracellular targets).

    • Wash three times with PBS.

  • Click Labeling:

    • Prepare the click reaction mixture as described in Protocol 2.

    • Add the reaction mixture to the coverslips and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing and Mounting:

    • Wash the coverslips three times with PBS.

    • Briefly rinse with deionized water.

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Imaging and Analysis:

    • Image the samples using a fluorescence microscope with a Cy3 filter set.

    • Acquire images using consistent settings (e.g., exposure time, laser power) for all samples to be compared.

    • Use image analysis software to quantify the fluorescence intensity of the labeled structures. This can include measuring the mean intensity within a region of interest (ROI) or counting the number and intensity of fluorescent puncta.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Azide-Modified Biomolecule product Fluorescently Labeled Biomolecule azide->product alkyne This compound alkyne->product copper Cu(II) Source (e.g., CuSO4) copper->product Catalyzes Cycloaddition ligand Ligand (e.g., THPTA) ligand->copper Stabilizes Cu(I) reducer Reducing Agent (e.g., Sodium Ascorbate) reducer->copper Reduces Cu(II) to Cu(I)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive reducing agent (sodium ascorbate)Always prepare sodium ascorbate solution fresh.
Insufficient dye concentrationIncrease the molar excess of this compound.
Presence of copper chelators in the bufferEnsure buffers are free from chelating agents like EDTA.
High Background Signal Non-specific binding of the dyeIncrease the number of wash steps after labeling. Include a blocking agent (e.g., BSA) in the buffers.
Incomplete removal of unreacted dyeEnsure efficient purification by size-exclusion chromatography or sufficient washing of cells.
Signal Instability PhotobleachingMinimize light exposure during incubation and imaging. Use an anti-fade mounting medium for microscopy.
Degradation of the dyeStore the this compound stock solution at -20°C, protected from light and moisture.

By following these protocols and considering the performance characteristics of this compound, researchers can achieve robust and reproducible quantitative analysis of a wide range of biological molecules and processes.

References

Troubleshooting & Optimization

Technical Support Center: Improving diSulfo-Cy3 Alkyne Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance the efficiency of your labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction with this compound.

Q1: Why is my labeling efficiency with this compound low?

A1: Low labeling efficiency in click chemistry reactions can be attributed to several factors. The primary culprits are often related to the reaction components and conditions. Ensure that your azide-containing biomolecule is pure and that the alkyne dye has not degraded. The copper catalyst is crucial and must be in the active Cu(I) oxidation state.[1][2] Oxygen sensitivity of the catalyst is a significant drawback, and reactions performed without an inert atmosphere may suffer.[1][2] Additionally, the choice of ligand to stabilize the copper catalyst and the reducing agent used to maintain its active state are critical.[1][2]

Troubleshooting Steps:

  • Reagent Quality: Use a fresh aliquot of this compound.[3] The dye should be stored desiccated and protected from light at -20°C for long-term stability.[4][5] Prepare fresh stock solutions in anhydrous DMSO or DMF.[3]

  • Catalyst Preparation: Prepare the catalyst solution immediately before use. If using a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄), it must be reduced to Cu(I) in situ.[6] Sodium ascorbate (B8700270) is a common reducing agent, but it can also generate reactive oxygen species that may damage biomolecules.[1][2]

  • Ligands: Employ a copper-chelating ligand to protect the catalyst from oxidation and improve its solubility and efficiency.[1][2] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand for this purpose.

  • Reaction Buffer: Avoid buffers containing primary amines, such as Tris, as they can interfere with some labeling chemistries.[3] Phosphate-buffered saline (PBS) or HEPES are generally suitable. The optimal pH for the reaction is typically between 7 and 8.5.[7]

  • Degassing: To minimize oxidation of the Cu(I) catalyst, degas your reaction buffer and other aqueous solutions.

Q2: My fluorescent signal is weak or absent after labeling.

A2: A weak or non-existent fluorescent signal, even with a seemingly successful labeling reaction, can be frustrating. This issue can stem from problems with the dye itself, quenching effects, or issues with the labeled biomolecule.

Troubleshooting Steps:

  • Dye Integrity: Confirm the spectral properties of your this compound stock. The dye has an excitation maximum around 555 nm and an emission maximum around 570 nm.[8]

  • Over-labeling and Quenching: While counterintuitive, too much labeling can lead to self-quenching of the fluorophores, significantly reducing the fluorescent signal.[3][9] Aim for a degree of labeling (DOL) between 2 and 4 for optimal brightness.[3] To reduce the DOL, decrease the molar excess of the dye in the reaction.[3][9]

  • Protein Denaturation: Harsh labeling conditions can denature your protein, potentially burying the fluorescent label within the folded structure and quenching its signal. Ensure your reaction conditions are mild and compatible with your protein's stability.

  • Purification: It is crucial to remove unconjugated dye after the labeling reaction.[10] Free dye in solution can contribute to high background and make it difficult to detect the signal from the labeled biomolecule.[10] Size-exclusion chromatography is a common and effective purification method.[9][10]

Q3: I'm observing precipitation of my protein during the labeling reaction.

A3: Protein precipitation during labeling can be caused by the addition of organic solvents from the dye stock solution or by over-labeling, which can alter the protein's solubility.

Troubleshooting Steps:

  • Solvent Concentration: Ensure the volume of the organic solvent (DMSO or DMF) used to dissolve the this compound is less than 10% of the total reaction volume.[3][9] The "diSulfo" modification on the Cy3 dye significantly increases its water solubility, which can help mitigate this issue.[11][12]

  • Over-labeling: A high degree of labeling can lead to protein aggregation and precipitation.[3] Reduce the dye-to-protein molar ratio in your reaction.

Q4: How can I accurately quantify my labeling efficiency?

A4: Accurate determination of the degree of labeling (DOL) is essential for reproducible experiments.[7] This is typically done using spectrophotometry.

Quantification Steps:

  • Purify the Conjugate: First, ensure all unreacted dye is removed from your labeled protein.[10]

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for diSulfo-Cy3).

  • Calculate DOL: The DOL can be calculated using the Beer-Lambert law. You will need the molar extinction coefficients of your protein at 280 nm and of diSulfo-Cy3 at 555 nm (approximately 150,000 cm⁻¹M⁻¹).[8]

A detailed protocol for determining the degree of labeling is provided in the "Experimental Protocols" section.

Data Presentation

The following tables summarize key quantitative parameters for optimizing your this compound labeling reactions.

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

ReagentRecommended ConcentrationNotes
Azide-modified Biomolecule1 - 20 µMHigher concentrations can improve reaction kinetics.
This compound1.5 - 5 molar excess over biomoleculeAdjust to achieve the desired Degree of Labeling (DOL).
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMTo be used with a reducing agent.
Reducing Agent (e.g., Sodium Ascorbate)5 molar excess over CuSO₄Add fresh to the reaction mixture.
Copper(I) Ligand (e.g., THPTA)1.2 - 2 molar excess over CuSO₄Pre-mix with CuSO₄ before adding to the reaction.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Labeling EfficiencyInactive catalyst (Cu(II) instead of Cu(I))Use a reducing agent like sodium ascorbate.[1][2]
Oxygen interferenceDegas buffers and perform the reaction under an inert atmosphere.[1][2]
Inactive dyeUse fresh dye stock solution.[3]
Weak Fluorescent SignalOver-labeling causing quenchingDecrease the molar ratio of dye to biomolecule.[3][9]
Incomplete removal of free dyePurify the conjugate using size-exclusion chromatography.[9][10]
Protein PrecipitationHigh concentration of organic solventKeep DMSO/DMF volume below 10% of the total reaction volume.[3][9]
Over-labelingReduce the dye-to-protein molar ratio.[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein

This protocol provides a general guideline for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • THPTA ligand solution (e.g., 50 mM in water)

  • Degassed PBS, pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Dye Stock: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (to a final concentration of 1-10 mg/mL).

    • This compound stock solution (to the desired molar excess).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. Vortex briefly.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the protein/dye mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing can improve efficiency.

  • Purify: Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column equilibrated with PBS.[9][10] Collect the first colored fraction, which contains the labeled protein.

Protocol 2: Determination of Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ for the absorbance of the dye at 280 nm. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 555 nm (CF = A₂₈₀,dye / A₅₅₅,dye). The CF for Cy3 is approximately 0.08.

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ x CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (molar extinction coefficient of protein at 280 nm x path length in cm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₅₅ / (molar extinction coefficient of diSulfo-Cy3 at 555 nm x path length in cm)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Below are diagrams illustrating key workflows and concepts for improving this compound labeling efficiency.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification azide_protein Azide-Modified Biomolecule reaction_mixture Reaction Mixture azide_protein->reaction_mixture dsCy3_alkyne This compound (in DMSO/DMF) dsCy3_alkyne->reaction_mixture catalyst_premix Catalyst Premix (CuSO4 + Ligand) catalyst_premix->reaction_mixture reducer Reducing Agent (e.g., Sodium Ascorbate) reducer->reaction_mixture sec_column Size-Exclusion Chromatography reaction_mixture->sec_column Incubate 1-2h, RT labeled_protein Purified Labeled Protein sec_column->labeled_protein Collect first colored fraction free_dye Unconjugated Dye sec_column->free_dye Discard later fractions G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_efficiency Low Labeling Efficiency inactive_catalyst Inactive Catalyst (Cu(II)) low_efficiency->inactive_catalyst oxygen Oxygen Interference low_efficiency->oxygen bad_reagents Degraded Dye or Biomolecule low_efficiency->bad_reagents wrong_buffer Incorrect Buffer (e.g., Tris) low_efficiency->wrong_buffer add_reducer Add Reducing Agent (e.g., Sodium Ascorbate) inactive_catalyst->add_reducer degas Degas Buffers/ Use Inert Atmosphere oxygen->degas fresh_reagents Use Fresh Reagents bad_reagents->fresh_reagents correct_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) wrong_buffer->correct_buffer

References

reducing nonspecific binding of diSulfo-Cy3 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize nonspecific binding of diSulfo-Cy3 alkyne in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is nonspecific binding a concern?

This compound is a water-soluble fluorescent dye containing an alkyne group, designed for use in copper-catalyzed click chemistry.[1] The "diSulfo" modification increases its water solubility compared to standard Cy3 alkyne, which is intended to reduce nonspecific binding driven by hydrophobic interactions. However, nonspecific binding can still occur due to various factors, leading to high background fluorescence and reduced signal-to-noise ratios in imaging and other assays.[2][3]

Q2: What are the primary causes of nonspecific binding with this compound?

Common causes of nonspecific binding and high background with fluorescent dyes like this compound include:

  • Hydrophobic Interactions: Despite its increased hydrophilicity, the cyanine (B1664457) dye core can still engage in hydrophobic interactions with cellular components like membranes.[3][4]

  • Electrostatic Interactions: The charged nature of the dye and various cellular or substrate surfaces can lead to nonspecific electrostatic binding.[3]

  • Inadequate Blocking: Failure to sufficiently block nonspecific binding sites on cells, tissues, or other surfaces is a major contributor to high background.[5][6]

  • Suboptimal Reagent Concentration: Using too high a concentration of the this compound can lead to increased background signal.[4][7]

  • Insufficient Washing: Inadequate washing after the labeling step fails to remove all unbound dye molecules.[4]

  • Side Reactions: In some cases, the alkyne group may undergo side reactions, leading to unintended labeling.[4][8]

Q3: Can the click chemistry reaction itself contribute to nonspecific binding?

Yes, in some instances, components of the click chemistry reaction can contribute to background. For example, the copper catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can sometimes lead to side reactions. If nonspecific binding persists and is suspected to be related to the click reaction itself, considering a copper-free click chemistry approach with a strained alkyne (e.g., DBCO) might be beneficial.[8]

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample

High background fluorescence that is evenly distributed across the sample is often a sign of widespread nonspecific binding of the this compound.

start High Background Observed optimize_dye Optimize Dye Concentration (Titrate Down) start->optimize_dye improve_blocking Improve Blocking Step optimize_dye->improve_blocking If background persists enhance_washing Enhance Washing Steps improve_blocking->enhance_washing If background persists add_detergent Add Detergent to Buffers enhance_washing->add_detergent If background persists check_controls Review Negative Controls add_detergent->check_controls resolved Problem Resolved check_controls->resolved

Caption: Troubleshooting workflow for high background fluorescence.

  • Optimize Dye Concentration: Titrate the concentration of this compound. A lower concentration may be sufficient for specific labeling while reducing background.[4]

  • Improve Blocking: The blocking step is crucial for saturating nonspecific binding sites.[4] Increase the incubation time (e.g., to 1 hour) or try a different blocking agent.

  • Enhance Washing Steps: Increase the number and duration of washes after dye incubation. Gentle agitation during washing can improve the removal of unbound dye.[4]

  • Incorporate Detergents: Add a low concentration of a non-ionic detergent, such as 0.05-0.1% Tween 20 or Triton X-100, to your blocking and wash buffers to disrupt hydrophobic interactions.[4][6]

Issue 2: Punctate or Aggregated Staining in Negative Controls

The appearance of bright, punctate spots or aggregates in negative controls (samples without the azide-labeled target) suggests the formation of dye aggregates.

start Punctate Staining in Negative Control check_solubility Ensure Complete Solubilization of Dye start->check_solubility centrifuge_solution Centrifuge/Filter Dye Solution check_solubility->centrifuge_solution If aggregation is suspected protein_in_stop Use Protein in Stop/Wash Buffer centrifuge_solution->protein_in_stop resolved Problem Resolved protein_in_stop->resolved

Caption: Logic for addressing punctate staining artifacts.

  • Ensure Complete Solubilization: Before adding to your sample, ensure the this compound is fully dissolved in the reaction buffer.

  • Centrifuge or Filter: Briefly centrifuge the dye solution before use to pellet any aggregates, or filter it through a 0.2 µm filter.

  • Use Protein in Stop Solution: When stopping the labeling reaction, use a buffer containing protein (e.g., HBSS with 1-5% BSA) to help adsorb any unincorporated dye and prevent aggregation.[9]

Data and Protocols

Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact nonspecific binding. The following table summarizes common options.

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesCitations
Bovine Serum Albumin (BSA) 2-5%Single purified protein, good for phospho-specific antibody use.Can contain contaminating IgG, may fluoresce, potentially less versatile than milk.[10][11][12]
Non-fat Dry Milk 2.5-5%Inexpensive and readily available, effective blocker.Contains phosphoproteins (not for phospho-specific antibodies), contains biotin (B1667282) (not for avidin-biotin systems), may contain bovine IgG.[10][11][13]
Normal Serum 5-10%Effective blocker, serum from the secondary antibody host species is recommended.More expensive, contains immunoglobulins that can cross-react.[5][10][12]
Fish Gelatin 0.1-5%Does not contain serum proteins that cross-react with mammalian antibodies, remains liquid at cold temperatures.Contains endogenous biotin.[10]
Casein 1% (in TBS/PBS)Can provide lower backgrounds than milk or BSA, good for biotin-avidin applications.Less versatile as it is a single protein.[14][15]
Polyvinylpyrrolidone (PVP) 0.5-2%Non-protein alternative, useful for detecting small targets that might be masked by larger blocking molecules.Often used in combination with other agents.[10]
General Experimental Protocol to Minimize Nonspecific Binding

This protocol provides a starting point for labeling cells with this compound and can be adapted for different sample types.

start Start: Azide-Labeled Sample fix_perm 1. Fixation & Permeabilization (if required for intracellular targets) start->fix_perm wash1 2. Wash (3x with PBS) fix_perm->wash1 block 3. Blocking (e.g., 5% BSA in PBS for 1 hour) wash1->block click_reaction 4. Click Reaction (Incubate with this compound cocktail) block->click_reaction wash2 5. Extensive Washing (3-5x with PBS + 0.1% Tween 20) click_reaction->wash2 imaging 6. Imaging/Analysis wash2->imaging

Caption: General experimental workflow for this compound labeling.

  • Sample Preparation:

    • Prepare your azide-labeled cells or tissue as per your specific protocol.

    • For intracellular targets, fix the cells (e.g., with 4% paraformaldehyde for 15 minutes) and permeabilize (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).[4]

  • Initial Wash:

    • Wash the samples three times with Phosphate Buffered Saline (PBS) for 5 minutes each to remove fixative and permeabilization agents.[4]

  • Blocking (Critical Step):

    • Incubate the sample in a blocking buffer for at least 1 hour at room temperature with gentle agitation.[4]

    • Recommended starting buffer: 5% IgG-free BSA in PBS.[6][12]

    • For applications sensitive to protein-based blockers, consider a non-protein agent like 1% PVP.[10]

  • Click Reaction Incubation:

    • Prepare the click chemistry reaction cocktail according to a validated protocol. Dilute the this compound in an appropriate reaction buffer to the desired final concentration (start with a titration, e.g., 1-10 µM).

    • Remove the blocking buffer and add the click reaction cocktail to the sample.

    • Incubate for the recommended time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing (Critical Step):

    • Remove the click reaction cocktail.

    • Wash the sample three to five times with a wash buffer (e.g., PBS with 0.1% Tween 20) for 5-10 minutes each with gentle agitation.[4][6] These extensive washing steps are critical for removing unbound dye.[4]

  • Imaging and Analysis:

    • Proceed with mounting and imaging your sample.

    • Always include a negative control (a sample without the azide (B81097) label but subjected to the same click reaction and washing conditions) to assess the level of nonspecific binding.

References

diSulfo-Cy3 alkyne photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching of this water-soluble fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a water-soluble fluorescent dye equipped with an alkyne group for use in copper-catalyzed click chemistry reactions.[1][2] It is spectrally similar to the Cy3 fluorophore, with an absorption maximum around 550 nm and an emission maximum around 570 nm.[3] Its water solubility makes it suitable for labeling biological molecules in aqueous environments.[1]

Q2: What is photobleaching and why does it occur with this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[4] For cyanine (B1664457) dyes like diSulfo-Cy3, this process is primarily driven by the interaction of the excited fluorophore with molecular oxygen. This interaction generates reactive oxygen species (ROS) that chemically damage the dye molecule, rendering it non-fluorescent.[4][5] The process begins when the dye absorbs a photon and enters an excited state. While it can return to the ground state by emitting a fluorescent photon, there is a probability it will transition to a long-lived, reactive triplet state, which is the precursor to the damaging reactions with oxygen.[6]

Q3: What factors can accelerate the photobleaching of this compound?

A3: Several factors can increase the rate of photobleaching:

  • High Excitation Light Intensity: More intense light increases the population of fluorophores in the excited state, thereby increasing the likelihood of them entering the destructive triplet state.[4]

  • Prolonged Exposure Time: Longer or repeated exposure to the excitation light leads to cumulative damage to the fluorophore population.

  • Presence of Molecular Oxygen: As a key reactant in the photobleaching pathway, the presence of dissolved oxygen is a major contributor to dye degradation.[5]

  • Sample Environment: The chemical composition of the imaging buffer or mounting medium can significantly impact photostability. The absence of protective antifade reagents will result in more rapid photobleaching.

Troubleshooting Guide

Problem Possible Cause Solution
Rapid signal loss during imaging High excitation laser power.Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio.
Long exposure times.Use the shortest possible exposure time for image acquisition.
Absence of antifade reagent.Use a commercial or homemade antifade mounting medium.
Low initial fluorescence intensity Quenching by the mounting medium.Some antifade reagents, particularly those containing p-Phenylenediamine (PPD), can quench the fluorescence of cyanine dyes.[6] Consider using a PPD-free mounting medium like ProLong™ Gold.
Incorrect pH of the mounting medium.Ensure the pH of your mounting medium is within the optimal range for Cy3 fluorescence (typically pH 7-9).
Inconsistent results between experiments Batch-to-batch variability of homemade antifade reagents.For critical quantitative experiments, consider using a commercial antifade medium to ensure consistency.
Different curing times for mounting media.Allow hardening mounting media like ProLong™ Gold to cure completely (typically overnight at room temperature) for optimal performance.

Preventing Photobleaching: A Comparative Guide to Antifade Reagents

The most effective way to combat photobleaching is by using antifade reagents. These are chemical compounds that reduce the rate of photobleaching, primarily by scavenging reactive oxygen species. They can be incorporated into mounting media for fixed samples or added to live-cell imaging media.

Commercial Antifade Mounting Media

Several commercial mounting media are available, each with its own formulation and performance characteristics. For cyanine dyes like diSulfo-Cy3, it is crucial to select a compatible medium.

Mounting Medium Key Features Performance with Cy3 Dyes Considerations
ProLong™ Gold Curing mountant, proprietary antifade formulation.Generally considered a reliable choice for cyanine dyes, with good photostability and little to no initial signal quenching.Requires overnight curing for optimal performance.
VECTASHIELD® Glycerol-based, available in hardening and non-hardening formulations.Some formulations contain p-Phenylenediamine (PPD), which can quench the fluorescence of cyanine dyes.[6] Newer formulations like VECTASHIELD® PLUS claim improved compatibility.May cause an initial drop in fluorescence intensity. Can generate autofluorescence in the red spectrum.
SlowFade™ Diamond Curing mountant designed for high-performance antifade protection.Reported to provide robust protection for a wide range of dyes, including cyanines.
Mowiol® 4-88 based media A common component of DIY and some commercial mounting media.Performance is dependent on the added antifade reagent. Can be a cost-effective option.Batch-to-batch consistency can vary for homemade preparations.
Do-It-Yourself (DIY) Antifade Solutions

For routine applications or when cost is a significant factor, you can prepare your own antifade mounting medium. The most common active ingredients are n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Antifade Reagent Typical Concentration Advantages Disadvantages
n-Propyl Gallate (NPG) 2-4% in glycerol (B35011)/PBSEffective at reducing fading for a broad range of fluorophores, including rhodamines (spectrally similar to Cy3).Can be difficult to dissolve.[6]
DABCO 1-2.5% in glycerol/PBSLess toxic than PPD.Generally considered less effective than PPD.[6] May interfere with some biological assays.

Disclaimer: The performance of antifade reagents can be sample-dependent. It is recommended to test a few options to determine the best one for your specific application.

Experimental Protocols

Protocol 1: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade)

  • 10X Phosphate Buffered Saline (PBS)

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Prepare a 1X PBS solution from your 10X stock.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.

  • In a 50 mL conical tube, mix 9 parts glycerol with 1 part 10X PBS.

  • While vigorously stirring, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.

  • Aliquot the final mounting medium into light-proof tubes and store at -20°C. The solution is stable for several months.

Protocol 2: Quantitative Assessment of Photobleaching

This protocol outlines a method to quantify and compare the photostability of this compound in different mounting media using time-lapse microscopy.

Materials:

  • This compound labeled sample on a microscope slide.

  • A selection of antifade mounting media to be tested.

  • Fluorescence microscope with a camera and time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare identical samples labeled with this compound and mount each with a different antifade medium.

  • Microscope Setup:

    • Use a consistent objective and magnification for all samples.

    • Set the excitation wavelength and intensity. Keep these settings constant throughout the experiment.

  • Image Acquisition:

    • Locate a region of interest on the first sample.

    • Set up a time-lapse acquisition with a defined interval and duration (e.g., one image every 5 seconds for 5 minutes).

    • Begin the time-lapse acquisition to continuously illuminate the sample and record the fluorescence decay.

    • Repeat the process for each of the other mounted samples, ensuring the illumination conditions are identical.

  • Data Analysis:

    • Open the time-lapse image series in your analysis software.

    • Select a region of interest (ROI) that contains the fluorescent signal and another ROI in the background.

    • Measure the mean fluorescence intensity of the signal and background ROIs for each time point.

    • Correct for background by subtracting the mean background intensity from the mean signal intensity for each frame.

    • Normalize the background-corrected intensity at each time point to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time for each antifade medium.

    • The rate of fluorescence decay can be fitted to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Visualizations

Photobleaching_Pathway GroundState This compound (Ground State) ExcitedSinglet Excited Singlet State GroundState->ExcitedSinglet Excitation Light ExcitedSinglet->GroundState Fluorescence TripletState Excited Triplet State (Long-lived & Reactive) ExcitedSinglet->TripletState Intersystem Crossing Photobleached Photobleached Dye (Non-fluorescent) ExcitedSinglet->Photobleached Direct Photolysis (minor pathway) Oxygen Molecular Oxygen (O2) TripletState->Oxygen Energy Transfer TripletState->Photobleached Reaction with ROS ROS Reactive Oxygen Species (ROS) Oxygen->ROS Fluorescence Fluorescence Emission

Caption: The primary photobleaching pathway for cyanine dyes like this compound.

Antifade_Mechanism cluster_prevention Prevention Pathway cluster_damage Damage Pathway ExcitedDye Excited Triplet State Dye Oxygen Molecular Oxygen (O2) ExcitedDye->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS GroundStateDye Ground State Dye ROS->GroundStateDye Damages Dye InactiveProducts Inactive Products ROS->InactiveProducts Antifade Antifade Reagent (e.g., NPG, DABCO) Antifade->ROS Scavenges/Quenches PhotobleachedDye Photobleached Dye GroundStateDye->PhotobleachedDye

Caption: Mechanism of action for common antifade reagents in preventing photobleaching.

Experimental_Workflow Start Start: Labeled Sample Mount Mount Samples with Different Antifade Media Start->Mount Microscope Set Up Time-Lapse Microscopy Mount->Microscope Acquire Acquire Image Series (Continuous Illumination) Microscope->Acquire Analyze Image Analysis: Measure Intensity Decay Acquire->Analyze Plot Plot Normalized Intensity vs. Time Analyze->Plot Compare Compare Photobleaching Half-lives Plot->Compare End End: Select Optimal Antifade Medium Compare->End

Caption: Experimental workflow for the quantitative assessment of photobleaching.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes when using diSulfo-Cy3 alkyne for fluorescent labeling via click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) family.[1][2] It contains an alkyne functional group, making it a reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3][4] This reaction allows for the highly specific and efficient covalent labeling of biomolecules that have been modified to contain an azide (B81097) group.[5][6] Its bright fluorescence in the Cy3 channel makes it suitable for various applications, including fluorescence microscopy, flow cytometry, and microarray analysis.[1][3]

Q2: What are the key advantages of using a sulfonated dye like this compound?

A2: The primary advantage of the "diSulfo" modification is increased water solubility.[6] This is particularly beneficial when labeling proteins or other biomolecules in aqueous buffers, as it minimizes the need for organic co-solvents that can potentially denature the sample.[2] Good water solubility also helps to prevent aggregation of the dye-labeled molecule, which can lead to fluorescence quenching and inaccurate quantification.

Q3: What is the optimal pH for the click chemistry reaction with this compound?

A3: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is generally insensitive to pH in the range of 4 to 11.[4][6] However, for labeling biological molecules, it is typically performed in buffers with a pH between 7 and 8 to maintain the integrity of the sample.[7]

Q4: Can I use this compound for copper-free click chemistry?

A4: No, this compound is designed for copper-catalyzed click chemistry. For copper-free click chemistry, you would need a dye conjugated to a strained cyclooctyne, such as DBCO or BCN.

Q5: How should I store this compound?

A5: this compound should be stored at -20°C in the dark and protected from moisture.[1] It is recommended to desiccate the product upon arrival and during storage. For solutions, it is best to prepare fresh or store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio. Below are common causes and solutions.

Potential Cause Recommended Solutions
Excessive Dye Concentration Perform a titration to determine the optimal concentration of this compound. Start with a concentration of 20 µM and adjust down if high background persists.
Non-Specific Binding - Use an appropriate blocking buffer for your sample type (e.g., BSA, non-fat dry milk, or a commercial blocking buffer for fluorescence).[8] - For immunofluorescence, ensure the use of highly cross-adsorbed secondary antibodies.[9] - Increase the number and duration of wash steps after the labeling reaction and staining. Include a mild detergent like Tween-20 in the wash buffer.[10][11]
Autofluorescence - Image an unstained control sample to assess the level of autofluorescence.[12] - If using aldehyde-based fixatives like glutaraldehyde, consider reducing the concentration or treating with 0.1% sodium borohydride (B1222165) in PBS.[12] - For tissues with high lipofuscin content, consider treatment with an autofluorescence quencher.[9]
Contaminated Reagents or Labware - Use fresh, high-quality reagents and sterile, clean labware. - Ensure buffers are filtered and free of particulate matter.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence autofluorescence_solutions Implement Quenching Protocol (e.g., Sodium Borohydride, Sudan Black) autofluorescence->autofluorescence_solutions Yes titrate_dye Titrate Down Dye Concentration autofluorescence->titrate_dye No autofluorescence_solutions->titrate_dye optimize_blocking Optimize Blocking (Buffer Type & Incubation Time) titrate_dye->optimize_blocking increase_washes Increase Wash Steps (Number & Duration) optimize_blocking->increase_washes review_reagents Check Reagent Purity & Labware Cleanliness increase_washes->review_reagents end_good Improved S/N Ratio review_reagents->end_good

Caption: Troubleshooting workflow for high background fluorescence.

Weak or No Signal

A faint or absent signal can be due to various factors, from inefficient labeling to imaging issues.

Potential Cause Recommended Solutions
Inefficient Click Reaction - Ensure a fresh, active copper (I) catalyst. Prepare the sodium ascorbate (B8700270) solution fresh each time to reduce Cu(II) to Cu(I).[4][13] - Use a copper-stabilizing ligand like THPTA or TBTA to prevent copper oxidation and precipitation.[7][14] - Degas solutions to remove oxygen, which can inactivate the Cu(I) catalyst.[15]
Low Abundance of Target Molecule - Increase the amount of sample used if possible. - Consider a signal amplification strategy, such as tyramide signal amplification (TSA) in conjunction with click chemistry.[16]
Incorrect Reagent Stoichiometry - Optimize the molar ratio of the azide-containing biomolecule to the this compound. A slight excess of the dye may be necessary, but excessive amounts can increase background.
Photobleaching - Minimize the sample's exposure to excitation light. - Use a mounting medium containing an antifade reagent.[17] - Reduce laser power and exposure time during image acquisition.
Incorrect Imaging Settings - Ensure the excitation and emission filters are appropriate for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[3] - Increase the exposure time or detector gain, being mindful of also increasing background noise.

Troubleshooting Workflow for Weak or No Signal

weak_signal_workflow start Weak or No Signal check_imaging Verify Imaging Settings (Filters, Exposure, Gain) start->check_imaging settings_ok Settings Correct? check_imaging->settings_ok adjust_settings Adjust Settings settings_ok->adjust_settings No check_reagents Review Click Reaction Components (Fresh Ascorbate, Ligand Present) settings_ok->check_reagents Yes adjust_settings->check_reagents reagents_ok Reagents Optimal? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No optimize_stoichiometry Optimize Reagent Stoichiometry reagents_ok->optimize_stoichiometry Yes prepare_fresh->optimize_stoichiometry increase_target Increase Target Concentration or Use Signal Amplification optimize_stoichiometry->increase_target use_antifade Use Antifade Reagent increase_target->use_antifade end_good Signal Restored use_antifade->end_good

Caption: Troubleshooting workflow for weak or no signal.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins in Solution

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)[18]

  • Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)[18]

  • Sodium Ascorbate solution (e.g., 300 mM in water, prepare fresh )[13]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Allow all reagents to warm to room temperature before use.

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Prepare a fresh solution of sodium ascorbate in water. This solution is prone to oxidation and should be made immediately before use.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The final concentration of the dye should be optimized, but a starting point is a 2-10 fold molar excess over the protein.

    • Add the copper ligand (THPTA) solution. A common final concentration is 1-2 mM.[14]

    • Add the CuSO₄ solution. A typical final concentration is 0.2-1 mM.[14] Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM.[16] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

    • Vortex the tube gently to mix all components.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[13] Reaction times may be extended if necessary, but this should be determined empirically.

  • Purification:

    • Remove the unreacted this compound and copper catalyst from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[17]

Click Chemistry Reaction Workflow

click_chemistry_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification prep_dye Dissolve this compound in DMSO mix_reactants Combine Protein, Dye, Ligand, and CuSO4 prep_dye->mix_reactants prep_protein Prepare Azide-Modified Protein in Buffer prep_protein->mix_reactants prep_catalyst Prepare CuSO4 & Ligand (e.g., THPTA) Stocks prep_catalyst->mix_reactants prep_ascorbate Prepare FRESH Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction prep_ascorbate->initiate mix_reactants->initiate incubate Incubate at Room Temp (30-60 min, protected from light) initiate->incubate purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubate->purify final_product Purified diSulfo-Cy3 Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling using this compound.

References

troubleshooting low fluorescence signal with diSulfo-Cy3 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with diSulfo-Cy3 alkyne.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescence signal weak or absent after labeling with this compound?

A low or absent signal can stem from several issues, including inefficient labeling, problems with the dye itself, suboptimal imaging conditions, or characteristics of the biological sample. A systematic approach to troubleshooting is recommended to identify the root cause.

Q2: How can I improve the efficiency of my copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction?

The efficiency of the CuAAC reaction is critical for achieving a strong fluorescent signal. Key factors to consider include:

  • Reagent Quality: Ensure all "click" chemistry reagents, especially the reducing agent (e.g., sodium ascorbate), are fresh and properly stored. Sodium ascorbate (B8700270) solutions are prone to oxidation and should be prepared fresh for each experiment.

  • Copper Catalyst: The reaction requires the copper (I) oxidation state. It is crucial to have an adequate concentration of a reducing agent to maintain copper in the Cu(I) state.

  • Ligands: The use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is recommended. Ligands can stabilize the Cu(I) ion, improve reaction kinetics, and reduce potential damage to biological samples.

  • Concentrations: Optimizing the concentrations of the dye, copper sulfate, and reducing agent is essential. A good starting point for optimization is provided in the experimental protocols below.

Q3: Could the this compound dye itself be the problem?

Yes, the dye can be a source of a weak signal. Consider the following:

  • Storage and Handling: this compound is light-sensitive and should be stored protected from light at -20°C.[1] Repeated freeze-thaw cycles should be avoided.

  • Photostability: While Cy3 dyes are generally photostable, excessive exposure to excitation light can lead to photobleaching.[2] Minimize light exposure during incubation and imaging.

  • Fluorescence Quenching: The local chemical environment around the dye can lead to quenching of the fluorescence signal. This can be caused by interactions with certain molecules or by over-labeling of the target biomolecule.[2]

Q4: What imaging parameters should I check for a low signal?

Suboptimal imaging setup can fail to capture the emitted fluorescence effectively.[2] Key parameters to verify include:

  • Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for Cy3 (typically around 555 nm excitation and 570 nm emission).[3]

  • Exposure Time and Gain: Increase the exposure time and/or gain on the camera to enhance signal detection. However, be aware that this can also increase background noise.

  • Objective: Use an objective with a high numerical aperture (NA) for better light collection.

Troubleshooting Guide

If you are experiencing a low fluorescence signal, follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_reagents Details for Step 1 cluster_reaction Details for Step 2 cluster_dye Details for Step 3 cluster_imaging Details for Step 4 start Start: Low Fluorescence Signal check_reagents 1. Check Reagent Quality & Storage start->check_reagents optimize_reaction 2. Optimize CuAAC Reaction Conditions check_reagents->optimize_reaction Reagents OK result_not_ok Signal Still Low check_reagents->result_not_ok Reagents Degraded check_dye 3. Evaluate Dye Integrity & Labeling optimize_reaction->check_dye Reaction Optimized optimize_reaction->result_not_ok Reaction Inefficient optimize_imaging 4. Optimize Imaging Parameters check_dye->optimize_imaging Dye & Labeling OK check_dye->result_not_ok Dye/Labeling Issue result_ok Signal Improved optimize_imaging->result_ok Signal Detected optimize_imaging->result_not_ok Suboptimal Imaging reagent_details • Use fresh sodium ascorbate solution. • Store dye protected from light at -20°C. • Avoid multiple freeze-thaw cycles of dye stock. reaction_details • Titrate dye concentration (e.g., 1-10 µM). • Ensure sufficient reducing agent. • Add a Cu(I)-stabilizing ligand (e.g., THPTA). • Check pH of the reaction buffer. dye_details • Test for photobleaching by imaging over time. • Consider potential for fluorescence quenching. • Verify incorporation of the azide-modified biomolecule. imaging_details • Use correct Cy3 filter sets. • Increase exposure time and/or gain. • Use high numerical aperture (NA) objective. CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Azide Biomolecule-N₃ (Azide) Product Labeled Biomolecule (Stable Triazole Linkage) Azide->Product Alkyne diSulfo-Cy3-Alkyne Alkyne->Product CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Product Catalyzes

References

diSulfo-Cy3 alkyne aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and application of this compound, with a focus on its aggregation properties and solutions.

Issue 1: Poor Solubility or Precipitation of this compound

Q1: I'm observing precipitation or having difficulty dissolving my this compound. What could be the cause and how can I resolve it?

A1: this compound is a water-soluble dye due to its sulfonate groups.[1][2] However, aggregation can still occur at high concentrations, leading to apparent insolubility or precipitation. The solubility is also dependent on the solvent used.

Troubleshooting Steps:

  • Confirm Solvent Compatibility: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] For aqueous applications, ensure you are using a high-purity water source.

  • Prepare Fresh Solutions: It is recommended to prepare fresh solutions of the dye for each experiment to minimize issues arising from storage. If a stock solution is prepared in an organic solvent like DMSO, it should be stored at -20°C and protected from light.[3]

  • Sonication: If the dye does not dissolve readily, brief sonication can help to break up aggregates and facilitate dissolution.

  • Control Concentration: The tendency of cyanine (B1664457) dyes to aggregate is concentration-dependent.[4] If you are observing precipitation, try working with more dilute solutions.

Issue 2: Dye Aggregation Leading to Altered Spectroscopic Properties

Q2: My experimental results show a shift in the absorbance spectrum of this compound. Is this related to aggregation?

A2: Yes, aggregation of cyanine dyes like this compound leads to changes in their spectroscopic properties. This is a well-documented phenomenon for cyanine dyes.[5][6] Two common types of aggregates are:

  • H-aggregates (hypsochromic shift): These are characterized by a blue-shift in the absorption maximum to a shorter wavelength.

  • J-aggregates (bathochromic shift): These result in a red-shift of the absorption maximum to a longer wavelength and are often accompanied by a sharp, intense absorption band.[6]

Troubleshooting and Verification:

  • UV-Vis Spectroscopy: To confirm aggregation, you can acquire the UV-Vis absorption spectrum of your this compound solution. A shift from the expected monomeric absorption maximum (around 548-555 nm) is indicative of aggregation.[1][2] The formation of aggregates is often enhanced with increasing dye concentration.[4]

Issue 3: Low Labeling Efficiency in Click Chemistry Reactions

Q3: I am experiencing low yields in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. What are the potential causes and solutions?

A3: Low labeling efficiency in click chemistry can be attributed to several factors, including reagent quality, reaction conditions, and the presence of interfering substances.

Troubleshooting Protocol for Low Labeling Efficiency:

Potential Cause Recommended Solution
Degraded or Impure Reagents Use fresh, high-purity this compound, azide-modified biomolecule, copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).
Suboptimal Reagent Concentrations Optimize the concentrations of all reactants. A common starting point for labeling reactions is a slight molar excess of the alkyne dye to the azide-modified molecule.
Inefficient Copper(I) Catalyst The active catalyst is Cu(I), which is typically generated in situ from Cu(II) (e.g., CuSO₄) using a reducing agent. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess. The use of a Cu(I)-stabilizing ligand, such as THPTA, is also recommended to improve reaction efficiency and reduce cytotoxicity in live-cell labeling.[7]
Presence of Inhibitors Buffers containing chelating agents (e.g., EDTA) can interfere with the copper catalyst. If possible, perform the reaction in a buffer without these components or use a copper-free click chemistry approach if your application allows.
Incorrect pH While click chemistry is generally tolerant of a wide pH range, the optimal pH for CuAAC reactions is typically between 4 and 12.[8]
Issue 4: Aggregation During Bioconjugation and Purification

Q4: I'm observing precipitation of my protein-dye conjugate after labeling with this compound. How can I prevent this?

A4: Protein aggregation after labeling is a common issue, often caused by an increase in the hydrophobicity of the protein surface due to the attached dye molecules. While diSulfo-Cy3 is water-soluble, high labeling densities can still lead to aggregation.

Solutions to Prevent Post-Labeling Aggregation:

  • Optimize Dye-to-Protein Ratio: A high degree of labeling can increase the likelihood of aggregation. Reduce the molar ratio of this compound to your protein in the labeling reaction.

  • Use of Additives: The inclusion of certain additives in your buffers can help to prevent aggregation.

Additive Typical Concentration Mechanism of Action
Non-ionic detergents (e.g., Tween-20) 0.01 - 0.1%Reduce non-specific hydrophobic interactions.
Sugars (e.g., sucrose, trehalose) 5 - 10% (w/v)Stabilize protein structure.
Amino acids (e.g., Arginine, Glycine) 50 - 500 mMSuppress protein-protein interactions.
Glycerol 10 - 50% (v/v)Increase solvent viscosity and stabilize protein conformation.
  • Buffer Conditions: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as this can minimize its solubility. Adjusting the ionic strength with salts like NaCl can also help to mitigate aggregation.[9]

Experimental Protocols & Methodologies

This section provides detailed protocols for common applications of this compound.

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound via CuAAC

This protocol outlines a general method for labeling proteins containing an azide (B81097) group with this compound.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and this compound. A 5-10 fold molar excess of the alkyne dye over the protein is a good starting point.

  • Add THPTA Ligand: Add the THPTA solution to the reaction mixture to a final concentration that is 5 times that of the CuSO₄. Mix gently.[7]

  • Add Copper Catalyst: Add the CuSO₄ solution to a final concentration of 1-2 mM. Mix gently.[7]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction. Mix gently.[7]

  • Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature.

  • Purification: Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Fluorescent Labeling of Azide-Modified Biomolecules in Live Cells

This protocol provides a general workflow for labeling live cells that have incorporated an azide-modified metabolic precursor.

Materials:

  • Live cells with azide-modified biomolecules

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • THPTA

  • Sodium Ascorbate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Prepare Labeling Reagents: Prepare a stock solution of this compound in water or DMSO. Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. The final concentration of DMSO in the labeling medium should be kept low (typically <1%) to avoid cytotoxicity.

  • Prepare Click Reaction Cocktail: In a sterile tube, prepare the click reaction cocktail. A recommended starting concentration is 25 µM this compound, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate in cell culture medium.[7]

  • Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the click reaction cocktail to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with PBS.

  • Imaging: The cells are now ready for fluorescence microscopy imaging.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction Incubate (RT, 1-2h, dark) azide_protein->reaction cy3_alkyne diSulfo-Cy3 Alkyne cy3_alkyne->reaction catalyst_mix Cu(I) Catalyst (CuSO4 + NaAscorbate + THPTA) catalyst_mix->reaction purify Size-Exclusion Chromatography reaction->purify analysis Spectroscopy & Functional Assays purify->analysis

Caption: Workflow for Protein Labeling using this compound.

aggregation_logic start High Concentration of This compound aggregation Dye Aggregation (H- or J-aggregates) start->aggregation spectral_shift Altered Spectroscopic Properties (UV-Vis Shift) aggregation->spectral_shift precipitation Precipitation or Poor Solubility aggregation->precipitation quenching Fluorescence Quenching aggregation->quenching solution Solutions spectral_shift->solution precipitation->solution quenching->solution dilution Decrease Concentration solution->dilution additives Add Anti-Aggregation Agents (e.g., Tween-20) solution->additives solvent Optimize Solvent System solution->solvent

Caption: Troubleshooting Logic for this compound Aggregation.

References

Technical Support Center: diSulfo-Cy3 Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on diSulfo-Cy3 alkyne labeling for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for this compound labeling, which utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, is in the neutral to slightly basic range, typically between pH 7.0 and 8.0.[1][2] For many bioconjugation applications, a pH of approximately 7.0 is a recommended starting point.[1][3]

Q2: How does the optimal pH for this compound labeling differ from that of sulfo-Cy3 NHS ester labeling?

A2: It is crucial to distinguish between the two chemistries. This compound labeling uses a "click chemistry" reaction (CuAAC) that works best at a neutral to slightly basic pH (7.0-8.0). In contrast, sulfo-Cy3 NHS ester labeling reacts with primary amines (like lysine (B10760008) residues on proteins) and is most efficient at a more basic pH of 8.2-8.5.[4][5] Using the incorrect pH for your chosen dye chemistry is a common source of experimental failure.

Q3: Is the fluorescence of diSulfo-Cy3 sensitive to pH?

A3: The fluorescence emission of the diSulfo-Cy3 dye itself is stable across a broad pH range, typically from pH 4 to 10.[6] This means that once your molecule is successfully labeled, changes in buffer pH within this range should not significantly quench the fluorescence signal. However, the pH of the labeling reaction is critical for the efficiency of the conjugation itself.

Q4: What are the consequences of performing the this compound labeling reaction at a pH that is too low (acidic)?

A4: At acidic pH values, the rate of the CuAAC reaction can be significantly reduced. While the reaction can proceed in a wide pH range, optimal efficiency is not achieved in acidic conditions.[7]

Q5: What happens if the pH of the labeling reaction is too high (alkaline)?

A5: While the CuAAC reaction can tolerate a range of pH values, highly alkaline conditions can lead to the precipitation of copper hydroxides, which will remove the catalyst from the reaction and inhibit labeling. Visual indicators of this include the formation of a blue or black precipitate.

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Possible Cause Suggested Solution
Suboptimal Reaction Buffer pH Ensure the pH of your reaction buffer is within the optimal range of 7.0-8.0 for CuAAC. Prepare fresh buffer and verify the pH before starting the experiment. Buffers such as phosphate (B84403) or HEPES are good starting points.[1]
Incorrect Buffer Composition Avoid using buffers containing high concentrations of chelating agents or primary amines (e.g., Tris), as these can interfere with the copper catalyst.[3]
Copper Catalyst Precipitation If you observe a precipitate, it may be due to an incorrect pH or the presence of incompatible buffer components. Prepare fresh catalyst and buffer solutions, ensuring the pH is correct.
Degraded Dye Ensure that the this compound has been stored correctly and is not degraded. Prepare fresh stock solutions in an appropriate solvent like anhydrous DMSO or DMF.

Problem: High Background or Non-Specific Staining

Possible Cause Suggested Solution
Precipitation of Dye At very high concentrations or in suboptimal buffers, the dye may precipitate and lead to non-specific background. Ensure the dye is fully dissolved and consider optimizing the dye concentration.
Inefficient Removal of Unreacted Dye After the labeling reaction, it is critical to remove all unreacted dye. Use an appropriate purification method such as size-exclusion chromatography or dialysis.

Data Presentation

Table 1: Effect of pH on this compound Labeling Reaction Parameters

pH Range Relative Labeling Efficiency Potential Issues Recommended Buffers
< 6.0 LowReduced reaction kinetics.MES
6.0 - 7.0 Moderate to GoodSuboptimal for some applications requiring high efficiency.MES, Phosphate
7.0 - 8.0 Optimal Highest reaction efficiency for most biomolecules. Phosphate, HEPES [1]
8.0 - 9.0 Moderate to GoodIncreased risk of copper hydroxide (B78521) precipitation.HEPES, Bicarbonate
> 9.0 LowHigh risk of copper catalyst precipitation, potential for side reactions.Not Recommended

Note: The relative labeling efficiencies are illustrative and the optimal pH may vary slightly depending on the specific biomolecule and reaction conditions.

Experimental Protocols

Protocol: pH Optimization for this compound Labeling of a Protein

This protocol provides a framework for determining the optimal pH for labeling an azide-modified protein with this compound.

1. Materials:

  • Azide-modified protein in a buffer at a known concentration.

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • A series of buffers at different pH values (e.g., 0.1 M MES pH 6.0, 0.1 M Phosphate pH 7.0, 0.1 M HEPES pH 7.5, 0.1 M HEPES pH 8.0)

  • Size-exclusion chromatography columns for purification

2. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • CuSO₄: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be prepared fresh for each experiment.

  • THPTA: Prepare a 50 mM stock solution in deionized water.

3. pH Optimization Reactions:

  • Set up a series of parallel reactions, each with a different pH buffer.

  • For each reaction, in a microcentrifuge tube, combine the following:

    • Azide-modified protein (e.g., to a final concentration of 1-5 mg/mL)

    • Buffer of a specific pH (to the desired final volume)

    • This compound (e.g., 5-10 molar excess over the protein)

  • Prepare a fresh catalyst premix by combining CuSO₄ and THPTA.

  • Add the CuSO₄/THPTA premix to each reaction tube (final concentration, e.g., 1 mM CuSO₄, 5 mM THPTA).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration, e.g., 5 mM).

  • Incubate the reactions at room temperature for 1-2 hours, protected from light.

4. Purification:

  • Purify the labeled protein from each reaction using a size-exclusion chromatography column to remove unreacted dye and catalyst components.

5. Analysis:

  • Determine the degree of labeling (DOL) for each sample by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for Cy3).

  • Compare the DOL across the different pH conditions to identify the optimal pH for your specific protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Azide-Modified Protein setup_rxns Set Up Parallel Reactions at Different pH prep_protein->setup_rxns prep_dye Prepare diSulfo-Cy3 Alkyne Stock prep_dye->setup_rxns prep_buffers Prepare Buffers (pH 6, 7, 7.5, 8) prep_buffers->setup_rxns prep_catalyst Prepare Catalyst & Reductant Stocks add_reagents Add Protein, Dye, Catalyst, & Reductant prep_catalyst->add_reagents setup_rxns->add_reagents incubate Incubate at RT (1-2 hours) add_reagents->incubate purify Purify Labeled Protein incubate->purify measure_dol Measure Degree of Labeling (DOL) purify->measure_dol compare Compare DOL to Determine Optimal pH measure_dol->compare

Caption: Experimental workflow for optimizing the pH of this compound labeling.

troubleshooting_workflow start Low or No Labeling Observed check_ph Is the reaction pH between 7.0 and 8.0? start->check_ph adjust_ph Adjust pH to 7.0-8.0 using a suitable buffer (e.g., Phosphate, HEPES). check_ph->adjust_ph No check_buffer Does the buffer contain interfering substances (e.g., Tris, high chelators)? check_ph->check_buffer Yes adjust_ph->start Re-run Experiment change_buffer Perform buffer exchange into a non-interfering buffer. check_buffer->change_buffer Yes check_catalyst Was a precipitate observed during the reaction? check_buffer->check_catalyst No change_buffer->start Re-run Experiment remake_reagents Prepare fresh catalyst and reductant solutions. Ensure correct pH. check_catalyst->remake_reagents Yes check_dye Is the dye stock solution fresh and properly stored? check_catalyst->check_dye No remake_reagents->start Re-run Experiment new_dye Prepare a fresh stock of this compound. check_dye->new_dye No success Labeling Successful check_dye->success Yes new_dye->start Re-run Experiment

Caption: Troubleshooting decision tree for low labeling efficiency with this compound.

References

Technical Support Center: diSulfo-Cy3 Alkyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing diSulfo-Cy3 alkyne for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble fluorescent dye containing a terminal alkyne group. This alkyne moiety allows for its covalent attachment to molecules containing an azide (B81097) group through a highly efficient and specific chemical reaction known as copper-catalyzed click chemistry.[1] It is widely used to label biomolecules such as proteins, nucleic acids, and peptides for various applications, including fluorescence imaging, flow cytometry, and microarray analysis. The sulfonate groups enhance its water solubility, making it ideal for biological experiments in aqueous environments.[2]

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in a range of polar solvents. Due to the presence of two sulfonate groups, it is highly soluble in water. It is also soluble in other polar organic solvents, including:

For labeling biomolecules in aqueous buffers, the use of organic co-solvents is often not necessary but can be employed if desired.[2][]

Q3: What are the optimal reaction conditions for a this compound click reaction?

Copper-catalyzed click chemistry is robust and proceeds efficiently under a wide range of conditions. Key parameters include:

  • pH: The reaction is largely pH-insensitive and works well in the range of pH 4 to 11. For most biological applications, a pH of 7.0-7.5 is recommended.[4]

  • Temperature: The reaction can be performed at room temperature.

  • Catalyst: A source of Copper(I) is required. This is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).

  • Ligand: A stabilizing ligand for Copper(I), such as THPTA or TBTA, is often used to improve reaction efficiency and protect biomolecules from oxidative damage.[5][6][7]

Troubleshooting Guides

This section addresses common issues encountered during this compound reactions and provides practical solutions.

Issue 1: Low or No Fluorescent Signal After Labeling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Click Reaction Optimize Catalyst System: Ensure fresh solutions of copper(II) sulfate and sodium ascorbate are used. The use of a Cu(I)-stabilizing ligand like THPTA is highly recommended to enhance reaction kinetics and prevent catalyst oxidation.[5][6] Check Reagent Integrity: Verify the integrity of your azide-containing biomolecule and the this compound. The alkyne and azide functional groups can degrade over time.
Fluorescence Quenching Check Degree of Labeling (DOL): Over-labeling can lead to self-quenching where multiple dye molecules in close proximity diminish each other's fluorescence. Aim for a DOL of 2-10 for antibodies.[8] Buffer Composition: Certain components in the buffer can quench fluorescence. Purify the labeled conjugate to remove any interfering substances.[9] Environmental Effects: The local microenvironment around the dye on the biomolecule can affect its quantum yield.[8]
Suboptimal Imaging Conditions Verify Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for Cy3 (Excitation max ~555 nm, Emission max ~570 nm). Reduce Photobleaching: Minimize the exposure of your sample to the excitation light source. The use of an anti-fade mounting medium can also be beneficial.
Issue 2: Poor Solubility or Precipitation of the Dye or Labeled Conjugate

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Dye Aggregation Fresh Stock Solutions: Prepare fresh stock solutions of this compound in an appropriate solvent like water, DMSO, or DMF.[10] Sonication: Briefly sonicate the stock solution to ensure complete dissolution.
Protein Precipitation Limit Organic Solvent: If using an organic co-solvent like DMSO or DMF to dissolve the dye, ensure its final concentration in the reaction mixture does not exceed 10% to prevent protein denaturation and precipitation.[10] Buffer Compatibility: Ensure the buffer composition is compatible with your biomolecule and does not induce precipitation.
Issue 3: Inconsistent or Non-Reproducible Labeling Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Oxygen Inhibition Deoxygenate Solutions: Oxygen can deactivate the Cu(I) catalyst. While not always necessary for robust reactions, deoxygenating your buffers can improve reproducibility.[6]
Reagent Instability Fresh Reducing Agent: Sodium ascorbate solutions are prone to oxidation. Prepare fresh solutions for each experiment.
Variable Reagent Concentrations Accurate Pipetting: Ensure accurate and consistent pipetting of all reaction components, especially the catalyst and ligand.

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol provides a general guideline for labeling 1 mg of an azide-modified protein. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve 1 mg of the azide-modified protein in 900 µL of reaction buffer.

  • Prepare the Dye Solution: Dissolve this compound in water or DMSO to a concentration of 10 mM.

  • Prepare the Catalyst Premix: In a separate microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA.

  • Initiate the Reaction:

    • To the protein solution, add 10-20 µL of the 10 mM this compound solution (this corresponds to a 10-20 molar excess, which may need optimization).

    • Add the 15 µL of the catalyst premix to the reaction mixture.

    • Add 25 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from unreacted dye and catalyst components using a suitable method such as size-exclusion chromatography or dialysis.[9]

Protocol 2: Purification of the Labeled Protein using Size-Exclusion Chromatography
  • Equilibrate the Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

  • Load the Sample: Apply the entire reaction mixture to the top of the equilibrated column.

  • Elute the Conjugate: Elute the column with the storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye and reaction components will be retained and elute later.

  • Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~555 nm (for Cy3) to identify the fractions containing the purified conjugate.

Quantitative Data Summary

Table 1: Spectroscopic Properties of diSulfo-Cy3

PropertyValue
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~570 nm
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹

Table 2: Recommended Molar Excess of Dye for Protein Labeling

BiomoleculeRecommended Molar Excess (Dye:Biomolecule)
Antibodies 10 - 20
Other Proteins 5 - 15 (optimization recommended)
Oligonucleotides 2 - 5

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product p Azide-Modified Biomolecule mix Combine & Incubate p->mix d diSulfo-Cy3 Alkyne d->mix cat Catalyst Premix (CuSO4 + THPTA) cat->mix red Reducing Agent (Sodium Ascorbate) red->mix purify Size-Exclusion Chromatography mix->purify product Purified diSulfo-Cy3 Labeled Biomolecule purify->product

Caption: Experimental workflow for labeling an azide-modified biomolecule with this compound.

troubleshooting_logic start Low/No Fluorescent Signal check_reaction Check Click Reaction Efficiency start->check_reaction check_quenching Investigate Fluorescence Quenching start->check_quenching check_imaging Verify Imaging Setup start->check_imaging optimize_catalyst Optimize Catalyst/Ligand check_reaction->optimize_catalyst check_reagents Verify Reagent Integrity check_reaction->check_reagents check_dol Check Degree of Labeling check_quenching->check_dol purify_conjugate Purify Conjugate check_quenching->purify_conjugate verify_filters Verify Filter Sets check_imaging->verify_filters minimize_photobleaching Minimize Photobleaching check_imaging->minimize_photobleaching

Caption: Troubleshooting logic for low or no fluorescent signal in diSulfo-Cy3 labeling experiments.

References

Technical Support Center: Purification of diSulfo-Cy3 Alkyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diSulfo-Cy3 alkyne labeled proteins. Our aim is to help you overcome common challenges and achieve successful purification of your target proteins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound labeled proteins, offering potential causes and solutions to streamline your experimental workflow.

IssuePotential CauseTroubleshooting Tip
Low Recovery of Labeled Protein Interaction with Chromatography Resin: The protein may be non-specifically binding to the size-exclusion chromatography (SEC) resin.Modify the buffer composition by, for example, increasing the salt concentration to minimize these interactions. Ensure the selected resin is appropriate for the size and properties of your protein.[1]
Inappropriate Dialysis Membrane: The molecular weight cut-off (MWCO) of the dialysis membrane may be too high, resulting in the loss of your protein.Select a dialysis membrane with a smaller MWCO. Before starting, confirm the integrity of the membrane and that it has been properly prepared.[1]
Harsh Elution Conditions in Affinity Chromatography: The conditions used to elute the protein from an affinity column may be causing it to denature and precipitate.Optimize the pH and composition of the elution buffer. Consider using a gentler elution method or a step-gradient elution to recover your protein.[1]
Protein Aggregation: The labeling process or subsequent handling may have induced protein aggregation.Add a non-ionic detergent, such as 0.1% Tween-20, to your wash buffers to help disrupt non-specific interactions and aggregation.[2]
Incomplete Removal of Unconjugated Dye Insufficient Separation in SEC: The resolution of the size-exclusion column may be inadequate, or the column could be overloaded.Ensure the column is not overloaded and that the resolution is sufficient to separate the labeled protein from the smaller, unconjugated dye molecules.[1]
Inadequate Dialysis: The dialysis time may be too short, or the buffer may not have been changed frequently enough.Increase the duration of dialysis and perform at least three buffer changes, including one overnight, to ensure complete removal of the free dye.[1]
Non-specific Binding of Dye: The free dye may be aggregating or binding non-specifically to the protein.The addition of a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer can help to disrupt these aggregates and non-specific interactions.[1]
Protein Precipitation During Labeling or Purification High Concentration of Organic Solvent: The volume of the dye stock solution (typically in DMSO or DMF) added to the reaction may be too high.Ensure that the volume of the dye stock solution is less than 10% of the total reaction volume to prevent protein precipitation.[3]
Suboptimal Buffer Conditions: The pH or composition of the buffer may not be optimal for protein stability.Optimize the buffer conditions, including pH and the concentration of salts or other additives, to maintain protein solubility and stability throughout the labeling and purification process.
Low Labeling Efficiency Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye, leading to reduced labeling.If your protein is in a buffer with primary amines, perform a buffer exchange into a non-amine-containing buffer like PBS or bicarbonate buffer before starting the labeling reaction.[3][4]
Suboptimal pH: The reaction between the dye and the protein is pH-dependent.Adjust the pH of the protein solution to the optimal range for the specific labeling chemistry being used. For many reactions, a pH of 8.2-8.5 is recommended.[3]
Low Protein Concentration: The efficiency of the labeling reaction can be concentration-dependent.For best results, use a protein concentration of 2 mg/mL or higher.[3]
Inactive Dye: The reactive group of the dye may have hydrolyzed and become inactive.Always use freshly prepared dye solutions and store the dye according to the manufacturer's instructions, protected from moisture.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble fluorescent dye that contains an alkyne group.[5][6] It is commonly used in "Click Chemistry," a type of reaction that allows for the specific and efficient labeling of biomolecules, such as proteins, that have been modified to contain an azide (B81097) group.[5][7] The "diSulfo" modification increases the water solubility of the dye, making it ideal for use in aqueous biological buffers.[1]

Q2: What are the most common methods for purifying proteins labeled with this compound?

A2: The most common purification methods leverage the size difference between the labeled protein and the small, unconjugated dye molecule. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on their size. The larger, labeled protein elutes from the column first, while the smaller, free dye is retained longer.[1]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the larger labeled protein while allowing the smaller, unconjugated dye to diffuse out into a larger volume of buffer.[1]

  • Affinity Chromatography: If the protein has an affinity tag (e.g., a His-tag), this method can be used for purification. However, it's important to ensure that the elution conditions do not negatively impact the labeled protein.[1]

Q3: Why is it crucial to remove the unconjugated this compound after the labeling reaction?

A3: Complete removal of the free dye is essential for several reasons:

  • Accurate Quantification: The presence of free dye will lead to an overestimation of the degree of labeling (DOL) and an inaccurate determination of the labeled protein concentration, as the free dye also absorbs light and fluoresces.[1]

  • Reduced Background Signal: Unbound dye can cause high background fluorescence in imaging and other applications, which reduces the signal-to-noise ratio and can lead to misleading results.[1][8]

  • Prevention of Interference: Free dye can interfere with downstream applications and assays.[1]

Q4: How can I quantify the degree of labeling (DOL) of my protein?

A4: The degree of labeling, which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry. You will need to measure the absorbance of the labeled protein solution at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the diSulfo-Cy3 dye (around 548-554 nm). The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Q5: What are the optimal storage conditions for this compound and the labeled protein?

A5: this compound should be stored at -20°C in the dark and protected from moisture to prevent degradation.[6][9][10] The labeled protein should also be stored protected from light to prevent photobleaching. The optimal storage buffer and temperature for the labeled protein will depend on the specific protein's stability requirements, but storage at 4°C for short periods or at -80°C for long-term storage is common.

Experimental Protocols & Workflows

General Workflow for this compound Protein Labeling and Purification

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Azide-Modified Protein C Combine Protein and Dye A->C B Prepare this compound Stock Solution B->C D Add Copper(I) Catalyst and Ligand C->D E Incubate Reaction Mixture D->E F Purify Labeled Protein (e.g., SEC or Dialysis) E->F G Characterize Labeled Protein (e.g., UV-Vis, SDS-PAGE) F->G G Start Low Protein Recovery Q1 Which purification method was used? Start->Q1 SEC Size-Exclusion Chromatography Q1->SEC SEC Dialysis Dialysis Q1->Dialysis Dialysis Affinity Affinity Chromatography Q1->Affinity Affinity Sol_SEC Increase salt concentration in buffer or change resin type. SEC->Sol_SEC Sol_Dialysis Use a membrane with a smaller MWCO. Dialysis->Sol_Dialysis Sol_Affinity Optimize elution conditions (e.g., pH, gentle elution). Affinity->Sol_Affinity

References

Technical Support Center: diSulfo-Cy3 Alkyne Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that can arise during this compound click chemistry experiments.

Issue 1: Low or No Fluorescent Signal

Q: I am observing a very weak or no Cy3 signal after my labeling reaction. What are the potential causes?

A: Low or no signal can stem from several factors, including inefficient reaction, reagent degradation, or issues with the biomolecule. A systematic approach to troubleshooting is recommended.[1]

  • Inactive Catalyst: The copper(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state.[1]

    • Solution: Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). Ensure solvents are degassed to remove oxygen.[1] It is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) with a reducing agent to generate the active Cu(I) species in situ.[1]

  • Reagent Quality and Storage: The purity and proper storage of this compound, the azide-containing molecule, and all other reagents are critical.

    • Solution: Store this compound at -20°C in the dark and desiccated.[2] Allow reagents to warm to room temperature before opening to prevent condensation. Use high-purity starting materials.[3]

  • Suboptimal Reagent Concentrations: The molar ratio of reactants is crucial for driving the reaction to completion.

    • Solution: A common starting point is to use a 2- to 10-fold molar excess of the this compound probe over the azide-containing biomolecule.[1][4] Titrate this to find the optimal signal-to-noise ratio.[4]

  • Steric Hindrance: Bulky chemical groups near the alkyne or azide (B81097) can prevent the molecules from coming together for the reaction to occur.[1]

    • Solution: If possible, consider redesigning the azide- or alkyne-containing biomolecule with a longer linker arm. Increasing the reaction temperature or time may also help overcome this issue.[1]

  • Inaccessible Reactive Groups: For large biomolecules like proteins, the azide or alkyne groups might be buried within the folded structure.[5]

    • Solution: Consider adding a denaturant or a co-solvent like DMSO to help expose the reactive sites.[5][6]

Issue 2: High Background Fluorescence

Q: My images have high background fluorescence, making it difficult to distinguish the signal. What can I do?

A: High background can be caused by non-specific binding of the dye or inadequate removal of unbound dye.[4][7]

  • Non-Specific Binding: The this compound may non-specifically adhere to cellular components or surfaces.[4]

    • Solution: Implement a blocking step using a protein like Bovine Serum Albumin (BSA) before the click reaction.[4] Ensure thorough washing after the reaction to remove any unbound dye.[4]

  • Inadequate Purification: Failure to remove all unreacted fluorescent dye is a major contributor to background signal.[7]

    • Solution: Use a robust purification method appropriate for your biomolecule's size and properties, such as size-exclusion chromatography (SEC) or dialysis.[8]

  • Precipitation of Dye: this compound, although water-soluble, can sometimes precipitate at high concentrations.

    • Solution: Ensure the dye is fully dissolved in an appropriate solvent like water, DMSO, or DMF before adding it to the reaction mixture.[6]

Issue 3: Reaction Inconsistency

Q: My click reaction is not reproducible; sometimes it works, and other times it fails. What could be the reason?

A: Reproducibility issues in copper-catalyzed click chemistry often point to variations in the experimental setup and reagent handling.[3][5]

  • Oxygen Exposure: The most common reason for inconsistency is variable exposure to oxygen, which deactivates the Cu(I) catalyst.[5]

    • Solution: Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Capping the reaction tube can make a significant difference.[5]

  • Reagent Stability: Stock solutions, especially of the reducing agent like sodium ascorbate (B8700270), can degrade over time.[5]

    • Solution: Always use freshly prepared stock solutions of critical reagents.[1]

  • Order of Reagent Addition: The order in which reagents are added can impact the catalyst's stability and activity.

    • Solution: A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the azide and alkyne, and then initiate the reaction by adding the sodium ascorbate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of a ligand in the copper-catalyzed click reaction?

A: Ligands, such as THPTA or TBTA, are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation, and increasing its solubility.[1] They can also accelerate the reaction rate and protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated during the reaction.[10]

Q2: Can I perform this compound labeling in living cells?

A: While click chemistry is bio-orthogonal, the copper catalyst can be toxic to cells.[11] For live-cell imaging, it is generally recommended to use copper-free click chemistry methods, such as those involving strained cyclooctynes (e.g., DBCO).

Q3: What are the optimal storage conditions for this compound?

A: this compound should be stored at -20°C in the dark and protected from moisture (desiccated).[2] It can be transported at room temperature for up to 3 weeks.[2]

Q4: How do I remove the copper catalyst after the reaction?

A: If your downstream applications are sensitive to copper, it can be removed by washing with a chelating agent like EDTA or by using purification methods such as size-exclusion chromatography or dialysis.

Q5: What are the spectral properties of diSulfo-Cy3?

A: diSulfo-Cy3 has an excitation maximum of around 555 nm and an emission maximum of approximately 570 nm, making it compatible with standard TRITC filter sets.[12][13]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Ratio (Dye:Biomolecule) 2:1 to 10:1Titrate to find the optimal signal-to-noise ratio.[1][4]
Copper (II) Sulfate (CuSO₄) 50 µM - 1 mMStart with a lower concentration and increase if the signal is weak.[4]
Copper Ligand (e.g., THPTA) 250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1.[4][10]
Reducing Agent (Sodium Ascorbate) 1 mM - 5 mMShould be added fresh to initiate the reaction.[14]
Reaction pH 4 - 11The reaction is generally pH-insensitive.[15]
Reaction Temperature Room Temperature to 60°CHigher temperatures may be needed to overcome steric hindrance.[1][3]
Reaction Time 30 minutes to 4 hoursCan be extended overnight at 4°C for sensitive biomolecules.[1][16]

Experimental Protocols

Protocol: Labeling an Azide-Modified Protein with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific biomolecule.

1. Reagent Preparation:

  • Protein Solution: Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • This compound Stock Solution: Allow the this compound powder to equilibrate to room temperature. Dissolve it in water or DMSO to a concentration of 10 mM.

  • Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the azide-modified protein and buffer to the desired final volume.

  • Add the this compound stock solution to achieve the desired final concentration (e.g., a 5-fold molar excess over the protein).

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions.

  • Add the catalyst premix to the reaction tube containing the protein and dye.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Reaction and Purification:

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle mixing is recommended.[1]

  • Upon completion, purify the labeled protein from unreacted dye and catalyst using an appropriate method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis reagent_prep Prepare Stock Solutions: - Azide-Biomolecule - this compound - CuSO4 & Ligand - Sodium Ascorbate (Fresh) mix Combine: - Azide-Biomolecule - this compound - Catalyst Premix reagent_prep->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate (RT, 1-4h, Dark) initiate->incubate purify Purify Labeled Product (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product: - Fluorescence - Purity purify->analyze

Caption: A typical experimental workflow for labeling a biomolecule with this compound.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide Azide-Biomolecule (R1-N3) product Labeled Product (Stable Triazole Linkage) azide->product alkyne This compound (R2-C≡CH) alkyne->product catalyst Cu(I) Catalyst cu_ii Cu(II) catalyst->cu_ii Oxidation catalyst->product Catalyzes cu_ii->catalyst Reduction ascorbate Sodium Ascorbate ascorbate->cu_ii

References

Validation & Comparative

Validating diSulfo-Cy3 Alkyne Labeling Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the specificity of fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne, a commonly used fluorescent probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC), with alternative fluorescent alkynes. We present a detailed analysis of their performance, supported by experimental data and protocols, to assist in the selection of the most appropriate probe for your research needs.

Performance Comparison of Fluorescent Alkyne Probes

The choice of a fluorescent alkyne probe significantly impacts the outcome of labeling experiments. Key performance indicators include photophysical properties, which determine the brightness and stability of the signal, and labeling specificity, which ensures that the fluorescent signal originates from the intended target.

Table 1: Photophysical Properties of this compound and Alternatives

FeatureThis compoundAlexa Fluor 555 AlkyneATTO 565 Alkyne
Excitation Max (nm) ~554~555~564
Emission Max (nm) ~566 - 570[1][2]~565~590
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000~120,000
Quantum Yield ~0.1 - 0.2[3]~0.1Not widely reported
Photostability GoodExcellent[4][5][6]Excellent
Water Solubility HighHighHigh

Note: The quantum yield of cyanine (B1664457) dyes can be influenced by their environment and conjugation to biomolecules[3]. Alexa Fluor dyes are generally reported to be more photostable than their Cy dye counterparts[4][5][6].

Validating Labeling Specificity: On-Target vs. Off-Target Binding

Table 2: Comparison of Labeling Specificity Characteristics

FeatureThis compoundAlexa Fluor 555 AlkyneATTO 565 Alkyne
Primary Labeling Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential for Non-Specific Binding Moderate, particularly to monocytes/macrophages[7]LowLow
Mitigation Strategies for Non-Specific Binding Use of blocking buffers (e.g., Cyanine TruStain™), optimization of probe concentration, and stringent wash steps.Standard blocking protocols (e.g., BSA).Standard blocking protocols (e.g., BSA).
Reported Signal-to-Noise Ratio Good, but can be impacted by non-specific binding.Excellent, often exhibiting lower background.Excellent, known for high photostability and brightness.

Experimental Protocols

To ensure the accurate validation of labeling specificity, rigorous experimental design is essential. Below are detailed protocols for a typical cell-based labeling experiment and subsequent validation using Western blotting.

Protocol 1: Fluorescent Labeling of Cellular Proteins using Click Chemistry

This protocol describes the metabolic incorporation of an azide-modified amino acid into proteins, followed by fluorescent labeling with an alkyne-containing dye via CuAAC.

Materials:

  • Cells of interest

  • Culture medium

  • Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

  • This compound (or alternative fluorescent alkyne)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-iT® reaction cocktail components:

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the azide-modified amino acid and incubate for a period determined by the protein turnover rate (typically 4-24 hours).

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Following fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent alkyne probe. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 to remove unreacted probe.

  • Counterstaining and Imaging: Stain the nuclei with DAPI, if desired. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Validation of Labeling Specificity by Western Blot

This protocol allows for the verification of specific labeling of the target protein population.

Materials:

  • Labeled cell lysates from Protocol 1

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • In-gel fluorescence scanner

Procedure:

  • Sample Preparation: Lyse the labeled cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • In-Gel Fluorescence Scan: Before proceeding with immunodetection, scan the gel or the membrane using a fluorescence scanner to visualize the fluorescently labeled proteins. This will show all proteins that have incorporated the azide (B81097) and been labeled with the fluorescent alkyne.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Compare the fluorescent signal from the scan with the immunoblot. A high degree of colocalization between the fluorescent bands and the bands from the antibody detection confirms the specific labeling of the target protein.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_labeling Cell Labeling cluster_validation Validation metabolic_labeling Metabolic Labeling (AHA incorporation) fix_perm Fixation & Permeabilization metabolic_labeling->fix_perm click_reaction Click Reaction (this compound) fix_perm->click_reaction imaging Fluorescence Imaging click_reaction->imaging sds_page SDS-PAGE click_reaction->sds_page fluorescence_scan In-Gel Fluorescence Scan sds_page->fluorescence_scan western_blot Western Blot (Antibody Detection) sds_page->western_blot analysis Colocalization Analysis fluorescence_scan->analysis western_blot->analysis

Caption: Workflow for fluorescent labeling and validation.

signaling_pathway Azide_Metabolite Azide-modified Metabolite Protein_Synthesis Protein Synthesis Azide_Metabolite->Protein_Synthesis Azido_Protein Azido-labeled Protein Protein_Synthesis->Azido_Protein CuAAC CuAAC (Click Reaction) Azido_Protein->CuAAC Alkyne_Probe diSulfo-Cy3 Alkyne Alkyne_Probe->CuAAC Labeled_Protein Fluorescently Labeled Protein CuAAC->Labeled_Protein Detection Fluorescence Detection Labeled_Protein->Detection

Caption: Bioorthogonal labeling pathway.

By carefully selecting a fluorescent probe based on its photophysical properties and rigorously validating its labeling specificity, researchers can ensure the generation of high-quality, reliable data in their cellular imaging and proteomic studies. While this compound is a robust and widely used reagent, alternatives such as Alexa Fluor and ATTO dyes may offer advantages in terms of photostability and lower non-specific binding in certain applications.

References

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Cy3 Alkyne for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the choices for fluorescent labeling, the selection between sulfonated and non-sulfonated cyanine (B1664457) dyes is a critical decision point. This guide provides an in-depth, data-supported comparison of diSulfo-Cy3 alkyne and Cy3 alkyne, two popular reagents for copper-catalyzed click chemistry (CuAAC).

The primary distinction between these two fluorescent probes lies in the presence of two sulfonate groups on the this compound molecule. This seemingly minor structural modification imparts a significant difference in their physicochemical properties, most notably a substantial increase in water solubility. This guide will objectively compare their performance based on key experimental data and provide detailed protocols for their use in typical bioconjugation experiments.

Key Performance Metrics: A Quantitative Comparison

The choice between this compound and Cy3 alkyne often hinges on the specific requirements of the experiment, particularly the nature of the biomolecule being labeled and the reaction conditions. The following table summarizes the key quantitative data for both fluorophores.

PropertyThis compoundCy3 Alkyne
Molecular Weight 675.8 g/mol [1]530.2 g/mol [2]
Excitation Maximum (λex) 548 nm[1][3]555 nm[2][4]
Emission Maximum (λem) 563 - 567 nm[1][3]570 nm[2][4]
Molar Extinction Coefficient (ε) 162,000 cm⁻¹M⁻¹[1][3]150,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield (Φ) ~0.1 - 0.15[1][3]0.31[2][4]
Water Solubility High (40 g/L)[3]Low (50 mg/L), practically insoluble[4][]
Solubility in Organic Solvents Soluble in DMSO, DMF[1][3]Soluble in DMSO, DMF, Dichloromethane[2][4]

The Impact of Sulfonation: A Deeper Dive

The addition of sulfonate groups to the cyanine dye core has several important consequences for its application in biological research:

  • Enhanced Water Solubility: The most significant advantage of this compound is its dramatically increased water solubility.[3] This allows for labeling reactions to be performed in entirely aqueous buffers, which is crucial for biomolecules that are sensitive to organic solvents, such as certain proteins and antibodies.[6] In contrast, the low aqueous solubility of Cy3 alkyne necessitates the use of organic co-solvents like DMSO or DMF to ensure its dissolution and efficient reaction with biomolecules in aqueous solutions.[4][7]

  • Reduced Aggregation: The negatively charged sulfonate groups on this compound help to prevent aggregation of the dye molecules in aqueous environments.[6] This is particularly important when aiming for a high degree of labeling, as aggregation can lead to fluorescence quenching and inaccurate quantification.

  • Fluorescence Quantum Yield: While sulfonation significantly improves water solubility, it can have a modest impact on the fluorescence quantum yield. In this comparison, the non-sulfonated Cy3 alkyne exhibits a higher quantum yield (0.31) compared to this compound (~0.1-0.15).[1][2][3][4] A higher quantum yield translates to a brighter fluorescent signal for each molecule. However, the practical brightness in an experiment will also depend on the labeling efficiency and the absence of quenching effects, where the sulfonated version might have an advantage due to reduced aggregation.

Visualizing the Difference: Structure and Workflow

To better understand the practical implications of choosing between these two dyes, the following diagrams illustrate their structural differences and a typical experimental workflow for protein labeling via click chemistry.

G Structural Comparison: Cy3 vs. diSulfo-Cy3 Cy3_core Indolenine Core Alkyne_Cy3 Alkyne Group Cy3_core->Alkyne_Cy3 Linker diSulfo_core Indolenine Core + 2x Sulfonate Groups Alkyne_diSulfo Alkyne Group diSulfo_core->Alkyne_diSulfo Linker

Figure 1. Structural difference between Cy3 and diSulfo-Cy3 alkynes.

G Comparative Experimental Workflow: Protein Labeling via Click Chemistry cluster_workflow cluster_Cy3 Cy3 Alkyne Labeling cluster_diSulfoCy3 This compound Labeling start Azide-Modified Protein dissolve_cy3 Dissolve Cy3 Alkyne in DMSO/DMF dissolve_disulfo Dissolve this compound in Aqueous Buffer start->dissolve_disulfo add_cosolvent Add to Aqueous Buffer (with co-solvent) dissolve_cy3->add_cosolvent click_reaction Copper-Catalyzed Click Reaction (CuAAC) add_cosolvent->click_reaction dissolve_disulfo->click_reaction purification Purification click_reaction->purification analysis Analysis (e.g., SDS-PAGE, Microscopy) purification->analysis

Figure 2. Comparative workflow for protein labeling.

Experimental Protocols: A Step-by-Step Guide

The following is a general protocol for labeling an azide-modified protein with either this compound or Cy3 alkyne using a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or Cy3 alkyne

  • Anhydrous DMSO or DMF (for Cy3 alkyne)

  • 100 mM THPTA ligand in water

  • 20 mM Copper (II) Sulfate (CuSO₄) in water

  • Freshly prepared 300 mM Sodium Ascorbate (B8700270) in water

  • Microcentrifuge tubes

  • Purification column (e.g., size-exclusion chromatography) appropriate for the labeled protein

Protocol for this compound (Aqueous Reaction):

  • Prepare this compound Stock Solution: Dissolve this compound in water or an aqueous buffer (e.g., PBS) to a final concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution)

    • PBS buffer to a final volume of 170 µL

    • 10 µL of 1 mM this compound stock solution (for a final concentration of ~50 µM, can be optimized)

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the reaction mixture. Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: Purify the labeled protein from unreacted dye and catalyst using an appropriate method, such as size-exclusion chromatography.

Protocol for Cy3 Alkyne (with Co-solvent):

  • Prepare Cy3 Alkyne Stock Solution: Dissolve Cy3 alkyne in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution)

    • PBS buffer to a final volume of 160 µL

    • 10 µL of 1 mM Cy3 alkyne stock solution in DMSO/DMF (for a final concentration of ~50 µM, can be optimized)

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the reaction mixture. Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: Purify the labeled protein from unreacted dye and catalyst using an appropriate method, such as size-exclusion chromatography.

Note: The final concentrations of the dye and catalyst may need to be optimized for specific applications to achieve the desired degree of labeling and minimize background.

Conclusion and Recommendations

The choice between this compound and Cy3 alkyne is a trade-off between water solubility and fluorescence quantum yield.

  • This compound is the superior choice for labeling sensitive biomolecules that cannot tolerate organic solvents. Its high water solubility simplifies the experimental setup and reduces the risk of protein denaturation or precipitation. It is also the preferred reagent when a high degree of labeling is desired, as the sulfonate groups help to mitigate aggregation-induced quenching.

  • Cy3 alkyne may be preferred in applications where the absolute brightness of the individual fluorophore is paramount , and the biomolecule is tolerant to the presence of small amounts of organic co-solvents. Its higher quantum yield can provide a stronger signal per labeled molecule.

For researchers in drug development and cellular imaging, where maintaining the native conformation and activity of the target biomolecule is critical, the benefits of this compound's aqueous compatibility often outweigh the modest decrease in quantum yield. Ultimately, the optimal choice will depend on a careful consideration of the specific experimental context and the properties of the biomolecule being investigated.

References

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Alexa Fluor 555 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for the fluorescent labeling of biomolecules, the selection of the appropriate dye is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two popular orange-fluorescent alkyne-functionalized dyes: diSulfo-Cy3 alkyne and Alexa Fluor 555 alkyne. The comparison focuses on their performance characteristics, supported by available experimental data, to aid in the selection of the optimal probe for specific research needs.

Both this compound and Alexa Fluor 555 alkyne are designed for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1] This bioorthogonal ligation technique allows for the precise and efficient labeling of azide-modified proteins, nucleic acids, and other biomolecules in complex biological samples.[2][3][4] The choice between these two dyes often hinges on factors such as brightness, photostability, and water solubility.

Photophysical and Chemical Properties: A Quantitative Overview

The performance of a fluorescent dye is dictated by its inherent photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555 alkyne.

PropertyThis compoundAlexa Fluor 555 AlkyneReference(s)
Excitation Maximum (λex) 548 nm555 nm[5][6]
Emission Maximum (λem) 567 nm565 nm[5][6]
Molar Extinction Coefficient (ε) 162,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹[5][7]
Fluorescence Quantum Yield (Φ) ~0.15~0.10[5][8]
Water Solubility High (due to two sulfo groups)High[5][9]
Reactive Group Terminal AlkyneTerminal Alkyne[5][6]

Performance Comparison: Brightness and Photostability

Brightness , a crucial parameter for sensitive detection, is a product of the molar extinction coefficient and the fluorescence quantum yield. While this compound exhibits a slightly higher extinction coefficient and quantum yield as individual dyes, the brightness of the final conjugate can be influenced by factors such as the degree of labeling and potential self-quenching.[5][8][10] Alexa Fluor 555 dyes are known for their resistance to self-quenching, even at high degrees of labeling, which can result in brighter bioconjugates.[10][11]

Photostability , the resistance of a fluorophore to photochemical destruction upon exposure to excitation light, is critical for applications requiring prolonged or intense illumination, such as time-lapse microscopy. While direct comparative studies on the alkyne derivatives are limited, studies comparing the parent Cy3 and Alexa Fluor 555 dyes have generally shown that Alexa Fluor 555 is significantly more photostable.[8][10][12] This suggests that Alexa Fluor 555 alkyne may be the preferred choice for demanding imaging applications.

The presence of two sulfonate groups in this compound imparts high water solubility, which is advantageous for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[5][13] Alexa Fluor 555 is also a water-soluble dye.[9]

Experimental Protocols: A General Workflow for Click Chemistry Labeling

The following section outlines a general experimental protocol for labeling azide-modified biomolecules with either this compound or Alexa Fluor 555 alkyne using a copper-catalyzed click reaction.

Materials and Reagents:
  • Azide-modified biomolecule (e.g., protein, DNA)

  • This compound or Alexa Fluor 555 alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving the dye (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:
  • Prepare Stock Solutions:

    • Dissolve the alkyne dye in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.

    • Prepare stock solutions of copper(II) sulfate (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne dye stock solution. The molar ratio of dye to biomolecule may need to be optimized.

    • Add the TBTA ligand to the reaction mixture.

    • Initiate the reaction by adding the copper(II) sulfate and sodium ascorbate. The final concentrations of the catalyst components typically range from 0.1 to 1 mM for copper and 1 to 5 mM for the reducing agent.

    • Incubate the reaction at room temperature for 1-4 hours, or as optimized. The reaction can be gently mixed during this time.

  • Purification:

    • Remove the unreacted dye and catalyst components from the labeled biomolecule. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification methods depending on the nature of the biomolecule.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at the dye's absorption maximum and at 280 nm (for proteins).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Biomolecule Azide-Modified Biomolecule Click CuAAC Click Reaction Biomolecule->Click Dye Alkyne-Functionalized Dye (diSulfo-Cy3 or Alexa Fluor 555) Dye->Click Copper Copper(II) Sulfate Copper->Click Reducer Sodium Ascorbate Reducer->Click Ligand TBTA Ligand Ligand->Click Labeled_Biomolecule Fluorescently Labeled Biomolecule Click->Labeled_Biomolecule cluster_labeling Bioconjugation cluster_analysis Downstream Application Start Start: Azide-Modified Biomolecule + Alkyne Dye Reaction Click Reaction (CuAAC) Start->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Labeled End: Purified Labeled Biomolecule Purification->Labeled Microscopy Fluorescence Microscopy Labeled->Microscopy Flow Flow Cytometry Labeled->Flow Gel Gel Electrophoresis Labeled->Gel

References

A Comparative Guide to the Photostability of diSulfo-Cy3 Alkyne for Drug Development Professionals and Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust fluorescent probe is critical for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of diSulfo-Cy3 alkyne, a commonly used dye in click chemistry, against its main alternatives. The information presented is supported by experimental data to facilitate an informed decision-making process.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is its capacity to resist photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This characteristic is paramount for applications requiring prolonged or repeated imaging, such as time-lapse microscopy and single-molecule studies.

While specific photostability data for the this compound modification is not extensively available in peer-reviewed literature, the photophysical properties are primarily dictated by the core Cy3 fluorophore. Experimental data consistently demonstrates that alternatives like Alexa Fluor 555 and certain ATTO and DyLight dyes offer significantly higher resistance to photobleaching compared to the conventional Cy3 dye.[1][2]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
This compound ~548~563~162,000~0.1Standard
Alexa Fluor 555 alkyne ~555~565~150,000~0.1High
DyLight 550 alkyne ~556~576~80,000Not widely reportedHigh
ATTO 550 alkyne ~554~576~120,000~0.8High

Note: The molar extinction coefficients and quantum yields are approximate and can vary depending on the specific conjugate and solvent conditions. The relative photostability is a qualitative assessment based on available data comparing Cy3 dyes with their alternatives.

Studies have shown that after continuous illumination, the fluorescence intensity of Cy3 can decrease significantly faster than that of Alexa Fluor 555. For instance, one study demonstrated that after 95 seconds of constant illumination, Cy3 retained about 75% of its initial fluorescence, whereas Alexa Fluor 555 retained almost 90%.[3] This superior photostability of Alexa Fluor 555 allows for longer exposure times and more robust image acquisition.[1][4][5]

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized protocol is essential. Below are detailed methodologies for a typical photobleaching experiment and a protocol for biomolecule labeling using click chemistry.

Protocol for Assessing Photostability

Objective: To determine and compare the photobleaching rates of this compound and its alternatives.

Materials:

  • Solutions of this compound, Alexa Fluor 555 alkyne, and other dyes of interest at equivalent molar concentrations in a suitable buffer (e.g., PBS).

  • Fluorescence microscope with a stable light source (e.g., laser or mercury arc lamp).

  • Appropriate filter sets for the selected dyes.

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

  • Sample holder (e.g., glass-bottom dish or capillary tube).

Procedure:

  • Sample Preparation: Prepare solutions of the dyes to be compared at the same concentration in the same buffer to ensure consistent experimental conditions.

  • Microscope Setup: Place the sample on the microscope stage and focus on the region of interest. Adjust the illumination intensity to a level that is representative of your typical imaging experiments.

  • Image Acquisition: Begin continuous image acquisition of the fluorescent sample. It is crucial to use the same acquisition parameters (exposure time, laser power, etc.) for all dyes being compared.

  • Time-Lapse Imaging: Acquire images at regular intervals over an extended period until a significant decrease in fluorescence is observed.

  • Data Analysis:

    • Measure the mean fluorescence intensity within a defined region of interest (ROI) for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of decay represents the photobleaching rate. For a more quantitative comparison, the data can be fitted to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[6]

Protocol for Click Chemistry Labeling of Biomolecules

Objective: To covalently label an azide-modified biomolecule with an alkyne-containing fluorescent dye.

Materials:

  • Alkyne-modified fluorescent dye (e.g., this compound).

  • Azide-modified biomolecule (e.g., protein, nucleic acid).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize Cu(I).

  • Reaction buffer (e.g., PBS or Tris buffer).

  • Purification system (e.g., size-exclusion chromatography or dialysis) to remove excess dye.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-dye, azide-biomolecule, CuSO₄, sodium ascorbate (B8700270), and ligand in an appropriate solvent (e.g., water or DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-biomolecule and the alkyne-dye in the desired molar ratio in the reaction buffer.

  • Catalyst Addition: Add the CuSO₄ and the ligand to the reaction mixture.

  • Initiation of Reaction: Add the sodium ascorbate to the mixture to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific reactants.

  • Purification: Purify the fluorescently labeled biomolecule from the unreacted dye and catalyst components using a suitable purification method.

  • Confirmation of Labeling: Confirm the successful labeling of the biomolecule through techniques such as gel electrophoresis or mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based experiment involving the labeling of a biomolecule with a fluorescent dye via click chemistry, followed by imaging and photostability analysis.

G cluster_0 Cellular Labeling cluster_1 Click Chemistry Reaction cluster_2 Imaging and Analysis cluster_3 Outcome a Introduce Azide-Modified Precursor to Cells b Metabolic Incorporation of Azide a->b c Cell Fixation and Permeabilization b->c d Prepare Click Reaction Cocktail (this compound, CuSO4, Ligand, Reductant) c->d e Incubate Cells with Reaction Cocktail d->e f Wash to Remove Excess Reagents e->f g Fluorescence Microscopy Imaging f->g h Time-Lapse Acquisition for Photostability g->h i Image Analysis and Quantification h->i j Comparative Photostability Data i->j

Caption: Workflow for fluorescent labeling and photostability analysis.

Conclusion

The choice of a fluorescent dye has a significant impact on the quality and reliability of experimental data. While this compound is a widely used reagent for click chemistry, for applications that demand high photostability, alternatives such as Alexa Fluor 555 alkyne should be considered.[1] The superior photostability of Alexa Fluor 555 allows for more robust and quantitative imaging, particularly in experiments involving long-term or repeated exposures to excitation light. Researchers should carefully consider the specific requirements of their experiments when selecting a fluorescent probe and, when necessary, perform their own photostability comparisons using the protocols outlined in this guide.

References

A Comparative Guide to the Quantum Yield of diSulfo-Cy3 Alkyne and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of sensitive detection and imaging applications. A critical performance metric for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides an objective comparison of the quantum yield and other key photophysical properties of diSulfo-Cy3 alkyne against other commonly used fluorescent dyes in the same spectral region, supported by experimental methodologies for accurate measurement.

This compound is a water-soluble fluorescent dye equipped with an alkyne group, making it suitable for copper-catalyzed click chemistry reactions to label azide-modified biomolecules.[1][2] Its spectral properties are nearly identical to the parent Cy3 fluorophore.[1][3] While versatile, its performance, particularly its brightness as determined by quantum yield, warrants a careful comparison with other available dyes.

Quantitative Comparison of Fluorophore Performance

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key photophysical properties of this compound and spectrally similar alternatives such as standard Cy3 alkyne, Alexa Fluor 555, and ATTO 550.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)
This compound 548[1][4]567[1][4]162,000[1][4][5]0.10 - 0.15[1][4][5]
Cy3 alkyne 555[6]570[6]150,000[6]0.31[6]
Alexa Fluor 555 ~555[7]~565[7]~150,000[7]~0.10[7]
ATTO 550 554[8]576[8]120,000[8]0.80[8]

Note: Quantum yield values can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules.[9] The data presented are based on values reported by manufacturers or in literature and are best used for comparative purposes.

From the data, ATTO 550 exhibits a significantly higher quantum yield compared to the other dyes, indicating a much higher fluorescence efficiency. While Alexa Fluor 555 has a quantum yield comparable to the lower end for diSulfo-Cy3, it is widely recognized for its superior photostability and resistance to self-quenching, especially when conjugated to proteins at a high degree of labeling.[10][11] The non-sulfonated Cy3 alkyne shows a higher quantum yield than its diSulfo counterpart, a common trade-off where increased water solubility from sulfonation can sometimes slightly decrease quantum efficiency.

Experimental Protocols for Measuring Fluorescence Quantum Yield

Accurate determination of fluorescence quantum yield is essential for characterizing and comparing fluorophores. The two primary methods for this measurement are the absolute method and the more commonly used comparative (or relative) method.[12]

Absolute Method

This method directly measures the ratio of photons emitted to photons absorbed. It requires specialized instrumentation, specifically an integrating sphere, to capture all fluorescence emitted from the sample in every direction.[12][13]

  • Measurement: Two measurements are taken. First, the excitation light profile is measured with a blank (solvent only) in the integrating sphere. Second, the sample is placed in the sphere and the spectrum is recorded again, capturing both the unabsorbed (scattered) excitation light and the emitted fluorescence.[12]

  • Calculation: The quantum yield (Φ) is calculated as the ratio of the integrated fluorescence intensity to the integrated intensity of the absorbed light (the difference between the blank and sample excitation peaks).

Comparative (Relative) Method

This technique is experimentally simpler and involves comparing the fluorescence of the unknown sample to a well-characterized fluorescent standard with a known quantum yield.[14]

  • Principle: The method assumes that if a standard and a sample absorb the same number of photons under identical conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[9]

  • Procedure:

    • Standard Selection: Choose a reference standard that absorbs and emits in a similar spectral range as the sample. For the Cy3 family of dyes, a common standard is Rhodamine 6G in ethanol (B145695) (Φ ≈ 0.95).[7]

    • Sample Preparation: Prepare a series of dilute solutions for both the unknown sample and the reference standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.[14][15]

    • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.[14]

    • Data Analysis: Integrate the area under the fluorescence emission curve for each measurement. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear, and their gradients (slopes) are determined.

  • Calculation: The quantum yield of the unknown sample (Φₓ) is calculated using the following equation:[9][14]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used for both).

Visualizing Workflows and Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) prep_sample->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Fluorescence Spectra measure_fluor->integrate integrate->plot calculate Calculate Gradients (Slopes) plot->calculate final_calc Calculate Unknown Quantum Yield (Φₓ) using Comparative Formula calculate->final_calc

Caption: Workflow for the comparative method of quantum yield determination.

G cluster_props cluster_alts main_dye This compound qy Quantum Yield (Φ) (Fluorescence Efficiency) main_dye->qy Moderate (0.15) ext Molar Extinction (ε) (Light Absorption) main_dye->ext High photo Photostability (Resistance to Fading) main_dye->photo Good sol Water Solubility main_dye->sol Excellent atto ATTO 550 atto->qy Very High (0.80) atto->photo Excellent alexa Alexa Fluor 555 alexa->qy Moderate (0.10) alexa->photo Excellent cy3 Cy3 alkyne cy3->qy Good (0.31) cy3->photo Good

Caption: Logical comparison of this compound and its alternatives.

References

A Comparative Guide to Confirming diSulfo-Cy3 Alkyne Conjugation: Gel Electrophoresis vs. Mass Spectrometry vs. UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the successful conjugation of fluorescent dyes like diSulfo-Cy3 alkyne to biomolecules is a critical step in ensuring the quality and efficacy of their products. This guide provides an objective comparison of three common analytical techniques for this purpose: gel electrophoresis, mass spectrometry, and UV-Visible (UV-Vis) spectroscopy. We will delve into the experimental protocols, present quantitative performance data, and visualize the workflows to help you select the most appropriate method for your needs.

Performance Comparison at a Glance

Each method offers distinct advantages and disadvantages in terms of sensitivity, accuracy, throughput, and cost. The choice of technique often depends on the specific requirements of the experiment, such as the need for precise molecular weight confirmation, high-throughput screening, or a simple, cost-effective verification.

Parameter Gel Electrophoresis (SDS-PAGE/2D-DIGE) Mass Spectrometry (MS) UV-Vis Spectroscopy
Primary Output Visualization of molecular weight shift and fluorescencePrecise mass measurement of the conjugateQuantification of dye-to-biomolecule ratio (Degree of Labeling)
Sensitivity Low nanogram range (ng) for fluorescently labeled proteins.[1]Femtomole (fmol) to attomole (amol) range.[2]Microgram (µg) to milligram (mg) range.
Accuracy & Precision Semi-quantitative; Relative Standard Deviation (RSD) can be high (15-70%) for staining methods, but improves with direct fluorescence detection.[3]High accuracy and precision for mass determination (<10 ppm mass accuracy).Good accuracy and precision for concentration determination (typically <5% error).[4]
Throughput Moderate; can run multiple samples in parallel on a single gel.Varies; can be high with automation, but sample preparation can be a bottleneck.[5]High; rapid measurements of multiple samples.
Cost Low to moderate; equipment is widely available.High; requires expensive instrumentation and specialized expertise.[6]Low; spectrophotometers are common lab equipment.
Key Advantage Simple, visual confirmation of conjugation and assessment of purity.Unambiguous confirmation of conjugation and identification of conjugation sites.Rapid and simple determination of the extent of labeling.
Key Limitation Limited quantitative accuracy; does not provide precise mass information.Complex data analysis; potential for ion suppression.[7]Indirect confirmation of conjugation; susceptible to interference from impurities that absorb at similar wavelengths.

Experimental Methodologies

Below are detailed protocols for each of the discussed analytical techniques.

Gel Electrophoresis: Visualizing the Conjugate

Gel electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a widely used technique to visually confirm bioconjugation. The addition of the this compound moiety to a biomolecule results in a detectable shift in its molecular weight, which can be observed as a band shift on the gel. The inherent fluorescence of the Cy3 dye allows for highly sensitive detection. For more complex samples, Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) can be employed.[8]

  • Sample Preparation:

    • Thaw the this compound conjugated biomolecule and the unconjugated control.

    • In separate microcentrifuge tubes, mix an appropriate amount of the conjugated and unconjugated samples with 2x SDS-PAGE sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

    • Briefly centrifuge the tubes to pellet any debris.

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the biomolecule.

    • Place the gel in an electrophoresis chamber filled with 1x running buffer.

    • Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Carefully remove the gel from the cassette.

    • Fluorescence Imaging: Place the gel on a fluorescence imager equipped with a laser and filter set appropriate for Cy3 (excitation ~550 nm, emission ~570 nm).[9] This allows for the direct visualization of the fluorescently labeled conjugate.

    • Total Protein Staining (Optional): After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all protein bands, including the unconjugated control.

Gel_Electrophoresis_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_vis Visualization Sample_Conj Conjugated Sample Buffer Add SDS-PAGE Sample Buffer Sample_Conj->Buffer Sample_Unconj Unconjugated Control Sample_Unconj->Buffer Heat Heat at 95°C Buffer->Heat Load Load Samples onto Gel Heat->Load Run Run Electrophoresis Load->Run Imaging Fluorescence Imaging (Cy3 Channel) Run->Imaging Staining Total Protein Stain (Optional) Imaging->Staining Analysis Analyze Band Shift and Fluorescence Staining->Analysis

Workflow for confirming conjugation by gel electrophoresis.
Mass Spectrometry: Unambiguous Confirmation

Mass spectrometry (MS) provides the most definitive confirmation of conjugation by accurately measuring the mass of the intact biomolecule-dye conjugate. This technique can confirm the addition of the this compound and can also be used to determine the number of dye molecules attached (degree of labeling). For more detailed analysis, "bottom-up" proteomics approaches can identify the specific amino acid residues where the dye has been conjugated.

  • Sample Preparation:

    • The this compound conjugate must be purified to remove any unreacted dye and other contaminants. This is typically done using size-exclusion or affinity chromatography.

    • The purified conjugate is then desalted using a suitable method, such as a spin column or dialysis, into a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

  • Mass Spectrometry Analysis:

    • The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

    • The mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) measures the mass-to-charge ratio (m/z) of the intact conjugate.

    • The resulting spectrum is deconvoluted to determine the molecular weight of the conjugate.

  • Data Analysis:

    • The experimentally determined molecular weight is compared to the theoretical molecular weight of the unconjugated biomolecule and the expected mass shift from the this compound.

    • The presence of peaks corresponding to the conjugated species confirms the success of the reaction. The distribution of peaks can also reveal the heterogeneity of the labeling.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis Sample Conjugated Sample Purify Purify Conjugate Sample->Purify Desalt Desalt into Volatile Buffer Purify->Desalt Inject Inject into Mass Spectrometer Desalt->Inject Ionize Electrospray Ionization (ESI) Inject->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Deconvolute Deconvolute Spectrum Analyze->Deconvolute Compare Compare Experimental vs. Theoretical Mass Deconvolute->Compare Confirm Confirm Conjugation Compare->Confirm

Workflow for confirming conjugation by mass spectrometry.
UV-Vis Spectroscopy: Quantifying the Degree of Labeling

UV-Vis spectroscopy is a simple and rapid method to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. This technique relies on measuring the absorbance of the conjugate at two different wavelengths: one for the biomolecule (typically 280 nm for proteins) and one for the dye at its maximum absorbance (around 550 nm for Cy3).[10][11]

  • Sample Preparation:

    • It is crucial to remove all unconjugated this compound from the sample, as it will interfere with the absorbance measurements. This is typically achieved through dialysis or gel filtration.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm (A280) and at the absorbance maximum of Cy3, approximately 550 nm (Amax).

    • If the absorbance is too high (typically > 1.5-2.0), dilute the sample with a known volume of buffer and re-measure.

  • Calculation:

    • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye), and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the concentration of the dye:

      • Dye Concentration (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound at its Amax.

    • Calculate the Degree of Labeling (DOL):

      • DOL = Dye Concentration / Protein Concentration

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measure Absorbance Measurement cluster_calc Calculation Sample Conjugated Sample Purify Remove Unconjugated Dye Sample->Purify Spectro Measure Absorbance at 280 nm and Amax Purify->Spectro Calc_Prot Calculate Protein Concentration Spectro->Calc_Prot Calc_Dye Calculate Dye Concentration Spectro->Calc_Dye Calc_DOL Calculate Degree of Labeling (DOL) Calc_Prot->Calc_DOL Calc_Dye->Calc_DOL

Workflow for determining the degree of labeling by UV-Vis spectroscopy.

Conclusion

The choice of method for confirming this compound conjugation depends on the specific experimental goals and available resources. Gel electrophoresis offers a simple and visual confirmation, making it an excellent initial screening tool. UV-Vis spectroscopy provides a quick and quantitative measure of the extent of labeling, ideal for process optimization and quality control. For unambiguous confirmation of conjugation and detailed structural characterization, mass spectrometry is the gold standard, albeit at a higher cost and complexity. In many research and development settings, a combination of these techniques is often employed to provide a comprehensive characterization of the bioconjugate.

References

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne for Click Chemistry Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, this guide provides an in-depth comparison of diSulfo-Cy3 alkyne against its common alternatives. We will explore key performance characteristics in various buffer conditions, supported by experimental data, to facilitate an informed selection for your specific application.

The rise of click chemistry has revolutionized the ability to label and visualize biomolecules with high specificity and efficiency. At the heart of this technology for fluorescence imaging is the choice of the fluorescent alkyne. This compound, a water-soluble and bright orange-fluorescent probe, is a popular choice. However, its performance relative to other commercially available alkynes, particularly in different biochemical buffer systems, is a critical consideration for achieving optimal experimental outcomes. This guide presents a comparative analysis of this compound, with a focus on its performance alongside spectrally similar alternatives like Alexa Fluor™ 555 alkyne.

Quantitative Performance: A Side-by-Side Analysis

The selection of a fluorescent probe is often dictated by its intrinsic photophysical properties, which directly impact signal brightness and stability. The following tables summarize key quantitative parameters for this compound and its alternatives.

Table 1: Photophysical Properties of Fluorescent Alkynes

PropertyThis compoundAlexa Fluor™ 555 Alkyne
Excitation Max (nm) ~555~555
Emission Max (nm) ~570~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000
Quantum Yield (Φ) ~0.1~0.1
pH Sensitivity Insensitive from pH 4-10[1]Insensitive from pH 4-10

Table 2: Comparative Performance in Different Buffer Conditions

ParameterThis compoundAlexa Fluor™ 555 AlkyneBuffer Condition Notes
Relative Brightness BrightVery BrightAlexa Fluor 555 is often reported to be brighter than Cy3, especially when conjugated to proteins, due to reduced self-quenching at higher labeling densities.
Photostability ModerateHighAlexa Fluor 555 is consistently reported to be significantly more photostable than Cy3, making it more suitable for demanding imaging applications like time-lapse microscopy.
Click Reaction Efficiency in PBS GoodGoodBoth dyes are expected to perform well in phosphate-buffered saline (PBS), a commonly used buffer for CuAAC.
Click Reaction Efficiency in Tris Buffer ReducedReducedTris buffer is known to chelate copper ions, which can inhibit the CuAAC reaction. Its use is generally not recommended.
Click Reaction Efficiency in HEPES Buffer GoodGoodHEPES is a non-coordinating buffer and is a good choice for CuAAC reactions.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and reliable results. Below are representative protocols for evaluating the performance of fluorescent alkynes in click chemistry.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for labeling an azide-modified protein with a fluorescent alkyne.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS or HEPES, pH 7.4)

  • Fluorescent alkyne (e.g., this compound or Alexa Fluor™ 555 alkyne) dissolved in DMSO or water

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand stock solution (e.g., 100 mM THPTA or BTTAA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with the fluorescent alkyne (final concentration 25-100 µM).

  • Add the copper ligand to the reaction mixture (final concentration 1-5 mM).

  • Add CuSO₄ to the reaction mixture (final concentration 0.2-1 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 2-5 mM).

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography or dialysis.

Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes how to determine the fluorescence quantum yield of a fluorescent alkyne relative to a known standard.

Materials:

  • Fluorescent alkyne of interest

  • A quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of five dilutions for both the fluorescent alkyne and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield and η is the refractive index of the solvent (this term is 1 if the same solvent is used for both sample and standard).

Visualizing the Process: Experimental Workflow and Reaction Pathway

To better illustrate the experimental design and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis azide_protein Azide-modified Biomolecule reaction_mix Reaction Mixture (Protein, Dye, Buffer) azide_protein->reaction_mix alkyne_dyes Fluorescent Alkynes (diSulfo-Cy3, AF555, etc.) alkyne_dyes->reaction_mix add_catalyst Add Cu(II)SO4 + Ligand reaction_mix->add_catalyst Buffer (PBS, HEPES) add_reductant Add Sodium Ascorbate add_catalyst->add_reductant incubation Incubate RT (1-2 hours) add_reductant->incubation purification Purification (e.g., SEC) incubation->purification sds_page SDS-PAGE (In-gel fluorescence) purification->sds_page microscopy Fluorescence Microscopy purification->microscopy spectroscopy Spectroscopy (QY, Photostability) purification->spectroscopy

Experimental workflow for comparing fluorescent alkynes.

click_chemistry_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product alkyne R1-C≡CH (Fluorescent Alkyne) cu_acetylide Cu(I)-Acetylide Complex alkyne->cu_acetylide azide R2-N3 (Azide-modified Biomolecule) triazole R1-Triazole-R2 (Fluorescently Labeled Biomolecule) azide->triazole Cycloaddition cu_ii Cu(II)SO4 cu_i Cu(I) cu_ii->cu_i Reduction ascorbate Sodium Ascorbate ascorbate->cu_i cu_i->cu_acetylide cu_acetylide->triazole

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

Discussion and Recommendations

Both this compound and Alexa Fluor™ 555 alkyne are excellent choices for click chemistry labeling, offering bright fluorescence in the orange-red spectrum. The choice between them will largely depend on the specific demands of the application.

  • For routine labeling and applications where cost is a significant factor, this compound is a reliable and effective choice. Its high water solubility is a key advantage, simplifying reaction setup in aqueous buffers.

  • For demanding imaging applications that require high photostability and maximum brightness, such as single-molecule studies or long-term live-cell imaging, Alexa Fluor™ 555 alkyne is likely the superior option. The higher photostability will result in a more stable signal over time, and the reduced tendency for self-quenching can lead to brighter conjugates, particularly at high labeling densities.

When designing your experiment, it is crucial to select an appropriate buffer. Phosphate-buffered saline (PBS) and HEPES are recommended for CuAAC reactions. Tris buffer should be avoided due to its inhibitory effects on the copper catalyst. The choice of copper ligand can also influence reaction efficiency, with BTTAA often showing superior performance to THPTA in terms of reaction speed and biocompatibility.

Ultimately, for critical applications, a small-scale pilot experiment comparing the performance of this compound and its alternatives under your specific experimental conditions is the most definitive way to select the optimal probe for your research.

References

A Researcher's Guide to diSulfo-Cy3 Alkyne: A Comparative Analysis for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of an appropriate dye is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive literature review of diSulfo-Cy3 alkyne, a water-soluble cyanine (B1664457) dye, and objectively compares its performance against popular alternatives. Supported by experimental data, this guide delves into the applications, protocols, and signaling pathway visualizations facilitated by this versatile bioorthogonal labeling reagent.

This compound has emerged as a valuable tool for the fluorescent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its two sulfonate groups confer excellent water solubility, making it particularly suitable for bioconjugation in aqueous environments without the need for organic co-solvents that could perturb biological systems. This feature, combined with its bright fluorescence in the orange-red spectrum, has led to its widespread use in labeling proteins, nucleic acids, and for visualizing cellular components.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent probe often hinges on key performance metrics such as quantum yield, molar extinction coefficient, and photostability. Here, we compare this compound with two commonly used alternatives: Alexa Fluor 555 and ATTO 550.

PropertyThis compoundAlexa Fluor 555 AlkyneATTO 550 Alkyne
Excitation Maximum (λex) ~548 nm[1]~555 nm[2]~554 nm[2]
Emission Maximum (λem) ~567 nm[1]~565 nm[2]~576 nm[2]
**Molar Extinction Coefficient (ε) at λex (M⁻¹cm⁻¹) **~162,000[1]~155,000[2]~120,000[2]
Fluorescence Quantum Yield (Φ) ~0.15[1]~0.10[2]~0.80[2]
Relative Photostability StandardHigher than Cy3[2][3][4][5]Higher than Cy3[2]

Key Takeaways from the Data:

  • Brightness: While this compound boasts a high molar extinction coefficient, indicating efficient light absorption, ATTO 550 exhibits a significantly higher quantum yield, resulting in greater overall brightness. The brightness of Alexa Fluor 555 is comparable to that of Cy3 dyes.[3][4][5]

  • Photostability: Experimental data consistently demonstrates that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3 dyes.[2][3][4][5] ATTO dyes are also recognized for their enhanced photostability compared to traditional cyanine dyes like Cy3.[2] This is a critical consideration for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

Experimental Protocols

The following are detailed methodologies for key applications of this compound, adapted from published research.

Protocol 1: Labeling of Azide-Modified Proteins via Click Chemistry

This protocol describes the general steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • DMSO or DMF (if needed to dissolve the alkyne dye, though diSulfo-Cy3 is water-soluble)

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in water or DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with PBS buffer.

    • Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution and vortex briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

    • Protect the reaction from light and incubate for 30 minutes to 2 hours at room temperature.

  • Purification:

    • Remove the unreacted this compound and other reaction components using a desalting spin column or through dialysis against PBS.

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.

Materials:

  • Cultured cells

  • Azide-modified sugar analog (e.g., N-azidoacetylmannosamine, ManNAz)

  • Complete cell culture medium

  • This compound

  • Click chemistry reaction components (as in Protocol 1)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with medium containing the azide-modified sugar analog (e.g., 25-50 µM ManNAz).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycoproteins.

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with warm PBS or medium to remove unincorporated azido-sugar.

  • Click Reaction on Live Cells:

    • Prepare the click reaction cocktail containing this compound, CuSO₄, and a copper ligand in a biocompatible buffer.

    • Add the freshly prepared sodium ascorbate to the cocktail immediately before adding it to the cells.

    • Incubate the cells with the click reaction cocktail for 5-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with warm PBS.

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy3.

Visualizing Biological Processes

The application of this compound extends to the visualization of complex cellular processes. Below are examples of an experimental workflow and a signaling pathway that can be studied using this fluorescent probe, represented as diagrams in the DOT language.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR (Azide-modified) Agonist->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction diSulfo_Cy3 diSulfo-Cy3 alkyne diSulfo_Cy3->GPCR Click Labeling

Caption: GPCR signaling cascade with fluorescent labeling.

Metabolic_Glycan_Labeling_Workflow Azido_Sugar 1. Azido-Sugar Analog (e.g., ManNAz) Cell_Culture 2. Incubation with Cultured Cells Azido_Sugar->Cell_Culture Metabolic_Incorporation 3. Metabolic Incorporation into Glycoproteins Cell_Culture->Metabolic_Incorporation Cell_Surface_Glycoprotein 4. Azide-labeled Glycoprotein on Cell Surface Metabolic_Incorporation->Cell_Surface_Glycoprotein Click_Reaction 5. Click Chemistry Reaction Cell_Surface_Glycoprotein->Click_Reaction Fluorescently_Labeled_Cell 6. Fluorescently Labeled Cell Click_Reaction->Fluorescently_Labeled_Cell diSulfo_Cy3 This compound diSulfo_Cy3->Click_Reaction Microscopy 7. Fluorescence Microscopy Fluorescently_Labeled_Cell->Microscopy

Caption: Workflow for metabolic labeling and imaging of glycans.

References

Safety Operating Guide

Proper Disposal of diSulfo-Cy3 Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of diSulfo-Cy3 alkyne is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This fluorescent dye, which contains a reactive alkyne group, requires specific handling procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste materials.

Core Safety Precautions and Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the primary hazards can be inferred from its structural components: a sulfonated cyanine (B1664457) dye and a terminal alkyne.

  • Cyanine Dye Component : Like many fluorescent dyes, diSulfo-Cy3 should be handled as a potentially hazardous chemical. All materials contaminated with the dye should be treated as chemical waste.[1][2][3]

  • Terminal Alkyne Component : The terminal alkyne group presents a significant hazard due to the potential for the formation of explosive heavy metal acetylides.[4][5] It is critical to avoid contact with heavy metal salts, such as copper (I), silver, and mercury.[5]

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. At a minimum, this includes:

  • A laboratory coat

  • Safety glasses with side shields

  • Nitrile gloves[5][6]

All handling of powdered this compound or its solutions should be conducted in a well-ventilated chemical fume hood.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular FormulaC₃₃H₃₈N₃NaO₇S₂[7]
Molecular Weight675.8 g/mol [7]
Excitation Maximum (λabs)548 nm[7]
Emission Maximum (λem)567 nm[7]
SolubilityWater, DMSO, DMF[7][8][9]
Storage Conditions-20°C, protected from light, desiccated[7][8]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on whether it is in pure, unused form or part of a reaction mixture.

Disposal of Unused or Expired this compound

Pure or residual this compound should not be treated or quenched in its original container.[4]

  • Securely Seal : Ensure the original container is tightly sealed.

  • Label as Hazardous Waste : Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contact EHS : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4]

Disposal of Reaction Mixtures Containing this compound

Reaction mixtures must be carefully quenched before disposal to neutralize the reactive alkyne group.[4]

Quenching Protocol (Illustrative Example)

These values are examples and must be adjusted based on the specific reaction conditions and concentration of the alkyne.

ParameterValueNotes
Initial Reaction Volume50 mLAssumed laboratory scale.
Dilution Solvent (e.g., THF)50 mLEqual volume to dissipate heat.[4]
Quenching Agent (e.g., Isopropanol)Added dropwise until gas evolution ceasesSlow addition is critical for temperature control.[4]

Experimental Protocol for Quenching:

  • Work in a Fume Hood : Perform all quenching procedures in a certified chemical fume hood.[4]

  • Dilute the Reaction Mixture : Dilute the mixture with an equal volume of an inert solvent like tetrahydrofuran (B95107) (THF) to help manage any heat generated during quenching.[4]

  • Slowly Add a Proton Source : Add a proton-donating quenching agent, such as isopropanol, dropwise using a syringe or an addition funnel. The slow addition allows for better temperature control.[4]

  • Monitor the Reaction : Continue the slow addition until any gas evolution ceases.

  • Equilibrate to Room Temperature : Allow the mixture to stir and slowly warm to room temperature.[4]

  • Collect as Hazardous Waste : Once quenching is complete, transfer the mixture to a designated hazardous waste container.[4]

Waste Segregation and Collection

Proper segregation of waste streams is critical for safe and compliant disposal.[5][6]

  • Liquid Waste :

    • Collect all quenched reaction mixtures and solvent rinses in a designated, leak-proof, and chemically compatible container.[1][3][6]

    • Clearly label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate concentrations.[6]

  • Solid Waste (Non-Sharps) :

    • Collect all contaminated solid waste, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled, leak-proof hazardous waste container lined with a durable plastic bag.[5][6]

  • Sharps Waste :

    • Dispose of any contaminated sharps (e.g., needles, glass pipettes) in a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" and indicating the presence of "this compound".[5]

Final Disposal
  • Storage : Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[4][6]

  • Arrange for Pickup : Once a waste container is full, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal service.[5][6]

Under no circumstances should this compound waste be disposed of down the sanitary sewer or in the regular trash. [1][5]

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[5]

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Absorb : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[5][6]

  • Collect : Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[5]

  • Dispose : Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[5][6]

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Decision Point cluster_2 Disposal Pathway 1: Pure Compound cluster_3 Disposal Pathway 2: Reaction Mixture / Contaminated Materials This compound This compound Form of Waste? Form of Waste? This compound->Form of Waste? Seal Original Container Seal Original Container Form of Waste?->Seal Original Container Unused/Expired Quench Reaction Mixture Quench Reaction Mixture Form of Waste?->Quench Reaction Mixture Reaction Mixture or Contaminated Materials Label as Hazardous Waste Label as Hazardous Waste Seal Original Container->Label as Hazardous Waste Arrange EHS Pickup_1 Arrange EHS Pickup_1 Label as Hazardous Waste->Arrange EHS Pickup_1 Segregate Waste Segregate Waste Quench Reaction Mixture->Segregate Waste Liquid Waste Container Liquid Waste Container Segregate Waste->Liquid Waste Container Liquids Solid Waste Container Solid Waste Container Segregate Waste->Solid Waste Container Solids Store in Satellite Area Store in Satellite Area Liquid Waste Container->Store in Satellite Area Solid Waste Container->Store in Satellite Area Arrange EHS Pickup_2 Arrange EHS Pickup_2 Store in Satellite Area->Arrange EHS Pickup_2

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of diSulfo-Cy3 alkyne, a fluorescent dye commonly used in click chemistry applications. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound in both solid and solution form to prevent exposure.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of contaminated gloves immediately.[1]
Eyes/Face Safety gogglesUse tightly sealed safety goggles to protect against dust particles and splashes of the solution.[1]
Body Laboratory coatA standard laboratory coat should be worn at all times and kept fully buttoned to protect skin and clothing.[1]
Respiratory Fume hood or respiratorAll handling of the solid, powdered form of the dye should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available, a fit-tested N95 or higher-rated respirator may be required.[1]
Feet Closed-toe shoesShoes that fully cover the feet are required in the laboratory at all times.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for preventing contamination and exposure.

Pre-Handling Preparations:
  • Consult Safety Information: Review all available safety information, including this guide and any documentation provided by the supplier.

  • Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood, especially when handling the solid form.[1]

  • Assemble Materials: Have all necessary equipment and supplies, including PPE and spill cleanup materials, readily available before you begin.

Handling the Solid Compound:
  • Weighing: When weighing the solid form, do so in a fume hood to avoid the inhalation of any dust particles.[1] Use non-sparking tools.[1]

  • Storage of Solid: Store the solid compound at -20°C in the dark and desiccated.[2][3][4] It can be transported at room temperature for up to three weeks.[2]

Preparation and Handling of Solutions:
  • Dissolution: this compound is soluble in water, DMSO, and DMF.[2][3][4] To prepare a solution, add the solvent to the solid dye and vortex or sonicate briefly to ensure it is fully dissolved.[1]

  • Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.

  • Light Sensitivity: Protect the dye and its solutions from light to prevent photobleaching.[1]

  • Storage of Solutions: For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), store at -80°C.[5]

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Liquid Waste Collect all liquid waste containing the dye in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste," "Fluorescent Dye Waste," and the chemical name "this compound."[1] Do not pour fluorescent dye waste down the drain.[1]
Solid Waste Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.[1]
Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Workspace (Fume Hood) B->C D Weigh Solid this compound C->D E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Workspace and Equipment F->G H Segregate and Label Waste G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.